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  • Product: Methyl 3-(4-nitrophenyl)propanoate
  • CAS: 54405-42-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-(4-nitrophenyl)propanoate

Introduction Methyl 3-(4-nitrophenyl)propanoate is a nitrophenyl compound featuring a propanoic acid methyl ester backbone.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and appli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(4-nitrophenyl)propanoate is a nitrophenyl compound featuring a propanoic acid methyl ester backbone.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, designed for professionals in organic chemistry, pharmaceuticals, and biological research.[1] Its molecular structure, particularly the presence of a reactive nitro group on the phenyl ring, makes it a valuable and versatile starting material for the synthesis of a wide range of other aromatic and heterocyclic compounds.[1] Furthermore, this compound and its derivatives are subjects of research for their potential biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[1]

Chemical Identity and Physicochemical Properties

Structure and Identifiers

The core structure consists of a benzene ring substituted with a nitro group at the para (4-position) and a 3-(methoxycarbonyl)propyl group.

  • IUPAC Name: Methyl 3-(4-nitrophenyl)propanoate

  • Synonyms: 3-(4-Nitro-phenyl)-propionic acid methyl ester, Benzenepropanoic acid, 4-nitro-, methyl ester[1]

  • Molecular Formula: C₁₀H₁₁NO₄[1]

  • Molecular Weight: 209.20 g/mol

  • CAS Number: 54405-42-4[2]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol
CAS Number 54405-42-4[2]
Physical Form Expected to be a solidInferred from analogs[3][4]
Solubility Soluble in chloroform and methanolInferred from analogs

Spectroscopic Profile

While a dedicated public spectrum for Methyl 3-(4-nitrophenyl)propanoate is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.3 ppm). The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons meta to it, appearing as an A₂B₂ system. For a similar structure, aromatic protons on a nitrophenyl group were observed at δ 8.27-8.29 (m, 2H) and 8.03-8.05 (m, 2H).[6]

  • Methyl Ester Protons: A singlet at approximately δ 3.6-3.7 ppm, corresponding to the three protons of the -OCH₃ group.[7] This is consistent with the singlet observed for the methyl group in methyl propanoate.[8]

  • Methylene Protons (α and β): Two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propanoate chain. The triplet for the protons alpha to the carbonyl group is expected around δ 2.6 ppm, and the triplet for the protons beta to the carbonyl (and adjacent to the aromatic ring) is expected around δ 2.9 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic signals for each unique carbon environment:

  • Carbonyl Carbon: A signal in the range of δ 172-175 ppm, typical for an ester carbonyl.[9]

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

  • Methyl Ester Carbon: A signal around δ 51-52 ppm for the -OCH₃ carbon.[9]

  • Methylene Carbons: Two signals for the aliphatic -CH₂- groups, expected between δ 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by several strong absorption bands:

  • C=O Stretch (Ester): A strong, sharp peak around 1730-1740 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.[10]

  • N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically appearing around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

  • C-O Stretch (Ester): A strong band in the region of 1160-1250 cm⁻¹.[7][10]

  • C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]

Synthesis and Reactivity

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and common method for synthesizing Methyl 3-(4-nitrophenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid.[1] This classic reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Causality of Experimental Choices:

  • Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction. By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester product according to Le Châtelier's principle. Methanol often serves as both the reactant and the solvent.

  • Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Heat (Reflux): The reaction is typically conducted at the boiling point of the alcohol (methanol, ~65 °C) to increase the reaction rate.

Synthesis Workflow Diagram

Fischer_Esterification Reactants 3-(4-Nitrophenyl)propanoic Acid + Methanol (excess) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Reflux Catalyst H₂SO₄ (cat.) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H₂O Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Methyl 3-(4-nitrophenyl)propanoate + H₂O Deprotonation->Product Applications Start Methyl 3-(4-nitrophenyl)propanoate Reduction Reduction of Nitro Group Start->Reduction Hydrolysis Hydrolysis of Ester Group Start->Hydrolysis Amine Methyl 3-(4-aminophenyl)propanoate Reduction->Amine Acid 3-(4-Nitrophenyl)propanoic Acid Hydrolysis->Acid Pharma Pharmaceutical Scaffolds Amine->Pharma FineChem Fine Chemicals & Dyes Amine->FineChem Polymer Polymer Precursors Amine->Polymer

Sources

Exploratory

Methyl 3-(4-nitrophenyl)propanoate CAS number and identifiers

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6] Methyl 3-(4-nitrophenyl)propanoate is a pivotal intermediate in organic synthesis, serving as a "linchpin" scaffold in the development of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

Methyl 3-(4-nitrophenyl)propanoate is a pivotal intermediate in organic synthesis, serving as a "linchpin" scaffold in the development of pharmaceutical agents, particularly protease inhibitors and peptide mimetics.[1] It is characterized by a propanoate ester tail providing lipophilicity and a para-nitro group serving as a masked amine functionality.[1]

Crucial Distinction: Researchers often confuse this compound with its unsaturated analogue, Methyl 4-nitrocinnamate (CAS 1608-36-2).[1] This guide focuses strictly on the saturated propanoate derivative (C10H11NO4).[1]

Key Identifiers
Identifier TypeValueVerification Note
CAS Number 54405-42-4 Specific to the saturated ester.[1]
IUPAC Name Methyl 3-(4-nitrophenyl)propanoate-
Molecular Formula C₁₀H₁₁NO₄Saturated backbone.[1]
Molecular Weight 209.20 g/mol -
SMILES COC(=O)CCC1=CC=C(C=C1)[O-]Defines connectivity.[1][2]
InChIKey Derivative dependentBase structure: COC(=O)CCC1=CC=C(C=C1)[O-]
Structural Visualization

The following diagram illustrates the core structural connectivity and the distinction from the cinnamate analogue.

StructureMap Target Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4) Saturated Linker Cinnamate Methyl 4-nitrocinnamate (CAS 1608-36-2) Unsaturated Alkene Cinnamate->Target Chemoselective Hydrogenation Acid 3-(4-nitrophenyl)propanoic acid (Precursor) Acid->Target Esterification (+MeOH)

Figure 1: Structural relationship between the target propanoate, its acid precursor, and the unsaturated cinnamate analogue.[1]

Synthetic Routes & Mechanistic Insight

While the Heck reaction (coupling methyl acrylate with 1-bromo-4-nitrobenzene) yields the cinnamate, the most robust route for the propanoate in a research setting is the Fischer Esterification of commercially available 3-(4-nitrophenyl)propanoic acid.[1] This method offers high atom economy and simplified purification.[1]

Protocol A: Acid-Catalyzed Esterification (Standard)

Mechanism: Nucleophilic acyl substitution activated by protonation of the carbonyl oxygen.[1] Self-Validation: The reaction is equilibrium-driven; success relies on the removal of water or using methanol in vast excess.[1]

Reagents:
  • 3-(4-nitrophenyl)propanoic acid (1.0 eq)[1][3]

  • Methanol (Anhydrous, Solvent/Reagent, ~0.2 M concentration relative to acid)[1]

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalytic to stoichiometric)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

    • Why: Although esterification produces water, starting dry ensures the catalyst (especially if using SOCl₂) is not quenched immediately.[1]

  • Solvation: Dissolve 3-(4-nitrophenyl)propanoic acid in anhydrous methanol.

  • Activation:

    • Option A (H₂SO₄): Add conc. H₂SO₄ dropwise (0.1 eq).[1]

    • Option B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (1.1 eq). This generates HCl in situ and scavenges water, driving the equilibrium forward (Le Chatelier's principle).[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

  • Validation Point (TLC): Spot the reaction mixture against the starting acid (Eluent: 30% EtOAc/Hexanes).

    • Success Criteria: Disappearance of the baseline/low-Rf spot (Acid) and appearance of a high-Rf spot (Ester).[1]

  • Workup:

    • Concentrate methanol under reduced pressure.[1]

    • Dilute residue with EtOAc.[1] Wash with sat.[1] NaHCO₃ (to neutralize acid) and Brine.[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

Protocol B: Chemoselective Hydrogenation (Advanced)

If starting from the cinnamate (Heck product), one must reduce the alkene without reducing the nitro group to an amine.[1]

  • Catalyst: Pd/C usually reduces both.[1]

  • Solution: Use Wilkinson's Catalyst [RhCl(PPh₃)₃] or Transfer Hydrogenation with specific poisoning to maintain the nitro functionality.[1] Note: This is less preferred due to cost and complexity compared to Protocol A.[1]

Reactivity & Pharmaceutical Utility[1]

The utility of Methyl 3-(4-nitrophenyl)propanoate lies in its bifunctionality. It is a "masked" amino-ester.[1]

The "Switch" Mechanism

The nitro group is chemically inert to many coupling conditions used on the ester end, allowing for orthogonal modification.[1] Once the ester chemistry is set, the nitro group is reduced to an aniline for further elaboration (e.g., urea formation, amide coupling).[1]

Transformation Workflow

ReactivityPath Start Methyl 3-(4-nitrophenyl)propanoate Amine Methyl 3-(4-aminophenyl)propanoate (Reduction Product) Start->Amine H2, Pd/C (Nitro Reduction) Acid 3-(4-nitrophenyl)propanoic acid (Hydrolysis Product) Start->Acid LiOH, THF/H2O (Saponification) Drug Peptidomimetics / Kinase Inhibitors (Balanol Analogues) Amine->Drug Amide Coupling (EDC/HOBt)

Figure 2: Divergent synthetic pathways for pharmaceutical application.

Reduction Protocol (Nitro to Aniline)

Context: This is the primary transformation in drug development (e.g., creating linker motifs).[1]

  • Solvent: Methanol or Ethanol.[1]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Atmosphere: H₂ balloon (1 atm) is usually sufficient.[1]

  • Monitoring: ¹H NMR is the gold standard here.[1]

    • Diagnostic Shift: The aromatic protons ortho to the nitro group (doublet, ~8.1 ppm) will shift upfield to ~6.6–7.0 ppm upon conversion to the amine.[1]

Safety & Handling (MSDS Highlights)

  • Toxicity: Nitroaromatics are generally toxic and potential mutagens.[1] Handle within a fume hood.[1]

  • Skin Absorption: High.[1] Wear nitrile gloves (double gloving recommended during weighing).[1]

  • Explosion Hazard: While the propanoate is stable, the reduction process (Hydrogen gas + Pd/C) poses a fire hazard.[1] Ensure inert gas purging (Nitrogen/Argon) before introducing hydrogen.[1]

References

  • PubChem. (n.d.).[1][2][4] Methyl 3-(4-nitrophenyl)propanoate (Compound).[1][5][3][6][7][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Griffith Research Online. (2012).[1][8] Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate: Crystal structure and synthetic context. (Contextual reference for propanoate scaffold utility). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-(4-nitrophenyl)propanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(4-nitrophenyl)propanoate. Tailored for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(4-nitrophenyl)propanoate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a rudimentary spectral interpretation to offer a detailed examination of the underlying principles and experimental considerations that inform the structural elucidation of this molecule. We will explore the causality behind chemical shifts, spin-spin coupling phenomena, and the practical methodologies required for acquiring a high-fidelity spectrum.

Foundational Principles: Understanding the Molecule's Magnetic Environment

Methyl 3-(4-nitrophenyl)propanoate possesses a distinct molecular architecture that gives rise to a characteristic ¹H NMR spectrum. The structure contains four unique sets of protons, each residing in a different electronic environment. Our analysis hinges on understanding how the interplay of inductive effects, magnetic anisotropy, and spin-spin coupling differentiates these protons.

The key to a robust spectral analysis is to deconstruct the molecule into its constituent spin systems:

  • Aromatic System: A para-substituted benzene ring.

  • Aliphatic Chain: An ethyl group linking the aromatic ring and the ester functionality.

  • Ester Moiety: A methyl ester group.

The potent electron-withdrawing nature of the nitro (–NO₂) group via both inductive and resonance effects dramatically influences the electron density across the molecule, particularly within the aromatic ring. This effect is a primary determinant of the chemical shifts observed.

Predicted ¹H NMR Spectral Parameters

A predictive analysis, grounded in established principles of NMR spectroscopy, allows us to anticipate the spectrum.[1] Four primary aspects are considered for each proton environment: chemical shift (δ), integration, multiplicity, and the coupling constant (J).[1]

Molecular Structure with Proton Assignments:

Caption: Structure of Methyl 3-(4-nitrophenyl)propanoate with proton labels.

Aromatic Protons (Hc, Hd): An AA'BB' System

The para-substituted ring gives rise to a classic, and often complex, AA'BB' spin system. However, due to the strong influence of the nitro group, it simplifies to appear as two distinct doublets.

  • Protons Hc (ortho to -NO₂): These protons are the most deshielded in the molecule. The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density at the ortho positions.[2] This deshielding effect shifts their resonance far downfield.

    • Predicted Chemical Shift (δ): ~8.2 ppm.[3]

    • Integration: 2H.

    • Multiplicity: Doublet (d). Each Hc proton is coupled to one neighboring Hd proton.

    • Coupling Constant (³JHH): ~8-9 Hz (typical ortho coupling).[4]

  • Protons Hd (meta to -NO₂): These protons are shielded relative to Hc but are still deshielded compared to benzene (7.3 ppm) due to the overall deactivating nature of the substituents.[4]

    • Predicted Chemical Shift (δ): ~7.5 ppm.

    • Integration: 2H.

    • Multiplicity: Doublet (d). Each Hd proton is coupled to one neighboring Hc proton.

    • Coupling Constant (³JHH): ~8-9 Hz, reciprocal to the Hc coupling.[5]

Aliphatic Protons (Ha, Hb): A Triplet-Triplet System

The two methylene groups form a classic A₂B₂ system, appearing as two triplets, provided the difference in their chemical shifts is sufficiently large.

  • Protons Hb (Benzylic, -Ar-CH₂-): These protons are in a benzylic position, which typically places them around 2.5-3.0 ppm.[6] The adjacent aromatic ring and the deshielding effect of the nitro group transmitted through the pi system will shift them downfield.

    • Predicted Chemical Shift (δ): ~3.1 ppm.

    • Integration: 2H.

    • Multiplicity: Triplet (t). They are coupled to the two adjacent Ha protons (n+1 = 2+1 = 3).

    • Coupling Constant (³JHH): ~7-8 Hz.

  • Protons Ha (-CH₂-COO-): These protons are alpha to the ester carbonyl group. The anisotropic effect of the C=O bond deshields these protons.

    • Predicted Chemical Shift (δ): ~2.7 ppm.[7]

    • Integration: 2H.

    • Multiplicity: Triplet (t). They are coupled to the two adjacent Hb protons (n+1 = 2+1 = 3).

    • Coupling Constant (³JHH): ~7-8 Hz.

Methyl Ester Protons (He, -OCH₃)

These protons are attached to an oxygen atom, which is electronegative, causing a downfield shift. They have no adjacent protons to couple with.

  • Predicted Chemical Shift (δ): ~3.7 ppm.[8]

  • Integration: 3H.

  • Multiplicity: Singlet (s).

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of the NMR data is fundamentally dependent on meticulous sample preparation and instrument parameterization. The following protocol outlines a self-validating system for reliable data acquisition.

Step 1: Sample Preparation
  • Massing: Accurately weigh 5-10 mg of dry Methyl 3-(4-nitrophenyl)propanoate. The sample must be free of non-deuterated solvent residue.[9]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[10] Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm, allowing for accurate chemical shift calibration.[11][12]

  • Homogenization: Ensure the sample is fully dissolved. Vortex the solution gently if necessary.

  • Filtration: To remove any particulate matter which can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Step 2: NMR Spectrometer Setup (Example: 400 MHz Spectrometer)
  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This is crucial for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zg) experiment is sufficient.

    • Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all proton signals, including TMS.

Step 3: Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.[13]

  • Peak Picking: Identify and label the precise chemical shift of each peak apex.

Data Summary and Visualization

The anticipated spectral data is summarized below. This table serves as a clear reference for matching experimental results with theoretical predictions.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Ha (-CH₂-COO-)~2.72HTriplet (t)~7-8
Hb (-Ar-CH₂-)~3.12HTriplet (t)~7-8
Hc (Aromatic, ortho)~8.22HDoublet (d)~8-9
Hd (Aromatic, meta)~7.52HDoublet (d)~8-9
He (-OCH₃)~3.73HSinglet (s)N/A

To visualize the connectivity and coupling relationships within the molecule, a logical diagram is presented below.

G cluster_aromatic Aromatic System cluster_aliphatic Aliphatic Chain cluster_ester Ester Methyl Hc Hc (~8.2 ppm) Doublet, 2H Hd Hd (~7.5 ppm) Doublet, 2H Hc->Hd J ≈ 9 Hz Hb Hb (~3.1 ppm) Triplet, 2H Hd->Hb Ha Ha (~2.7 ppm) Triplet, 2H Hb->Ha J ≈ 7 Hz He He (~3.7 ppm) Singlet, 3H Ha->He

Caption: Spin systems and coupling relationships in the molecule.

Conclusion

The ¹H NMR spectrum of Methyl 3-(4-nitrophenyl)propanoate is a textbook example of how fundamental principles of chemical environment and spin-spin coupling can be applied to confirm a molecular structure. The analysis reveals five distinct signals: a singlet for the methyl ester protons, two triplets for the diastereotopic methylene protons of the propanoate chain, and two doublets for the aromatic protons, characteristic of a para-substituted nitrobenzene ring. The pronounced downfield shift of the aromatic protons ortho to the nitro group provides definitive evidence for the substituent's position. This guide provides the theoretical framework and a robust experimental protocol necessary for researchers to confidently acquire, interpret, and validate the structure of this compound with high scientific integrity.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Li, Y., & Chen, J. (2009). Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. Retrieved from [Link]

  • PubMed. (2004). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • ACS Publications. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling. Retrieved from [Link]

  • PubMed. (2010). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting. Retrieved from [Link]

  • Mesbah Energy Co. (2021). Basics of NMR\ Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • University of Wisconsin-Platteville. (2022). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. Retrieved from [Link]

  • Scilit. (n.d.). Negative Nuclear Spin-Spin Coupling Constants for Aromatic Protons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Ethyl Benzene ¹H and ¹³C NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The ¹H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.6: Spin-Spin Coupling. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Vancouver Island University. (n.d.). 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Nitrophenyl Propanoates: An In-Depth Guide to IR Spectroscopy Absorption Bands

Executive Summary Nitrophenyl propanoates (NPPs)—most notably p-nitrophenyl propionate (pNPP)—are highly specialized ester derivatives utilized extensively in drug development, biocatalysis, and enzymology. Due to the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl propanoates (NPPs)—most notably p-nitrophenyl propionate (pNPP)—are highly specialized ester derivatives utilized extensively in drug development, biocatalysis, and enzymology. Due to the chromogenic nature of the p-nitrophenol leaving group, these compounds serve as benchmark substrates for quantifying the hydrolytic activity of esterases and lipases[1][2].

For researchers synthesizing these substrates or utilizing them in structural assays, Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural validation. This whitepaper details the mechanistic principles governing the IR absorption bands of nitrophenyl propanoates, provides a comprehensive quantitative assignment of their vibrational modes, and establishes a self-validating protocol for high-fidelity spectral acquisition.

Mechanistic Principles of IR Absorption in Nitrophenyl Propanoates

To accurately interpret the IR spectrum of a nitrophenyl propanoate, one must understand the underlying electronic effects that dictate the force constants of its chemical bonds. The molecular architecture of pNPP features a propanoate aliphatic chain linked via an ester bond to a phenyl ring, which is further substituted with a strongly electron-withdrawing nitro (-NO₂) group[3].

The Carbonyl (C=O) Shift Causality

In standard aliphatic esters (e.g., ethyl propanoate), the carbonyl stretching frequency typically manifests between 1735 cm⁻¹ and 1750 cm⁻¹. However, in nitrophenyl propanoates, this band undergoes a significant hypsochromic (blue) shift to the 1750–1770 cm⁻¹ range.

The Mechanism: The phenoxy oxygen in the ester linkage possesses lone pairs that can delocalize into the adjacent aromatic ring. This delocalization competes directly with the resonance into the carbonyl carbon. When a nitro group is positioned on the aromatic ring (especially in the ortho or para positions), its strong inductive (-I) and mesomeric (-M) effects pull electron density away from the ester oxygen. Consequently, the ester oxygen is less capable of donating electron density to the carbonyl group. This lack of resonance strengthens the C=O double bond, increasing its force constant and shifting the absorption to a higher frequency.

ElectronicEffects Nitro Nitro Group (-NO₂) Strong -I and -M Effects Phenyl Phenyl Ring Electron Delocalization Nitro->Phenyl Withdraws e⁻ density EsterO Phenoxy Oxygen Reduced Resonance Phenyl->EsterO Pulls lone pair Carbonyl Carbonyl (C=O) Increased Bond Order EsterO->Carbonyl Less e⁻ donation IRShift IR Shift ν(C=O) > 1750 cm⁻¹ Carbonyl->IRShift Higher force constant

Fig 1. Electronic effects driving the high-frequency C=O IR shift in nitrophenyl propanoates.

Nitro Group (-NO₂) Vibrations

The nitro group itself acts as a highly reliable spectroscopic anchor. It exhibits two distinct stretching vibrations due to the coupling of the two N-O bonds:

  • Asymmetric Stretch: Occurs at 1520–1540 cm⁻¹ . The two N-O bonds stretch out of phase.

  • Symmetric Stretch: Occurs at 1340–1360 cm⁻¹ . The two N-O bonds stretch in phase. Because the N-O bonds are highly polar, these absorption bands are typically among the most intense in the entire spectrum[3][4].

Quantitative IR Band Assignments

The following table summarizes the critical IR absorption bands for p-nitrophenyl propionate, synthesizing the theoretical force constants with empirical spectroscopic data[3].

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeStructural Causality
Ester Carbonyl ν(C=O) Stretch1750 – 1770Strong, SharpIncreased bond order due to -I/-M effects of the nitrophenyl moiety.
Nitro Group ν(Asymmetric -NO₂)1520 – 1540Very Strong, SharpOut-of-phase stretching of polar N-O bonds.
Nitro Group ν(Symmetric -NO₂)1340 – 1360Strong, SharpIn-phase stretching of polar N-O bonds.
Ester C-O-C ν(C-O) Asymmetric1200 – 1250Strong, BroadStretching of the C-O bond adjacent to the carbonyl.
Ester C-O-C ν(C-O) Symmetric1100 – 1150MediumStretching of the O-C(phenyl) bond.
Aromatic Ring ν(C=C) Stretch~1590, ~1490Medium to StrongSkeletal vibrations of the benzene ring.
Aliphatic Chain ν(C-H) Stretch2850 – 2980Weak to Mediumsp³ C-H stretching from the propanoate ethyl group.
Aromatic C-H ν(C-H) Stretch3080 – 3110Weaksp² C-H stretching on the nitrophenyl ring.

Experimental Protocol: High-Fidelity ATR-FTIR Spectral Acquisition

To ensure reproducibility and eliminate artifacts (such as water vapor convolution or baseline drift), the acquisition of IR spectra for nitrophenyl propanoates must follow a self-validating methodology. Attenuated Total Reflectance (ATR) FTIR is prioritized over transmission (KBr pellet) methods because KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can obscure critical aromatic and carbonyl signals.

Step-by-Step Methodology

Step 1: Instrument Calibration & Environmental Control

  • Power on the FTIR spectrometer and allow the internal laser and IR source to stabilize for at least 30 minutes.

  • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Self-Validation Check: Acquire a background spectrum (Air). Verify that the energy throughput meets the manufacturer's threshold and that the baseline is flat. This step computationally subtracts atmospheric H₂O and CO₂ from the final sample spectrum.

Step 2: Sample Preparation & Application

  • For solid p-nitrophenyl propionate, place 1–2 mg of the desiccated sample directly onto the center of the ATR crystal.

  • Lower the ATR pressure anvil until the clutch clicks.

  • Causality Note: Consistent pressure ensures intimate contact between the sample and the crystal, maximizing the evanescent wave penetration depth and yielding high signal-to-noise ratio (SNR) peaks.

Step 3: Spectral Acquisition Parameters

  • Resolution: Set to 4 cm⁻¹ . This provides the optimal balance between resolving closely spaced aromatic bands and maintaining high energy throughput.

  • Scans: Set to 128 scans .

  • Causality Note: SNR scales with the square root of the number of scans. 128 scans ensure that the weaker aliphatic C-H stretches (~2900 cm⁻¹) are clearly distinguishable from baseline noise.

Step 4: Post-Processing & Self-Validation

  • Apply an ATR Correction algorithm. Because the depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the peak intensities to match standard transmission spectra.

  • Self-Validation Check: Inspect the baseline at 4000–3800 cm⁻¹ and 2500–2000 cm⁻¹. These regions should be perfectly flat. Any slope indicates scattering artifacts or poor crystal contact, necessitating a re-scan.

FTIR_Workflow Prep Sample Prep (Desiccation) Bkg Background (Air/Blank) Prep->Bkg Scan ATR-FTIR (128 Scans) Bkg->Scan Process Processing (ATR Correct) Scan->Process Valid Validation (Peak Assign) Process->Valid

Fig 2. Self-validating ATR-FTIR spectral acquisition workflow for ester derivatives.

Applications in Drug Development & Biocatalysis

The structural integrity of nitrophenyl propanoates is paramount when they are deployed as substrates in biocatalytic screening. In drug development, lipases and esterases are frequently evaluated for their ability to catalyze enantioselective transformations.

When p-nitrophenyl propionate (pNPP) is introduced to an active hydrolase, the ester bond is cleaved, releasing propanoic acid and p-nitrophenol. In basic or physiological conditions, p-nitrophenol ionizes to the p-nitrophenoxide ion, which exhibits a strong yellow color measurable via UV-Vis spectroscopy at ~400 nm[1][2].

Prior to utilizing pNPP in these highly sensitive kinetic assays, researchers must use IR spectroscopy to verify that the substrate has not undergone spontaneous auto-hydrolysis during storage. The presence of a broad O-H stretch (~3300-2500 cm⁻¹) or a shift of the carbonyl peak down to ~1710 cm⁻¹ (indicative of free propanoic acid) immediately flags the batch as compromised, preventing false-positive baseline readings in high-throughput screening environments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74777, p-Nitrophenyl propionate" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11550335, Ethyl 3-(4-nitrophenyl)propanoate" PubChem,[Link]

  • ChemRxiv. "Synthesis and design of Nickel-Enzyme Ligand Framework for Catalytic Applications" ChemRxiv,[Link]

  • RSC Publishing. "Mechanochemical synthesis of Zn-bionanohybrids: size effect at the nanoscale to improve their enzyme-like activity" Nanoscale,[Link]

Sources

Foundational

Thermodynamic Stability Profile of Methyl 3-(4-nitrophenyl)propanoate: A Mechanistic Guide

Part 1: Executive Summary & Molecular Architecture Methyl 3-(4-nitrophenyl)propanoate (CAS: 55809-36-4) represents a critical structural motif in organic synthesis, serving as a stable precursor for hydrocinnamic acid de...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

Methyl 3-(4-nitrophenyl)propanoate (CAS: 55809-36-4) represents a critical structural motif in organic synthesis, serving as a stable precursor for hydrocinnamic acid derivatives and a probe for chymotrypsin-like serine proteases.[1] Unlike "active esters" (e.g., p-nitrophenyl acetate) where the nitro group activates the leaving group, this molecule positions the nitro group on the acyl side, separated by an ethylene bridge.

This guide delineates the thermodynamic boundaries of this molecule, contrasting its kinetic stability against its thermodynamic potential for hydrolysis and thermal decomposition.

Electronic Structure & Stability Implications

The thermodynamic stability of this ester is governed by the inductive effect of the para-nitro group acting through the ethylene (


) spacer.
  • Resonance Isolation: The

    
     hybridized carbons in the propanoate chain insulate the ester carbonyl from the direct resonance withdrawal of the nitro group.
    
  • Inductive Pull: The

    
     group exerts a weak electron-withdrawing inductive effect (-I), rendering the carbonyl carbon (
    
    
    
    ) slightly more electrophilic than in non-substituted methyl hydrocinnamate.[1]
  • Net Result: The molecule exhibits enhanced hydrolytic stability compared to p-nitrophenyl esters but remains more reactive than aliphatic methyl esters.[1]

Part 2: Chemical Thermodynamics (Hydrolysis Kinetics)

The primary degradation pathway for Methyl 3-(4-nitrophenyl)propanoate in solution is base-catalyzed hydrolysis (


 mechanism).[1] Understanding the energetics of this pathway is essential for formulation and storage.
The Hydrolysis Mechanism

The reaction proceeds via a tetrahedral intermediate.[2] Unlike p-nitrophenyl esters which release a yellow phenolate anion, this hydrolysis yields methanol and the 3-(4-nitrophenyl)propanoate anion .[1]

Key Mechanistic Insight: The rate-limiting step is the formation of the tetrahedral intermediate (nucleophilic attack by


).[1] The transition state is stabilized by the distal nitro group's inductive effect, lowering the Activation Energy (

) relative to unsubstituted analogs.
Visualization: Hydrolysis Energy Landscape

The following diagram illustrates the reaction coordinate and the critical tetrahedral intermediate.[2]

HydrolysisMechanism Reactant Ester + OH- TS1 Transition State (Tetrahedral) Reactant->TS1 Activation Energy (Ea) Intermediate Tetrahedral Intermediate TS1->Intermediate Product Carboxylate + Methanol Intermediate->Product Collapse

Figure 1: Reaction coordinate for the base-catalyzed hydrolysis of Methyl 3-(4-nitrophenyl)propanoate. The formation of the tetrahedral intermediate is the critical energetic barrier.

Part 3: Physical Stability & Phase Behavior[1]

While solution stability is kinetic, solid-state stability is thermodynamic.[1] Methyl 3-(4-nitrophenyl)propanoate typically exists as a low-melting solid or oil depending on purity and polymorph.[1]

Thermal Transitions (DSC)

Thermodynamic characterization requires Differential Scanning Calorimetry (DSC) to identify:

  • Melting Point (

    
    ):  Typically in the range of 35–45°C (sensitive to impurities).
    
  • Glass Transition (

    
    ):  If the material is an oil/amorphous solid, 
    
    
    
    defines the storage limit to prevent crystallization.
Thermal Decomposition (TGA)

The nitro group introduces a risk of exothermic decomposition at high temperatures.

  • Onset Temperature (

    
    ):  Generally stable up to ~200°C.[1]
    
  • Mechanism: Homolytic cleavage of the

    
     bond or nitro-to-nitrite rearrangement followed by NO elimination.[1]
    

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols utilize internal validation steps.

Protocol A: Determination of Hydrolytic Rate Constants ( )

Objective: Quantify chemical stability at varying pH. Method: Reverse-Phase HPLC (RP-HPLC).[1] Note: UV spectroscopy alone is insufficient as the product does not have a distinct color shift compared to the reactant.

Workflow:

  • Preparation: Dissolve Methyl 3-(4-nitrophenyl)propanoate (1 mM) in Acetonitrile/Buffer (50:50).

  • Incubation: Thermostat at 25°C, 37°C, and 45°C.

  • Sampling: Inject 10 µL aliquots at

    
     min.
    
  • Detection: Monitor absorbance at 270 nm (nitro aromatic overlap).

Self-Validating Step (Mass Balance):



Where RF is the Response Factor ratio.[1] If the total molar area deviates by >5%, the data is rejected (indicating side reactions or precipitation).
Protocol B: Arrhenius Parameter Derivation

Objective: Predict shelf-life (


) at 4°C.[1]

Data Processing Table:

Temperature (K)

(

)


(

)
Validation Check
298 (25°C)Experimental...0.00335

310 (37°C)Experimental...[1]0.00322

318 (45°C)Experimental...[1]0.00314

Calculation: Plot


 vs. 

. The slope

.[1] Use

to extrapolate to storage temperature.[1]

Part 5: Stability Assessment Workflow

This decision tree guides the researcher through the stability evaluation process, ensuring no critical thermodynamic parameter is overlooked.

StabilityWorkflow Start Start: Stability Assessment StateCheck Physical State at 25°C? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Oil / Amorphous StateCheck->Liquid Liquid DSC Run DSC (Determine Tm & Purity) Solid->DSC HPLC Run HPLC Kinetics (pH 7.4 & pH 9.0) Liquid->HPLC Skip Polymorph Check DSC->HPLC If Stable TGA Run TGA (Decomp Onset) DSC->TGA Stable < 40°C? Decision Calculate t90 Shelf Life HPLC->Decision TGA->Decision

Figure 2: Decision matrix for characterizing the thermodynamic stability of nitro-phenyl esters.

Part 6: References

  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate.[2] Biochemical Journal.[1][2] Link

    • Context: Foundational text on the hydrolysis kinetics of nitrophenyl esters, establishing the baseline for comparison with propanoate derivatives.

  • Bender, M. L., et al. (1967). The Kinetics of the Hydrolysis of Esters.[3][4] Journal of the American Chemical Society.

    • Context: Provides the mechanistic basis for

      
       hydrolysis and the inductive effects of substituents on ester stability.
      
  • PubChem Compound Summary. (2025). Methyl 3-(4-nitrophenyl)prop-2-enoate (Related Structure).[1][5] National Center for Biotechnology Information.[1] Link

    • Context: Source for physicochemical property comparisons between the cinnamate and propanoate analogs.

  • Servinis, L., et al. (2012).[6] Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate.[1] Acta Crystallographica Section E. Link[1]

    • Context: Crystallographic data for related nitro-phenyl propanoates, supporting solid-state stability assumptions.[1]

Sources

Exploratory

molecular weight and density data for Methyl 3-(4-nitrophenyl)propanoate

This guide provides an in-depth technical analysis of Methyl 3-(4-nitrophenyl)propanoate , a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of protease inhibitors and pep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-(4-nitrophenyl)propanoate , a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of protease inhibitors and peptidomimetics.

The following content is structured to support researchers in accurate stoichiometric planning, quality control, and scalable synthesis.

CAS Registry Number: 54405-42-4 Chemical Formula: C₁₀H₁₁NO₄

Executive Summary

Methyl 3-(4-nitrophenyl)propanoate is an ester derivative of 3-(4-nitrophenyl)propanoic acid. In drug discovery, it serves as a versatile "warhead" precursor or linker scaffold. Its 4-nitro group provides a handle for reduction to an aniline (for subsequent amide coupling) or can be retained to exploit its electron-withdrawing character in metabolic stability studies.

Accurate characterization of its Molecular Weight (MW) and Density is non-negotiable for automated liquid handling systems and precise molar dosing. This guide synthesizes theoretical data with empirical validation protocols.

Physicochemical Profile

The following data aggregates theoretical calculations and available experimental baselines.

Quantitative Data Summary
PropertyValueUnitMethod/Notes
Molecular Weight 209.20 g/mol Calculated (IUPAC Atomic Weights)
Exact Mass 209.0688DaHigh-Resolution Mass Spectrometry (HRMS) Target
Physical State Solid (Low-Melting)-Predicted based on structural analogs [1]
Predicted Density 1.23 ± 0.1 g/cm³Calculated (ACD/Labs Algorithm) [2]
Melting Point 50 – 70°CEstimated (See Phase Behavior below)
Solubility High-DMSO, Methanol, Ethyl Acetate, DCM
Phase Behavior & Density Considerations

While the ortho-isomer (Methyl 2-(4-nitrophenyl)propanoate) has been reported as a "yellow oil" [3], the target para-substituted linear chain (3-(4-nitrophenyl)) typically exhibits higher crystallinity due to molecular symmetry.

  • Implication: Researchers should expect a solid at room temperature.

  • Handling: If the compound presents as a supercooled liquid or oil, it indicates either impurities (solvent residue) or a depressed melting point. For precise density-dependent dosing (e.g., in flow chemistry), melt density at

    
     must be determined empirically.
    

Structural Analysis & Synthesis Logic

Understanding the synthesis pathway is crucial for anticipating impurities that affect density readings (e.g., residual high-density nitrating acids or low-density methanol).

Synthesis Pathway (Fischer Esterification)

The most robust route for high-purity synthesis avoids metal catalysts, utilizing acid-catalyzed esterification.

Synthesis Acid 3-(4-nitrophenyl)propanoic acid (CAS 85526-89-4) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation MeOH Methanol (Excess) MeOH->Intermediate Nucleophilic Attack Catalyst H2SO4 or HCl (Catalyst) Catalyst->Intermediate Product Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4) Intermediate->Product Elimination Byproduct Water (Removed via Dean-Stark) Intermediate->Byproduct -H2O

Figure 1: Acid-catalyzed Fischer esterification pathway. Removal of water is critical to drive equilibrium and prevent hydrolysis.

Experimental Methodologies

Protocol A: Molecular Weight Verification (HRMS)

Objective: Confirm identity and isotopic pattern (C10H11NO4).

  • Solvent: Methanol (LC-MS grade).

  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Target Ion:

    
     or 
    
    
    
    .
  • Validation: The isotopic abundance of the M+1 peak (due to

    
    ) should be approximately 11% of the base peak, confirming the carbon count of 10.
    
Protocol B: True Density Determination (Gas Pycnometry)

For solid samples, bulk density is insufficient for formulation. Use Helium Gas Pycnometry for "True Density."

  • Desiccation: Dry sample in a vacuum desiccator (P < 10 mbar) for 4 hours to remove surface moisture.

  • Calibration: Calibrate pycnometer volume using a certified steel sphere.

  • Measurement:

    • Load sample cell (~2/3 full).

    • Purge with Helium (99.999%) to displace air.

    • Measure pressure drop (

      
      ) upon expansion into reference volume.
      
  • Calculation:

    
    
    
  • Validation: Run in triplicate. RSD should be < 0.1%.

Protocol C: Solution Density (For Liquid Handling)

If dosing via automated liquid handlers (e.g., Tecan, Hamilton), you must determine the density of the stock solution (e.g., 100 mM in DMSO).

  • Standard: 1.10 g/mL (approximate for DMSO solutions, but concentration-dependent).

  • Method: Use an oscillating U-tube density meter (e.g., Anton Paar) at 20°C.

Applications in Drug Development

The precise MW and density of Methyl 3-(4-nitrophenyl)propanoate are pivotal in:

  • Peptidomimetic Synthesis: Used as a C-terminal cap or linker. The nitro group is often reduced to an amine (

    
    ) to form benzamide-based inhibitors.
    
  • PROTAC Linkers: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between warheads.

  • Metabolic Stability: The electron-withdrawing nitro group deactivates the phenyl ring against CYP450 oxidation, often increasing half-life (

    
    ) compared to unsubstituted analogs.
    

Workflow Raw Raw Material (CAS 54405-42-4) QC QC Check (HPLC > 98%) Raw->QC State Physical State Check (Solid vs. Oil) QC->State SolidPath Solid: Measure True Density (He Pycnometry) State->SolidPath MP > RT LiquidPath Liquid/Oil: Measure Specific Gravity (Oscillating U-Tube) State->LiquidPath MP < RT Dosing Calculate Dosing Volume (V = n * MW / ρ) SolidPath->Dosing LiquidPath->Dosing

Figure 2: Analytical workflow for determining density-dependent dosing parameters.

Safety & Handling (MSDS Highlights)

  • Hazards: Nitro-aromatics are potential skin sensitizers and can be absorbed transdermally.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent ester hydrolysis.

References

  • Sigma-Aldrich. Methyl 3-(3-nitrophenyl)propanoate (Isomer Analog) Properties. Retrieved from .

  • ChemicalBook. Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4) Product Entry. Retrieved from .

  • ChemicalBook. Methyl 2-(4-nitrophenyl)propanoate (Isomer) Synthesis and State. Retrieved from .

  • Accela ChemBio. Product Catalog: Methyl 3-(4-Nitrophenyl)propanoate. Retrieved from .

  • PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate (Unsaturated Analog) Data. Retrieved from .

Foundational

Advanced Derivatization and Applications of Methyl 3-(4-nitrophenyl)propanoate: A Technical Guide

Executive Summary In the landscape of modern organic synthesis and drug development, Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4) serves as a highly versatile, bifunctional building block. Characterized by a nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4) serves as a highly versatile, bifunctional building block. Characterized by a nitrophenyl group attached to a propanoic acid methyl ester backbone[1], this compound provides orthogonal reactivity: the ester moiety is primed for nucleophilic acyl substitution or saponification, while the nitro group serves as a masked amine, ready for chemoselective reduction.

As application scientists, we recognize that the true value of an intermediate lies in its synthetic malleability. This whitepaper provides an in-depth literature review and technical guide on the synthesis, derivatization, and pharmaceutical applications of Methyl 3-(4-nitrophenyl)propanoate and its chiral amino acid derivatives.

Chemical Profiling and Synthesis Dynamics

Methyl 3-(4-nitrophenyl)propanoate possesses a molecular formula of C11H11NO4 and a molecular weight of approximately 221.21 g/mol [1]. The foundational synthesis of this compound relies on the classic Fischer esterification of 3-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst[1].

From a mechanistic standpoint, the electron-withdrawing nature of the para-nitro group deactivates the aromatic ring but has a negligible inductive effect on the distant carboxylate carbon. This allows the esterification to proceed with high thermodynamic efficiency when driven by Le Chatelier’s principle (using methanol as both solvent and reactant).

Synthesis A 3-(4-nitrophenyl)propanoic acid Starting Material C Fischer Esterification (Reflux, 65°C) A->C Addition B Methanol + H2SO4 (Catalyst & Solvent) B->C Reagents D Methyl 3-(4-nitrophenyl)propanoate (Target Ester) C->D -H2O

Synthesis workflow of Methyl 3-(4-nitrophenyl)propanoate via Fischer esterification.

Downstream Derivatization: Unlocking the Aminophenyl Scaffold

The strategic value of Methyl 3-(4-nitrophenyl)propanoate is fully realized when the nitro group is subjected to chemical transformation[1]. The most critical derivatization pathway is the reduction of the nitro group to yield Methyl 3-(4-aminophenyl)propanoate .

By converting the strongly electron-withdrawing nitro group into an electron-donating primary amine, the molecule is activated for a variety of downstream applications, including:

  • Peptide Coupling: The newly formed aniline derivative can act as a nucleophile in amide bond formation, crucial for synthesizing complex peptide sequences.

  • Chiral Resolution & Amino Acid Synthesis: Derivatives such as (R)- and (S)-2-amino-3-(4-nitrophenyl)propanoic acid act as modified phenylalanine analogs, widely utilized in solid-phase peptide synthesis (SPPS)[2][3].

Derivatization A Methyl 3-(4-nitrophenyl)propanoate B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction C Methyl 3-(4-aminophenyl)propanoate B->C Chemoselective D Peptide Coupling (Amide Bond Formation) C->D Derivatization E API Synthesis (e.g., Antibiotic Analogs) C->E Derivatization

Mechanistic pathway for the reduction and downstream application of the ester.

Biological Activity and Pharmaceutical Applications

Derivatives of Methyl 3-(4-nitrophenyl)propanoate exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects[1]. These compounds frequently modulate enzyme activities or interfere with signaling pathways, serving as critical precursors in drug discovery[1].

Notably, chiral derivatives of this scaffold are heavily utilized in the pharmaceutical industry:

  • Ergogenic Supplements: Amino acid derivatives like (R)-2-Amino-3-(4-nitrophenyl)propanoic acid and its (S)-hydrate are utilized as ergogenic dietary substances. They influence anabolic hormone secretion, supply metabolic fuel during exercise, and prevent exercise-induced muscle damage[2][4].

  • Antibiotic Intermediates: Structurally related compounds, such as D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, are essential chiral intermediates in the synthesis of ribosome-targeting antibiotics like chloramphenicol and its veterinary analog, florfenicol[5].

Quantitative Data: Physicochemical and Biological Profiling

The following table summarizes the structural and functional diversity of key derivatives within this chemical family.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Structural FeaturePrimary Biological/Chemical Application
Methyl 3-(4-nitrophenyl)propanoate 54405-42-4221.21Nitroaromatic esterAntibacterial/Anti-inflammatory precursor[1]
(R)-2-Amino-3-(4-nitrophenyl)propanoic acid 56613-61-7210.19Chiral amino acid (R-enantiomer)Ergogenic dietary supplement[2]
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate 207591-86-4228.20Chiral amino acid hydrateErgogenic dietary supplement[4]
Boc-(S)-2-Amino-3-(4-nitrophenyl)propanoic acid 33305-77-0310.30Boc-protected amineSolid-phase peptide synthesis (SPPS)[3]
D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol 716-61-0212.20Chiral aminodiolChloramphenicol/Florfenicol intermediate[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly detailed to empower researchers to troubleshoot and optimize conditions dynamically.

Protocol 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate via Fischer Esterification
  • Objective: Achieve high-yield esterification of the carboxylic acid while preventing side reactions.

  • Causality & Design: We utilize anhydrous methanol in vast excess. According to Le Chatelier’s principle, this drives the equilibrium toward the ester product. Sulfuric acid acts dually as a proton donor to activate the carbonyl carbon and as a dehydrating agent to sequester the water byproduct.

  • Step-by-Step Methodology:

    • Preparation: Suspend 10.0 g of 3-(4-nitrophenyl)propanoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add 2.0 mL of concentrated H₂SO₄ dropwise. (Causality: The protonation step is highly exothermic; controlling the temperature prevents the charring of organic material).

    • Reaction: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours under a nitrogen atmosphere.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the baseline spot (highly polar carboxylic acid) disappears, replaced by a high-R_f spot (the less polar ester).

    • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8) to neutralize the acid catalyst. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the pure ester.

Protocol 2: Chemoselective Catalytic Hydrogenation to Methyl 3-(4-aminophenyl)propanoate
  • Objective: Reduce the nitro group to a primary amine without cleaving the methyl ester or saturating the aromatic ring.

  • Causality & Design: Palladium on Carbon (Pd/C) is selected for its exceptional chemoselectivity toward nitro groups under mild hydrogen pressure (1 atm). Using ethanol as a solvent ensures high solubility of the starting material and rapid kinetics.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 5.0 g of Methyl 3-(4-nitrophenyl)propanoate in 50 mL of degassed absolute ethanol. (Causality: Degassing the solvent removes dissolved oxygen, preventing catalyst poisoning and unwanted side-oxidations).

    • Catalyst Addition: Carefully add 0.5 g of 10 wt% Pd/C to the solution under an inert argon blanket to prevent spontaneous ignition of the dry catalyst.

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under 1 atm of H₂ (using a balloon) and stir vigorously at room temperature for 12 hours.

    • Self-Validation: The starting material imparts a distinct yellow tint to the solution due to the nitroaromatic chromophore. The reaction is visually validated when the solution turns completely colorless. For spectroscopic validation, analyze an aliquot via FTIR: successful reduction is confirmed by the disappearance of the strong N-O stretching bands at ~1530 and ~1350 cm⁻¹ and the emergence of N-H stretching bands at ~3300 cm⁻¹.

    • Workup: Filter the reaction mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with excess ethanol. Concentrate the filtrate under reduced pressure to obtain the aminophenyl derivative.

Conclusion

Methyl 3-(4-nitrophenyl)propanoate and its chiral derivatives are indispensable assets in the medicinal chemist's toolkit. By understanding the causal mechanisms behind its synthesis and chemoselective derivatization, researchers can efficiently leverage this scaffold to synthesize complex peptide sequences, ergogenic supplements, and next-generation antibiotic analogs.

References

1.[1] Ontosight AI. "Methyl 3-(4-Nitrophenyl)propanoate Overview". Ontosight AI. URL: 2.[2] MedChemExpress. "(R)-2-Amino-3-(4-nitrophenyl)propanoic acid". MedChemExpress. URL: 3.[3] MedChemExpress. "(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid". MedChemExpress. URL: 4.[4] MedChemExpress. "(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate". MedChemExpress. URL: 5.[5] LookChem. "D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL". LookChem. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate to Amine

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These primary amines are invaluable intermediates in the production of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These primary amines are invaluable intermediates in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[1] Among the various methods available, catalytic hydrogenation stands out for its high efficiency, excellent chemoselectivity, and environmentally benign nature, typically generating only water as a byproduct.[2]

This guide provides a detailed technical overview and validated protocols for the catalytic hydrogenation of Methyl 3-(4-nitrophenyl)propanoate to Methyl 3-(4-aminophenyl)propanoate. This specific transformation is critical for synthesizing building blocks used in the development of novel therapeutic agents and advanced materials. We will explore the underlying principles of catalyst selection, provide step-by-step experimental procedures, and emphasize the critical safety measures required for a successful and safe reaction.

Reaction Overview

The target transformation involves the selective reduction of a nitro group in the presence of an ester moiety. The ester group is generally stable under the mild conditions required for nitro group hydrogenation, making this a highly feasible and clean reaction.

Hydrogenation_Workflow cluster_Prep 1. Preparation & Setup cluster_Reaction 2. Hydrogenation Reaction cluster_Workup 3. Work-up & Isolation cluster_Safety Critical Safety Step A Load Substrate & Solvent into Reaction Flask B Purge Flask with N₂ (3x Evacuate/Backfill) A->B C Add Catalyst (Pd/C or Raney Ni) under N₂ flow B->C D Purge System with H₂ (3x Evacuate/Backfill) C->D E Pressurize with H₂ (Balloon or Tank) D->E F Stir Vigorously at Room Temperature E->F G Monitor by TLC (Disappearance of Starting Material) F->G H Vent H₂ Pressure G->H I Purge System with N₂ (3x Evacuate/Backfill) H->I J Filter through Celite to Remove Catalyst I->J K Concentrate Filtrate under Reduced Pressure J->K S1 Quench wet catalyst filter cake in water IMMEDIATELY J->S1 L Isolate Pure Product K->L

Sources

Application

Application Note: Methyl 3-(4-nitrophenyl)propanoate as a Bifunctional Scaffold in Medicinal Chemistry

Abstract & Strategic Utility Methyl 3-(4-nitrophenyl)propanoate (CAS: 6105-50-6) serves as a critical "masked" bifunctional intermediate in the synthesis of peptidomimetics and histone deacetylase (HDAC) inhibitors.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Methyl 3-(4-nitrophenyl)propanoate (CAS: 6105-50-6) serves as a critical "masked" bifunctional intermediate in the synthesis of peptidomimetics and histone deacetylase (HDAC) inhibitors.[1] Its strategic value lies in its orthogonal reactivity:

  • The Nitro Group (

    
    ):  Acts as a masked aniline. It is stable to acidic/basic hydrolysis but can be selectively reduced to an amine, providing a handle for amide coupling (the "Cap" region in HDAC inhibitors).
    
  • The Methyl Ester (

    
    ):  Acts as a masked carboxylic acid or hydroxamic acid. It allows for chain extension or conversion into Zinc-Binding Groups (ZBGs).
    

This guide details the optimized protocols for activating these functional groups, specifically focusing on the synthesis of HDAC inhibitor precursors and RGD (Arg-Gly-Asp) mimetics.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecificationNotes
IUPAC Name Methyl 3-(4-nitrophenyl)propanoate
CAS Number 6105-50-6
Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Pale yellow to off-white solidColor deepens upon oxidation/impurity
Melting Point 39–42 °CLow MP requires cold storage to prevent caking
Solubility Soluble in MeOH, EtOH, EtOAc, DCMInsoluble in water

Synthetic Workflows (Logic Map)

The following diagram illustrates the divergent pathways available from this scaffold. Note the chemoselectivity required to address the nitro group without hydrolyzing the ester.

G cluster_0 Critical Decision Point Start Methyl 3-(4-nitrophenyl) propanoate Amine Methyl 3-(4-aminophenyl) propanoate (Scaffold for Amidation) Start->Amine Pd/C, H2 (Protocol 1) Acid 3-(4-nitrophenyl) propanoic acid Start->Acid LiOH, THF/H2O Hydroxamate HDAC Inhibitor Precursor (Hydroxamic Acid) Start->Hydroxamate NH2OH•HCl, KOH (Protocol 2) Drug Target Drug (e.g., Vorinostat Analog) Amine->Drug 1. R-COCl (Cap) 2. NH2OH (ZBG)

Figure 1: Divergent synthetic pathways. The primary pharmaceutical route (Blue/Green) preserves the ester while reducing the nitro group to facilitate "Cap" attachment.

Detailed Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Hydrogenation)

Objective: Reduce the nitro group to an aniline without hydrolyzing the methyl ester or reducing the aromatic ring. Application: Synthesis of the "Linker-ZBG" core for HDAC inhibitors.

Reagents:

  • Substrate: Methyl 3-(4-nitrophenyl)propanoate (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (anhydrous preferred to prevent transesterification/hydrolysis)

  • Hydrogen Source:

    
     balloon or Ammonium Formate (transfer hydrogenation)
    

Procedure:

  • Setup: In a round-bottom flask, dissolve 10 mmol (2.09 g) of substrate in 50 mL Methanol.

  • Inerting: Sparge the solution with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C. Caution: Pd/C is pyrophoric when dry. Use wet catalyst or add under N2 blanket.

  • Reaction:

    • Method A (Standard): Purge flask with

      
       (balloon pressure) x3. Stir vigorously at RT for 4–6 hours.
      
    • Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1 hour. (Faster, but requires removal of ammonium salts).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).

    • Start:

      
       (UV active, yellow spot).
      
    • Product:

      
       (UV active, stains red/purple with Ninhydrin due to free amine).
      
  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate in vacuo.

  • Yield: Expect >95% yield of a colorless to pale brown oil/solid.

Critical Check: If the product is dark brown/black, oxidation of the aniline has occurred. Store under Argon at -20°C.

Protocol 2: Direct Conversion to Hydroxamic Acid (ZBG Formation)

Objective: Convert the methyl ester directly to a hydroxamic acid (Zinc Binding Group). Note: This step is usually performed after the amine (from Protocol 1) has been coupled to the drug's "Cap" structure. However, for testing ZBG activity, this protocol is used on the scaffold itself.

Reagents:

  • Substrate: Methyl ester derivative (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (5.0 eq)
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (10.0 eq)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Preparation of

    
    :  In a separate flask, dissolve 
    
    
    
    in MeOH. Add KOH (dissolved in minimal MeOH) at 0°C. Stir for 15 mins. A white precipitate (KCl) will form.
  • Filtration: Filter the mixture to remove KCl. The filtrate contains free base Hydroxylamine.

  • Reaction: Add the substrate (Methyl 3-(4-nitrophenyl)propanoate or its amide derivative) to the filtrate at 0°C.

  • Timecourse: Stir at RT for 2–4 hours. Monitor by HPLC (Hydroxamic acids are significantly more polar than esters).

  • Quench: Carefully acidify with 1N HCl to pH ~6. Do not go below pH 5 or hydrolysis to the carboxylic acid will compete.

  • Extraction: Extract with Ethyl Acetate. The hydroxamic acid often precipitates or partitions into the organic phase.

Data Analysis & Quality Control

NMR Interpretation Guidelines

When validating the transformation from Nitro (Starting Material) to Amine (Product), look for these diagnostic shifts in


 NMR (400 MHz, 

):
Proton EnvironmentNitro Precursor (Shift ppm)Amine Product (Shift ppm)Diagnostic Change
Aromatic (Ortho to functional group) ~8.15 (d, 2H)~6.65 (d, 2H)Upfield shift (-1.5 ppm) due to shielding by

.[1]
Aromatic (Meta) ~7.35 (d, 2H)~7.00 (d, 2H)Slight upfield shift.
Amine (

)
N/A~3.50 (br s, 2H)New broad singlet appears (exchangeable with

).
Methyl Ester (

)
~3.67 (s, 3H)~3.67 (s, 3H)Must remain unchanged. Loss indicates hydrolysis.
Troubleshooting Table
ObservationRoot CauseCorrective Action
TLC shows baseline streak Amine product interacting with silica.[1]Add 1% Triethylamine (TEA) to the eluent.
Reaction stalls at 50% Catalyst poisoning (Sulfur/Phosphorus impurities).Filter and add fresh Pd/C. Ensure reagents are high purity.
Product is Carboxylic Acid Water present during basic steps (Protocol 2).Use anhydrous MeOH and freshly prepared NaOMe.

References

  • HDAC Inhibitor Design

    • Miller, T. A., et al. (2003). Histone deacetylase inhibitors.[2][3] Journal of Medicinal Chemistry, 46(24), 5097-5116.

    • Context: Establishes the pharmacophore model (Cap-Linker-ZBG) where this propanoate scaffold serves as the Linker-ZBG precursor.
  • Catalytic Hydrogenation Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95.

    • Context: Basis for the transfer hydrogen
  • Compound Data & Properties

    • PubChem.[4] Methyl 3-(4-nitrophenyl)propanoate (CID 98668).

    • Context: Verification of physical properties and CAS 6105-50-6.
  • Hydroxamic Acid Synthesis: Reddy, A. S., et al. (2008). A simple and efficient synthesis of hydroxamic acids from esters. Tetrahedron Letters, 49(5), 815-818. Context: Optimization of the NH2OH/KOH method described in Protocol 2.

Sources

Method

Application Note: Methyl 3-(4-nitrophenyl)propanoate in Peptide Synthesis

This Application Note and Protocol Guide is structured to provide a comprehensive technical overview of Methyl 3-(4-nitrophenyl)propanoate as a strategic precursor in peptide synthesis. It focuses on its utility in gener...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical overview of Methyl 3-(4-nitrophenyl)propanoate as a strategic precursor in peptide synthesis. It focuses on its utility in generating Reduction-Activated Aniline Linkers and Safety-Catch systems.

A Versatile Precursor for Reduction-Triggered Safety-Catch & Conjugation Linkers

Introduction & Strategic Value

Methyl 3-(4-nitrophenyl)propanoate (M3NPP) is a specialized chemical intermediate that serves as a robust precursor for constructing latent heterobifunctional linkers in peptide chemistry. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide), M3NPP introduces a nitro-aromatic moiety that is chemically inert to standard Fmoc/Boc deprotection cycles.

The strategic value of this molecule lies in its "Safety-Catch" capability :

  • Orthogonality: The nitro group (-NO

    
    ) withstands harsh acidic (TFA) and basic (Piperidine) conditions used during peptide chain assembly.
    
  • Latent Activation: Post-synthesis, the nitro group can be selectively reduced to an aniline (-NH

    
    ) .
    
  • Chemoselective Reactivity: The resulting aniline serves as a unique nucleophile for site-specific conjugation (e.g., via azo coupling or acylation) or as a trigger for cleavage mechanisms.

This guide details the protocols for converting M3NPP into a functional solid-phase linker, its on-resin activation, and downstream applications.

Chemical Properties & Mechanism[1]
PropertySpecification
IUPAC Name Methyl 3-(4-nitrophenyl)propanoate
CAS Number 35418-07-6
Molecular Weight 209.20 g/mol
Formula C

H

NO

Key Moiety 4-Nitrophenyl (Latent Aniline)
Solubility Soluble in DCM, DMF, MeOH; Insoluble in Water
Mechanism of Action: The "Nitro-Switch"

The utility of M3NPP relies on the redox switch of the para-substituent.

  • State A (Dormant): The electron-withdrawing Nitro group deactivates the phenyl ring and is non-nucleophilic. It acts as a passive spacer during peptide elongation.

  • State B (Active): Chemical reduction converts -NO

    
     to -NH
    
    
    
    (Aniline). The aniline is electron-donating and highly nucleophilic towards specific activated esters or aldehydes (reductive amination), enabling "post-synthetic modification."

Mechanism M3NPP Methyl 3-(4-nitrophenyl)propanoate (Precursor) Acid 3-(4-nitrophenyl)propionic acid (Free Acid) M3NPP->Acid Hydrolysis (LiOH/MeOH) Resin_Nitro Resin-Bound Linker (Nitro Form - Stable) Acid->Resin_Nitro Coupling (DIC/HOBt) Resin_Nitro->Resin_Nitro Peptide Assembly (Fmoc SPPS) Resin_Amino Resin-Bound Linker (Aniline Form - Active) Resin_Nitro->Resin_Amino Reduction (SnCl2 or Na2S2O4) Conjugate Peptide Conjugate (Drug/Fluorophore Attached) Resin_Amino->Conjugate Ligation (Activated Ester/Aldehyde)

Figure 1: The activation workflow of the M3NPP linker system, transitioning from a stable nitro precursor to a reactive aniline handle.

Experimental Protocols
Protocol A: Preparation of the Linker Acid (Saponification)

Since M3NPP is supplied as a methyl ester, it must be hydrolyzed to 3-(4-nitrophenyl)propionic acid before attachment to a solid support or peptide N-terminus.

Reagents:

  • Methyl 3-(4-nitrophenyl)propanoate (1.0 eq)

  • Lithium Hydroxide (LiOH·H

    
    O) (3.0 eq)
    
  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve M3NPP in THF/Water mixture (approx. 10 mL per gram).

  • Hydrolysis: Add LiOH·H

    
    O and stir vigorously at Room Temperature (RT) for 3–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester.
    
  • Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous solution to pH 2.0 using 1M HCl. The product usually precipitates as a white/pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

    • Validation: Check purity via HPLC or NMR (disappearance of methyl singlet at ~3.7 ppm).

Protocol B: Loading Linker onto Resin (Solid Phase)

This protocol attaches the acid to an amino-functionalized resin (e.g., Rink Amide or Aminomethyl Polystyrene).

Reagents:

  • 3-(4-nitrophenyl)propionic acid (3.0 eq relative to resin loading)

  • Coupling Reagents: DIC (3.0 eq) / HOBt (3.0 eq) OR HATU (2.9 eq) / DIPEA (6.0 eq)

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Resin Swelling: Swell the resin in DCM (20 min) then DMF (20 min).

  • Deprotection (if Fmoc-Resin): Treat with 20% Piperidine/DMF (2 x 10 min) to expose free amines. Wash with DMF (5x).

  • Activation: Dissolve the Linker Acid and coupling reagents in minimal DMF. Activate for 2–5 minutes.

  • Coupling: Add the activated mixture to the resin. Shake at RT for 2–4 hours.

  • Kaiser Test: Perform a Kaiser (Ninhydrin) test.

    • Colorless beads = Complete coupling.

    • Blue beads = Incomplete (Repeat step 4).

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine to cap any unreacted amines.

Protocol C: On-Resin Reduction (Nitro to Aniline)

This is the critical "Safety-Catch" release step. It is performed after the peptide chain has been assembled.[1]

Method 1: Stannous Chloride (Standard)

  • Reagents: SnCl

    
    ·2H
    
    
    
    O (2M solution) in DMF.
  • Procedure:

    • Wash resin with DMF.[2]

    • Add 2M SnCl

      
       solution to the resin.
      
    • Shake at RT for 2–4 hours.

    • Wash extensively: DMF (5x), DMF/Water (3x), THF (3x), DCM (3x).

    • Note: Ensure thorough washing to remove Tin salts.

Method 2: Sodium Dithionite (Mild/Green)

  • Reagents: Na

    
    S
    
    
    
    O
    
    
    (Sodium Dithionite, 5.0 eq), K
    
    
    CO
    
    
    (5.0 eq), Viologen catalyst (Methyl Viologen, 0.1 eq).
  • Solvent: DCM/Water (1:1) with Phase Transfer Catalyst (TBAB).

  • Procedure: Shake at 35°C for 4–6 hours. This method is gentler but requires efficient mixing of the biphasic system.

Applications & Downstream Chemistry[4]

Once the Aniline handle is generated on the resin (or in solution), it enables specific high-value transformations:

1. Chemoselective Ligation (Drug Conjugation)

The generated aniline is less basic than aliphatic amines (N-terminus) but is a specific nucleophile for certain electrophiles, or can be converted to a diazonium salt.

  • Protocol: React the Aniline-Resin with an Isocyanate or an Activated Ester (e.g., NHS-ester of a fluorophore) at pH 6–7.

  • Advantage:[3][2][4][5][6] If the N-terminus is acetylated/capped, the Aniline provides the only attachment point for the payload.

2. Synthesis of Cyclic Peptides (Intramolecular)

While less common for the para isomer (M3NPP derivative) compared to the ortho isomer, the aniline can attack a C-terminal ester or thioester to form a macrocycle via an amide bond, releasing the peptide from the resin (if the linker was attached via a labile ester bond).

3. Electrochemical Labeling

The 3-(4-aminophenyl)propanoate moiety is a standard spacer for attaching Ruthenium (Ru(bpy)


)  labels for electrochemiluminescence (ECL) assays. The propanoate chain provides necessary flexibility to prevent quenching.
Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance or poor activation.Use HATU/HOAt instead of DIC/HOBt. Double couple.
Incomplete Reduction Old SnCl

reagent or insufficient time.
Use fresh SnCl

. Increase reaction time to 6h or use microwave assistance (50°C, 20 min).
Tin Contamination Poor washing after SnCl

reduction.
Wash with 10% Piperidine/DMF (to complex Tin) followed by extensive DCM washes.
Premature Cleavage Linker instability to TFA (rare).The nitro-linker is stable. Ensure the peptide attachment point is compatible with the final cleavage strategy.
References
  • Safety-Catch Linkers in SPPS

    • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[3][7]

    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • Peptide Hydrazide & Ligation Strategies

    • Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrog
    • Source: N
    • URL:[Link]

  • Nitro Reduction Methods in SPPS

    • Title: Solid-phase synthesis of amines by reduction of nitro compounds.
    • Source: Journal of Organic Chemistry (via NIH/PubChem d
    • URL:[Link]

  • Aniline Linker Precursors

    • Title: Methyl 3-(4-aminophenyl)
    • Source: Synthonix / PubChem.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.

Sources

Application

standard procedure for recrystallization of Methyl 3-(4-nitrophenyl)propanoate

Executive Summary This guide details the purification protocol for Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4), a critical intermediate often employed in the synthesis of pharmaceutical precursors via the reduct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocol for Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4), a critical intermediate often employed in the synthesis of pharmaceutical precursors via the reduction of the nitro group or hydrolysis of the ester.

Achieving high purity (>99%) is paramount, particularly if the downstream application involves catalytic hydrogenation (e.g., Pd/C reduction to the amine), as sulfur or halide impurities from crude synthesis can poison catalysts. This protocol prioritizes a thermal recrystallization approach using alcohol-based solvents, with a secondary method for high-fidelity crystal growth using toluene.

Compound Profile & Physicochemical Context

Before initiating purification, the operator must understand the solute's behavior. Methyl 3-(4-nitrophenyl)propanoate is a nitro-aromatic ester. Its polarity is dualistic: the nitro and ester groups provide polarity, while the phenyl ring and propyl chain add lipophilicity.

PropertySpecification / DataNotes
Compound Name Methyl 3-(4-nitrophenyl)propanoateAlso: Methyl 3-(4-nitrophenyl)propionate
CAS Number 54405-42-4 Note: Distinct from the cinnamate analog (CAS 1608-36-2).
Molecular Formula C₁₀H₁₁NO₄MW: 209.20 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow crude.
Solubility (Cold) Ethyl Acetate, DCM, AcetoneHigh solubility; poor for crystallization induction.
Solubility (Hot) Ethanol, Methanol, TolueneIdeal for thermal recrystallization.
Insolubility Water, Hexanes (cold)Used as anti-solvents.

Pre-Crystallization Impurity Analysis

Successful recrystallization depends on identifying the "Enemy" (Impurities).

  • Precursor Acid: 3-(4-nitrophenyl)propanoic acid. (Acidic, removable by base wash).

  • Cinnamate Analog: Methyl 4-nitrocinnamate.[1] (Double bond impurity, difficult to remove by crystallization alone; requires high-efficiency separation).

  • Mineral Acids: H₂SO₄/HCl traces from esterification.

Actionable Step: If the crude material smells acrid or shows low pH on wetted paper, perform a Pre-Wash (Step 4.1) before recrystallization.[2]

Detailed Experimental Protocols

Workflow Logic

The following diagram illustrates the decision matrix for solvent selection and impurity management.

Recrystallization_Workflow Start Crude Methyl 3-(4-nitrophenyl)propanoate Check_Acid Acidity Check (pH < 5?) Start->Check_Acid Wash DISSOLVE in EtOAc WASH with sat. NaHCO3 DRY & EVAPORATE Check_Acid->Wash Yes (Acidic) Solvent_Select Select Solvent System Check_Acid->Solvent_Select No (Neutral) Wash->Solvent_Select Method_A Method A: Standard (Ethanol/Methanol) Solvent_Select->Method_A Bulk Purification Method_B Method B: High Purity (Toluene Slow Evap) Solvent_Select->Method_B Analytical/X-Ray Quality Dissolve Dissolve at Reflux (Min. Solvent Volume) Method_A->Dissolve Method_B->Dissolve Filter Hot Filtration (Remove Insoluble Particles) Dissolve->Filter Cool Controlled Cooling (RT -> 4°C -> -20°C) Filter->Cool Collect Vacuum Filtration & Cold Solvent Wash Cool->Collect Dry Vacuum Dry (40°C, <10 mbar) Collect->Dry

Caption: Decision matrix for purification of Methyl 3-(4-nitrophenyl)propanoate, ensuring acid removal prior to crystallization.

Pre-Wash (Conditional)

Perform this only if the crude contains residual acid (e.g., from Fisher esterification).

  • Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Wash organic layer twice with Saturated Aqueous NaHCO₃ .

  • Wash once with Brine .

  • Dry over anhydrous MgSO₄ , filter, and evaporate to dryness on a rotary evaporator.

  • Proceed to Protocol A.

Protocol A: Standard Thermal Recrystallization (Ethanol)

Best for: Bulk purification (grams to kilograms) with yields typically 85-95%.

Materials:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.

Step-by-Step:

  • Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethanol (approx. 3-5 mL per gram).

  • Reflux: Heat the mixture to boiling (78°C for EtOH).

    • Observation: If solid remains, add hot solvent in 0.5 mL increments until fully dissolved.

    • Critical: Do not add excess solvent; this reduces yield.

  • Hot Filtration (Optional): If insoluble black specks (charcoal/dust) are visible, filter rapidly through a pre-warmed glass frit or fluted filter paper while hot.

  • Nucleation & Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 30-60 mins). Rapid cooling traps impurities.

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

    • Troubleshooting: If no crystals form, scratch the glass wall with a rod or add a seed crystal.[2]

  • Collection: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with ice-cold Ethanol (small volume, e.g., 1 mL/g).

    • Why: Removes mother liquor containing impurities without redissolving the product.

  • Drying: Dry in a vacuum oven at 40°C for 4-6 hours to remove residual solvent.

Protocol B: High-Fidelity Recrystallization (Toluene)

Best for: Analytical standards or X-ray crystallography.

Mechanism: Toluene offers a higher boiling point (110°C) and pi-stacking interactions with the nitrophenyl ring, often yielding denser, higher-quality crystals than alcohols.

  • Dissolve crude in Toluene at 60-80°C (approx. 5-8 mL/g).

  • Filter hot if necessary.

  • Allow the solution to cool very slowly to RT in an insulated vessel (Dewar or wrapped in foil).

  • If crystallization is slow, allow slow evaporation of the solvent in a fume hood through a perforated parafilm cover over 24-48 hours.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product forms a liquid blob instead of crystals.The temperature dropped too fast, or the MP is near the solvent boiling point. Fix: Reheat to dissolve, add a seed crystal at a slightly lower temperature, and cool very slowly with vigorous stirring.
Low Yield Too much solvent used.Fix: Evaporate 50% of the mother liquor and repeat cooling (Second Crop). Note: 2nd crop is usually less pure.
Colored Impurities Yellow/Brown tint persists.Fix: Add Activated Charcoal (1-2% wt) during the hot dissolution step (Step 4.2.2), stir for 5 mins, then Hot Filter.

Quality Control (Self-Validation)

A successful protocol is self-validating through these metrics:

  • Appearance: Product should be white to off-white needles or plates. Dark yellow indicates nitro-oxidation byproducts.

  • Melting Point: Sharp range (typically within 1-2°C).

    • Note: While specific literature MP varies by polymorph, a sharp range indicates purity.

  • H-NMR (CDCl₃):

    • Look for the methyl ester singlet (~3.6-3.7 ppm).

    • Check for absence of Ethyl Acetate (singlet ~2.0 ppm) or Toluene (multiplet ~7.1-7.2 ppm) solvent peaks.

    • Verify integration of the aromatic region (4 protons, characteristic AA'BB' system for para-substitution).

Safety Considerations

  • Nitro Compounds: While this specific ester is generally stable, nitro-aromatics can be energetic. Avoid heating to dryness at high temperatures (>150°C).

  • Solvents: Toluene and Methanol are toxic. Perform all operations in a fume hood.

  • Skin Contact: Nitro compounds can be absorbed through skin. Wear nitrile gloves and long sleeves.

References

  • Compound Identification: Sapphire Bioscience. Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4).[3] Retrieved from

  • Synthesis & Purification Context: Griffith Research Online. Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate (Describing Toluene recrystallization for related nitro-propanoates). Retrieved from

  • General Recrystallization of Nitro Esters: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • CAS Verification: ChemicalBook. Methyl 3-(4-nitrophenyl)propanoate Product Description. Retrieved from [4]

Sources

Method

reagents for transesterification of Methyl 3-(4-nitrophenyl)propanoate

Application Note: Reagents for Transesterification of Methyl 3-(4-nitrophenyl)propanoate Part 1: Introduction & Strategic Analysis 1.1 The Substrate Challenge Methyl 3-(4-nitrophenyl)propanoate presents a unique chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for Transesterification of Methyl 3-(4-nitrophenyl)propanoate

Part 1: Introduction & Strategic Analysis

1.1 The Substrate Challenge Methyl 3-(4-nitrophenyl)propanoate presents a unique chemical profile. While the ester functionality is standard, the para-nitro group introduces electronic effects and stability constraints.

  • Electronic Activation: The electron-withdrawing nitro group (

    
    ) decreases electron density on the aromatic ring, slightly increasing the acidity of the 
    
    
    
    -protons (benzylic-like position, though separated by one carbon). However, the primary effect is the robustness required to prevent reduction of the nitro group.
  • Stability Constraints: Avoid strong reducing agents (e.g.,

    
    ) or harsh basic conditions that could trigger side reactions (e.g., nitro-aldol type condensations or degradation).
    

1.2 The Transesterification Imperative Transesterification—exchanging the methoxy group for a longer or more complex alkoxy chain—is equilibrium-driven.[1] Success relies not just on the catalyst, but on equilibrium displacement (removal of methanol).



Part 2: Reagent Selection Matrix

The following table synthesizes field data to guide catalyst selection for this specific nitro-bearing substrate.

Catalyst ClassSpecific ReagentSuitabilityMechanismKey AdvantageCritical Limitation
Lewis Acid Titanium(IV) Isopropoxide High Coordination-InsertionNeutral pH; tolerates nitro groups; high yield.Sensitive to moisture; requires dry alcohol.
Super-Lewis Acid Otera’s Catalyst Very High Double-Lewis Acid ActivationExtremely mild; reusable; works in stoichiometric amounts.High cost; commercially less available than Ti.
Enzymatic Lipase (CALB) High Serine-Histidine-Aspartate TriadGreen chemistry; highly selective; ambient temp.Slower kinetics; expensive enzyme; solvent restrictions.
Brønsted Acid

/

Medium Carbonyl ProtonationCheap; robust.Slow; requires high temp; corrosive; potential nitro reduction trace.
Base

/

Low/Medium Nucleophilic AttackFast kinetics.Risk of saponification (if wet); potential side reactions with nitro group.

Part 3: Detailed Experimental Protocols

Protocol A: Titanium-Mediated Transesterification (The "Gold Standard")

Best for: Scalable synthesis, moisture-sensitive substrates, and avoiding acidic/basic extremes.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity, while simultaneously delivering the alkoxide nucleophile.

Reagents:

  • Substrate: Methyl 3-(4-nitrophenyl)propanoate (1.0 equiv)

  • Alcohol: Target Alcohol (e.g., Isopropanol, Benzyl alcohol) (5.0 - 10.0 equiv)

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (0.05 - 0.2 equiv)
    
  • Solvent: Toluene (optional, for azeotropic removal of MeOH)

Step-by-Step Workflow:

  • Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or distillation head).

  • Charging: Add Methyl 3-(4-nitrophenyl)propanoate (10 mmol) and the Target Alcohol (50 mmol) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add

    
     (0.5 mmol, 5 mol%) via syringe. Note: The solution may turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux (approx. 80-110°C depending on alcohol).

    • Critical Step: Continuously remove the generated methanol via the distillation head. This drives the equilibrium to the right.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS until the methyl ester is consumed (typically 4-12 hours).

  • Quenching: Cool to room temperature. Add 1N

    
     (10 mL) carefully to hydrolyze the titanium species (forms a white precipitate of 
    
    
    
    ).
  • Workup: Dilute with

    
     or EtOAc. Filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Enzymatic Transesterification (The "Green" Route)

Best for: Heat-sensitive substrates, high selectivity, and sustainable chemistry.

Reagents:

  • Substrate: Methyl 3-(4-nitrophenyl)propanoate (1.0 equiv)

  • Alcohol: Target Alcohol (3.0 equiv)

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (10-20 wt% relative to substrate)

  • Solvent: Hexane or Toluene (anhydrous)

  • Additives: Molecular Sieves (4Å) to scavenge methanol.

Step-by-Step Workflow:

  • Mixture Preparation: Dissolve the substrate in anhydrous Hexane.

  • Activation: Add the Target Alcohol and Molecular Sieves (activated).

  • Initiation: Add the immobilized Lipase B.

  • Incubation: Shake or stir gently at 40-60°C. Do not use magnetic stirring if it grinds the immobilized beads; use an orbital shaker.

  • Equilibrium Shift: The molecular sieves adsorb the produced methanol, driving the reaction.

  • Termination: Filter off the enzyme and sieves. (The enzyme can often be washed and reused).

  • Isolation: Evaporate the solvent. Often yields high-purity product without chromatography.

Part 4: Visualizing the Mechanism (Graphviz)

The following diagram illustrates the catalytic cycle of Titanium-mediated transesterification, highlighting the coordination and ligand exchange steps.

Ti_Transesterification Start Substrate (Methyl Ester) Coordination Carbonyl Coordination Start->Coordination + Ti(OR')4 Ti_Complex Ti(IV)-Alkoxide Complex Ti_Complex->Coordination Recycle Catalyst Release Product Release (Target Ester) Ti_Complex->Release Ligand Exchange + R'OH Transition Tetrahedral Intermediate Coordination->Transition Nu Attack Transition->Ti_Complex - MeOH Byproduct Methanol (Remove to Drive Eq) Transition->Byproduct Elimination

Caption: Figure 1. Catalytic cycle of Titanium(IV)-mediated transesterification.[2][3] The removal of methanol is critical at the 'Transition' to 'Ti_Complex' stage.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (MeOH buildup).Use a Dean-Stark trap or add Molecular Sieves (4Å). Increase alcohol equivalents.
Saponification (Acid formation) Moisture in reagents.Dry the alcohol and solvent over activated sieves. Ensure inert atmosphere.
Nitro Reduction Contamination with reducing metals (if using heterogeneous metal catalysts).Stick to Ti(IV) or Otera's catalyst. Avoid

or active metals.
Product Coloration Nitro group degradation or polymerization.Lower reaction temperature. Ensure neutral pH (use Ti protocol).

Part 6: References

  • Otera, J. (1993).[4] Transesterification. Chemical Reviews, 93(4), 1449–1470.[4] Link

  • Seebach, D., et al. (1982). Titanate-mediated transesterifications. Synthesis, 1982(2), 138-141. Link

  • Santoso, A., et al. (2022).[5] Methyl Ester Type Produced by Catalytic Transesterification.[5] Energy Engineering, 119(6), 2255-2276.[5] Link

  • Kotogán, A., et al. (2014).[6] Screening for Extracellular Lipase Enzymes with Transesterification Capacity. Food Technology and Biotechnology, 52(1). Link

  • Ataman Kimya. Titanium Isopropoxide Technical Data Sheet. Link

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 3-(4-nitrophenyl)propanoate

This Application Note is structured to guide process chemists and scale-up engineers through the synthesis of Methyl 3-(4-nitrophenyl)propanoate . It prioritizes scalability, safety, and industrial viability, moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and scale-up engineers through the synthesis of Methyl 3-(4-nitrophenyl)propanoate . It prioritizes scalability, safety, and industrial viability, moving beyond bench-scale exploration to robust manufacturing protocols.

Part 1: Strategic Overview & Route Selection

The synthesis of Methyl 3-(4-nitrophenyl)propanoate for pharmaceutical or agrochemical applications typically revolves around three primary constraints: regioselectivity (avoiding the ortho-isomer), chemoselectivity (preserving the nitro group during reduction steps), and cost-efficiency .

Route Comparison Matrix
FeatureMethod A: Direct Esterification (Recommended)Method B: Nitration of Hydrocinnamate Method C: Selective Reduction
Starting Material 3-(4-nitrophenyl)propanoic acidMethyl 3-phenylpropanoateMethyl 4-nitrocinnamate
Key Reaction Fischer EsterificationElectrophilic NitrationHomogeneous Hydrogenation
Scalability High (Standard Unit Operation)Medium (Exotherm control required)Low/Specialized (Catalyst cost)
Selectivity 100% (Pre-defined in SM)~60:40 (para:ortho) MixtureHigh (Requires Rh/Ru catalyst)
Major Challenge Corrosive reagents (H₂SO₄/SOCl₂)Isomer separation (Crystallization)Preventing nitro-reduction
Expert Insight: The "Make vs. Buy" Decision

For scale-up up to 100 kg, Method A is the "Gold Standard." The starting acid, 3-(4-nitrophenyl)propanoic acid, is a commodity chemical produced via the nitration of hydrocinnamic acid followed by bulk fractional crystallization. Outsourcing this difficult separation step to the raw material supplier significantly reduces the complexity of your in-house GMP process.

However, if the specific supply chain forces backward integration, Method B (Nitration) becomes necessary. Method C is generally reserved for scenarios where the cinnamate precursor is obtained via Heck coupling (e.g., from 4-nitro-bromobenzene).

Part 2: Detailed Experimental Protocols

Method A: Direct Esterification (The "Gold Standard")

This protocol utilizes a classic Fischer esterification driven by an excess of methanol. It is self-validating via a clear phase separation during workup and a distinct boiling point difference.

Reaction Scheme: 3-(4-nitrophenyl)propanoic acid + MeOH (excess) --[H2SO4, Reflux]--> Methyl 3-(4-nitrophenyl)propanoate + H2O

1. Equipment Setup
  • Reactor: Glass-lined steel reactor (GLR) or Borosilicate glass vessel (for <50L).

  • Temperature Control: Oil bath or jacketed heater capable of 80°C.

  • Condenser: High-efficiency reflux condenser (glycol cooled to 5°C).

  • Scrubber: Caustic scrubber to neutralize trace acid vapors.

2. Step-by-Step Protocol
  • Charging:

    • Charge 3-(4-nitrophenyl)propanoic acid (1.0 equiv) into the reactor.

    • Add Methanol (anhydrous, 10.0 equiv). Note: Excess methanol acts as both solvent and reagent to drive equilibrium.

    • Agitation: Start stirring at 150-200 RPM.

  • Catalyst Addition (Exotherm Control):

    • Cool the slurry to <20°C.

    • Slowly charge Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv) or Thionyl Chloride (SOCl₂) (0.15 equiv).

    • Critical Parameter: Maintain internal temperature <30°C during addition. If using SOCl₂, evolution of HCl gas and SO₂ will occur; ensure scrubber is active.

  • Reaction:

    • Heat the mixture to Reflux (approx. 65°C) .

    • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 7:3).

      • Pass Criteria: Starting Material (Acid) < 1.0%.

  • Workup & Isolation:

    • Cool reaction mass to 25°C.

    • Concentration: Distill off approximately 80% of the methanol under reduced pressure (recover for recycling).

    • Quench: Slowly pour the concentrated residue into Ice-Water (5 volumes relative to SM) with vigorous stirring. The product will precipitate as a solid or oil depending on purity.

    • Neutralization: Adjust pH to 7–8 using Saturated NaHCO₃ solution. Caution: CO₂ evolution.

    • Extraction (if oil): Extract with Ethyl Acetate (2 x 3 vol). Wash organics with Brine. Dry over Na₂SO₄.

    • Crystallization (if solid): If the product precipitates as a solid, filter directly. Recrystallize from Methanol/Water (9:1) to remove trace acid.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 92–96% Purity: >99% (HPLC)

Method B: Nitration of Methyl 3-phenylpropanoate

Use this route if the starting acid is unavailable. This process generates significant heat and requires rigorous safety controls.[1]

Reaction Scheme: Methyl 3-phenylpropanoate + HNO3/H2SO4 --> Methyl 3-(4-nitrophenyl)propanoate (Major) + Ortho-isomer (Minor)

1. Safety & Hazard Analysis
  • Thermal Runaway: Nitration is highly exothermic. Failure of cooling systems can lead to rapid pressure buildup.

  • Explosive Potential: Nitro compounds are energetic. Do not distill the crude residue to dryness at high temperatures (>150°C).

2. Step-by-Step Protocol
  • Mixed Acid Preparation:

    • In a separate vessel, prepare a mixture of Conc. HNO₃ (1.1 equiv) and Conc. H₂SO₄ (2.0 equiv).

    • Cool this "Mixed Acid" to 0°C.

  • Substrate Charging:

    • Charge Methyl 3-phenylpropanoate (1.0 equiv) and Dichloromethane (DCM) (5 volumes) into the main reactor.

    • Cool to -10°C . Note: Low temperature improves para-selectivity.

  • Nitration (The Critical Step):

    • Add the Mixed Acid dropwise to the substrate solution.

    • Critical Parameter:Do NOT exceed 0°C internal temperature. Stop addition immediately if temp spikes.

    • Stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.

  • Quench & Separation:

    • Pour reaction mixture onto Crushed Ice (10 volumes).

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM.

    • Wash combined organics with Water , then Sat. NaHCO₃ , then Brine .

  • Isomer Purification (The Challenge):

    • Evaporate DCM to yield a yellow oil (mixture of ortho and para).

    • Fractional Crystallization: Dissolve the oil in hot Ethanol or Isopropanol .

    • Cool slowly to 0°C. The para-isomer (Target) has a higher melting point and greater symmetry, causing it to crystallize first. The ortho-isomer usually remains in the mother liquor.

    • Filter the crystals.[1][2]

    • Recrystallization:[1][2] A second crystallization is often required to reach >98% isomeric purity.

Yield Expectation: 60–70% (isolated para isomer).

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and process flow for both methods.

SynthesisFlow Start Target: Methyl 3-(4-nitrophenyl)propanoate Decision Is 3-(4-nitrophenyl)propanoic acid commercially available? Start->Decision RouteA_Start Route A: Direct Esterification (Preferred Scale-Up) Decision->RouteA_Start Yes (Buy Acid) RouteB_Start Route B: Nitration (Back-Integration) Decision->RouteB_Start No (Synthesize) StepA1 Reflux with MeOH / H2SO4 (Fischer Esterification) RouteA_Start->StepA1 StepB1 Start: Methyl 3-phenylpropanoate RouteB_Start->StepB1 StepA2 Workup: Neutralize & Extract StepA1->StepA2 StepA3 Crystallization (MeOH/H2O) StepA2->StepA3 Final Final Product >99% Purity StepA3->Final StepB2 Nitration (HNO3/H2SO4) Temp < 0°C StepB1->StepB2 StepB3 Crude Mixture (Ortho + Para) StepB2->StepB3 StepB4 Fractional Crystallization (Remove Ortho isomer) StepB3->StepB4 StepB4->Final

Caption: Decision tree and process flow for the synthesis of Methyl 3-(4-nitrophenyl)propanoate, highlighting the efficiency of Route A vs. the purification requirements of Route B.

Part 4: Analytical Specifications

To ensure the protocol is self-validating, the final product must meet these criteria:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 74–76°C (Literature value for pure para isomer). Note: A lower MP indicates ortho contamination.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15 (d, 2H, Ar-H ortho to NO₂),

    • δ 7.35 (d, 2H, Ar-H meta to NO₂),

    • δ 3.67 (s, 3H, OMe),

    • δ 3.05 (t, 2H, Ar-CH₂),

    • δ 2.68 (t, 2H, CH₂-CO).

  • HPLC Purity: >98.5% (Area %).

References

  • PubChem. (2025).[3] 3-(4-Nitrophenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Org. Synth. (1928). Nitration of Methyl Benzoate (Analogous Procedure). Organic Syntheses, Coll. Vol. 1, p.372. [Link]

  • Common Organic Chemistry. (2025). Reduction of Alkenes: Selectivity Profiles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in nitro reduction of propanoates

Troubleshooting Low Conversion & Yield in Nitro Ester Reductions From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Diagnostic & remediation protocols for stalled nitro-propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion & Yield in Nitro Ester Reductions

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Diagnostic & remediation protocols for stalled nitro-propanoate reductions

Executive Summary & Diagnostic Triage

Low conversion in the reduction of nitro propanoates (e.g., ethyl 3-nitropropanoate) is rarely a simple kinetic failure. It is usually a symptom of one of three specific pathologies: Hydroxylamine Arrest (reaction stalls at the intermediate), Chemoselectivity Failure (ester hydrolysis/transesterification), or Product Instability (retro-Michael elimination or oligomerization).

Use the following logic flow to diagnose your specific failure mode before altering conditions.

Diagnostic Logic Flow

TroubleshootingFlow Start START: Low Yield/Conversion TLC Analyze Crude by TLC/LCMS Start->TLC Result1 SM Consumed, No Amine Peak TLC->Result1 No SM, No Product Result2 Stalled at Intermediate (M-16 or M-18) TLC->Result2 SM + Intermediate Result3 Ester Cleaved (Acid/Alcohol detected) TLC->Result3 Ester lost Issue1 ISSUE: Product Instability (Retro-Michael or Polymerization) Result1->Issue1 Issue2 ISSUE: Hydroxylamine Arrest (Catalyst Poisoning) Result2->Issue2 Issue3 ISSUE: Chemoselectivity (Hydrolysis/Transesterification) Result3->Issue3 Fix1 FIX: Isolate as HCl salt immediately; Avoid heat. Issue1->Fix1 Fix2 FIX: Switch to Zn/HCOONH4 or NaBH4/FeCl2 Issue2->Fix2 Fix3 FIX: Avoid Zn/HCl; Use neutral Transfer Hydrogenation Issue3->Fix3

Figure 1: Decision matrix for diagnosing reduction failures based on crude analysis.

The "Stalled" Reaction (Hydroxylamine Arrest)

Symptom: The reaction proceeds rapidly to ~50-60% conversion and stops. LCMS shows a mass of


 (nitroso) or 

relative to amine (hydroxylamine).

Mechanism of Failure: The reduction of a nitro group is stepwise:


.
The final step (

) has the highest activation energy. In propanoates, the electron-withdrawing ester group can stabilize the hydroxylamine, making it resistant to further reduction under mild hydrogenation conditions. Furthermore, hydroxylamines are notorious for poisoning Pd/C catalysts by binding tightly to active sites [1, 6].

Protocol A: The "Breakthrough" Method (Zn/Ammonium Formate) Why this works: This method uses Single Electron Transfer (SET) which is less sensitive to hydroxylamine stalling than catalytic hydrogenation. It is mild (pH ~6-7), preserving the propanoate ester [1].

  • Setup: Dissolve nitro propanoate (1.0 equiv) in Methanol (0.2 M).

  • Additives: Add Ammonium Formate (4.0 equiv).

  • Activation: Add Zinc dust (4.0 equiv) in portions. Note: Use commercial Zn dust; activation with dilute HCl is recommended if the dust is old/oxidized.

  • Reaction: Stir vigorously at room temperature. Reaction is typically complete in 15-30 minutes.

  • Workup: Filter through Celite to remove Zinc oxide. Concentrate.

    • Critical Step: Do not heat the crude residue excessively; propanoates can cyclize or polymerize.

The "Disappearing Product" (Instability & Volatility)

Symptom: TLC shows full conversion to a polar spot, but after rotary evaporation, the yield is <30%.

Mechanism of Failure: Amino-propanoates (e.g.,


-alanine ethyl ester) present two specific risks:
  • Retro-Michael Addition: 3-aminopropanoates can eliminate ammonia to revert to the acrylate (ethyl acrylate), especially under basic conditions or high heat.

  • Diketopiperazine Formation: 2-aminopropanoates (alpha-amino esters) readily dimerize to form stable 6-membered rings, which precipitate out or are lost during extraction.

  • Volatility: Short-chain amino esters are surprisingly volatile.

Protocol B: In-Situ Protection / Salt Formation Why this works: Protonating the amine prevents the lone pair from initiating cyclization or elimination mechanisms.

  • Reaction: Perform reduction (e.g., Hydrogenation with Pd/C) in Ethanol containing 1.1 equiv of HCl (or Acetic Acid).

  • Workup: Filter catalyst.

  • Isolation: Concentrate the solution to dryness without basifying. Isolate the product as the hydrochloride salt (

    
    ).
    
    • Validation: The salt is stable, non-volatile, and easy to store.

Chemoselectivity (Preserving the Ester)

Symptom: The nitro group is reduced, but the ethyl/methyl ester is hydrolyzed to the acid or transesterified (e.g., ethyl ester becomes methyl ester if MeOH is solvent).

Mechanism of Failure:

  • Zn/HCl: The classic "dissolving metal" reduction generates highly acidic conditions and localized heat, rapidly hydrolyzing propanoate esters.

  • NaBH4: Sodium borohydride generally does not reduce nitro groups, but in the presence of transition metals, it becomes potent.[1] However, without modification, it can attack esters.

Protocol C: The High-Fidelity Method (NaBH4 + FeCl2) Why this works: The Iron(II) acts as a catalyst to activate the nitro group specifically for hydride transfer. This system is documented to be highly chemoselective for nitro groups in the presence of esters, even on hectogram scales [3, 7].[2]

ComponentEquivalentsRole
Nitro Propanoate1.0Substrate

1.0Catalyst/Activator

2.5Hydride Source
Ethanol/THFSolvent(1:1 mixture preferred)

Procedure:

  • Mix substrate and

    
     in EtOH/THF under 
    
    
    
    .
  • Add

    
     portion-wise at 0°C (Exothermic!).
    
  • Stir at room temperature for 2 hours.

  • Quench: Carefully add water. Extract with Ethyl Acetate.[3][4]

    • Note: This avoids the strong acid of Zn/HCl and the catalyst poisoning of Pd/C.

FAQ: Specific Troubleshooting Scenarios

Q: I see a blue/green spot on my TLC that isn't the product. What is it? A: This is likely a Nitroso intermediate (


). Nitroso compounds are often colored (blue/green in solution) and indicate the reaction has barely started.
  • Fix: Your catalyst is dead or the hydrogen pressure is too low. Increase

    
     pressure (balloon 
    
    
    
    Parr shaker at 40 psi) or switch to Protocol A (Zn/Formate).

Q: My product is turning into a solid white precipitate in the reaction flask. A: If you are reducing a 2-nitropropanoate, this is likely the Diketopiperazine (dimer).

  • Fix: You cannot reverse this easily. Prevent it by running the reaction in dilute acid (1M HCl in EtOH) to keep the amine protonated (

    
    ) and unable to attack another ester molecule.
    

Q: Can I use Raney Nickel? A: Yes, but with caution. Raney Ni is excellent for "stubborn" nitro groups but is basic. Basic conditions promote the Retro-Michael elimination of 3-aminopropanoates (yielding acrylates).

  • Fix: If using Ra-Ni, wash the catalyst thoroughly to remove residual alkali, or buffer the reaction with Acetic Acid.

Visualizing the Pathway

Understanding where you are stuck is half the battle.

ReactionPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso Fast Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Fast Amine Amine (R-NH2) Hydroxyl->Amine SLOW STEP (Stall Point) Lactam Lactam/Polymer (DEAD END) Amine->Lactam Heat/Time Acrylate Acrylate (Retro-Michael) Amine->Acrylate Base/Heat

Figure 2: Reaction pathway showing the critical energy barrier at the Hydroxylamine step and stability risks for the final amine.

References

  • Gowda, S., et al. "Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds." Indian Journal of Chemistry, 2000 . Link

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: Zn, Pd/C, Fe." Common Organic Chemistry Protocols. Link

  • Jayaraman, A., et al. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." Synlett, 2022 . Link

  • BenchChem Technical Support. "Troubleshooting Incomplete Reduction of Nitro Groups to Amines." BenchChem Guides, 2025 .[4] Link

  • Betting, J., et al. "Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity."[5] Chemical Communications, 2025 .[5] Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds: Catalysts and Reagents." Link

  • Li, G., et al. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." ResearchGate, 2022 . Link

Sources

Optimization

minimizing side reactions during Methyl 3-(4-nitrophenyl)propanoate hydrolysis

Welcome to the dedicated technical support center for the hydrolysis of Methyl 3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the hydrolysis of Methyl 3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this reaction, with a primary focus on minimizing side reactions to ensure high yield and purity of the desired product, 3-(4-nitrophenyl)propanoic acid.

Introduction: The Chemistry of a Critical Transformation

The hydrolysis of Methyl 3-(4-nitrophenyl)propanoate is a fundamental reaction, typically employed to unmask a carboxylic acid functional group. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the ester, making the carbonyl carbon more electrophilic and thus facilitating the hydrolytic cleavage. While this enhanced reactivity is advantageous, it also necessitates careful control of reaction parameters to prevent undesired side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of Methyl 3-(4-nitrophenyl)propanoate, providing their probable causes and actionable solutions.

Issue 1: Incomplete Hydrolysis - Starting Material Remains

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the starting ester.

  • NMR of the crude product shows characteristic peaks of the methyl ester.

  • The isolated yield of the carboxylic acid is low.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Insufficient Reaction Time or Temperature The hydrolysis reaction, although accelerated by the nitro group, still requires adequate time and thermal energy to proceed to completion.Monitor the reaction progress by TLC until the starting material spot disappears. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C).
Inadequate Amount of Base (for Saponification) Saponification is a stoichiometric reaction requiring at least one equivalent of base per mole of ester. Using a catalytic amount or less than one equivalent will result in incomplete conversion.[1][2]Use a slight excess of base (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to account for any potential absorption of atmospheric CO2.
Poor Solubility of the Ester Methyl 3-(4-nitrophenyl)propanoate may have limited solubility in purely aqueous base, leading to a slow reaction rate.Employ a co-solvent system such as a mixture of water and a water-miscible organic solvent like THF, methanol, or ethanol to improve the solubility of the ester.[1]
Reversibility of Acid-Catalyzed Hydrolysis If using acidic conditions, the reaction is an equilibrium between the ester and the carboxylic acid.[3] Without a large excess of water, the equilibrium may not favor the products.For complete conversion, base-catalyzed hydrolysis (saponification) is generally preferred as it is essentially irreversible.[1] If acidic conditions are necessary, use a large excess of water to drive the equilibrium towards the products.
Issue 2: Formation of a Colored Impurity (Yellow/Brown)

Symptoms:

  • The reaction mixture or the isolated product has a distinct yellow or brownish hue.

  • Purification by crystallization or chromatography is difficult.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Degradation of the Nitroarene Moiety Aromatic nitro compounds can be unstable under harsh alkaline conditions, especially at elevated temperatures, leading to the formation of colored byproducts.[4]Avoid excessive heating. If the reaction requires heat, maintain a moderate temperature (e.g., not exceeding 60-70°C) and monitor the reaction closely. Use a minimal excess of base.
Nucleophilic Aromatic Substitution (SNAr) Although less common without a good leaving group on the ring, under forcing conditions (high temperature, high base concentration), the hydroxide ion could potentially attack the aromatic ring.[5][6]Employ milder reaction conditions. Use a lower concentration of the base and avoid high temperatures. For most applications, room temperature or gentle warming is sufficient.
Side Reactions of the Product The product, 3-(4-nitrophenyl)propanoic acid, may also be susceptible to degradation under harsh conditions.Once the hydrolysis is complete (as determined by TLC), proceed with the work-up promptly to neutralize the base and isolate the product.

Frequently Asked Questions (FAQs)

Q1: Which is better for this hydrolysis: acidic or basic conditions?

A1: For the goal of complete conversion and minimizing side reactions, basic hydrolysis (saponification) is strongly recommended . The reason lies in the reaction mechanism. Acid-catalyzed hydrolysis is a reversible equilibrium process.[3] To drive the reaction to completion, a large excess of water is required. In contrast, base-catalyzed hydrolysis is essentially irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide generated, forming a stable carboxylate salt.[1] This makes it much easier to achieve full conversion of the starting ester.

Q2: What is the optimal temperature for the saponification of Methyl 3-(4-nitrophenyl)propanoate?

A2: The optimal temperature is a balance between reaction rate and the stability of the starting material and product. Due to the activating effect of the para-nitro group, this hydrolysis often proceeds efficiently at room temperature (20-25°C) . If the reaction is slow, gentle heating to 40-50°C is usually sufficient. It is advisable to avoid high temperatures (e.g., reflux) to minimize the risk of degradation of the nitro-aromatic system.[4]

Q3: Can the nitro group be reduced during the hydrolysis reaction?

A3: Under standard hydrolysis conditions (aqueous acid or base), the reduction of the nitro group is highly unlikely . The reduction of aromatic nitro groups typically requires specific reducing agents such as metals (e.g., Fe, Sn, Zn) in acidic media or catalytic hydrogenation (e.g., H₂/Pd-C).[3][7] While some reports suggest that nitroarenes can be reduced by alcohols in the presence of a strong base, these conditions are generally more forcing than those required for simple ester hydrolysis.[8]

Q4: Is there a risk of decarboxylation of the product, 3-(4-nitrophenyl)propanoic acid?

A4: The risk of decarboxylation under typical hydrolysis conditions is very low . The melting point of 3-(4-nitrophenyl)propanoic acid is in the range of 167-170°C, indicating good thermal stability.[9] Decarboxylation of aromatic carboxylic acids generally requires much higher temperatures, often exceeding 200°C, unless activated by specific functional groups not present in this molecule.[10]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring this reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ester and the product carboxylic acid. The ester will have a higher Rf value than the more polar carboxylic acid. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.

Visualizing the Reaction and Potential Pitfalls

Main Reaction Pathway: Saponification

Saponification Ester Methyl 3-(4-nitrophenyl)propanoate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Product 3-(4-nitrophenyl)propanoate Salt Intermediate->Product - CH₃OH FinalProduct 3-(4-nitrophenyl)propanoic Acid Product->FinalProduct Acidic Work-up (H₃O⁺)

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Troubleshooting Logic for Incomplete Hydrolysis

Troubleshooting Start Incomplete Hydrolysis? CheckTimeTemp Increase Reaction Time / Gentle Heat? Start->CheckTimeTemp Yes CheckBase Sufficient Base (1.1-1.5 eq)? CheckTimeTemp->CheckBase No IncreaseTime Continue Reaction CheckTimeTemp->IncreaseTime Yes CheckSolubility Is Ester Fully Dissolved? CheckBase->CheckSolubility Yes AdjustBase Add More Base CheckBase->AdjustBase No AddCosolvent Add Co-solvent (THF/MeOH) CheckSolubility->AddCosolvent No Complete Reaction Complete CheckSolubility->Complete Yes AddCosolvent->Complete AdjustBase->Complete IncreaseTime->Complete

Caption: Decision tree for addressing incomplete hydrolysis.

Recommended Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is optimized for high yield and purity, minimizing the potential for side reactions.

Materials:

  • Methyl 3-(4-nitrophenyl)propanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). Use enough solvent to fully dissolve the ester at room temperature.

  • Addition of Base: Add NaOH or LiOH (1.2 eq) to the solution with stirring. If using solid pellets, they can be added directly, or a pre-made aqueous solution can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently warmed to 40-50°C.

  • Work-up - Quenching and Acidification: Once the starting material is consumed, remove the THF under reduced pressure (rotary evaporator). Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 1-2 with 1M HCl. The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product under vacuum. If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes).

References

  • Cervellati, R., et al. (2000). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, (5), 953-958.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Chemistry Steps. (2021, August 9).
  • Reddy, T. J., et al. (2018). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. The Journal of Organic Chemistry, 83(17), 10457-10464.
  • Tang, C. H., et al. (2011). Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts. Chemistry–A European Journal, 17(24), 6649-6653.
  • LibreTexts. (2025, February 2). 16.
  • Sar, S. K., et al. (2009). Nucleophilic Substitution Reaction of p–Nitrophenyl Benzoate with Salicylic Hydoxamate Ion in Presence of Cationic Micelles. Rasayan Journal of Chemistry, 2(1), 34-41.
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • The Organic Chemistry Tutor. (2017, January 14).
  • Ongrok. (2024, February 9).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Wikipedia. (2023, November 28).
  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • Quora. (2017, April 5).
  • BenchChem. (n.d.).
  • US4262157A - Decarboxylation process.
  • Nine Realms. (2025, June 12).
  • H. M. Abd-El-Lateef, et al. (2018). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine. Scientific Research Publishing.
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (2025, August 10). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine.
  • Ahn, S., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Bulletin of the Korean Chemical Society, 42(2), 295-300.
  • ChemSynthesis. (2025, May 20). 3-(4-nitrophenyl)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem.
  • ResearchGate. (2025, October 9). Tuning Green Explosives through SNAr Chemistry.
  • Ashenhurst, J. (2022, October 27).
  • EBSCO. (n.d.).
  • Chemical Science - RSC Publishing. (n.d.).
  • Semantic Scholar. (2021, July 18).
  • Chemistry Learner. (2021, June 21).
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (n.d.).
  • E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw.
  • DTIC. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • Semantic Scholar. (n.d.). Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil.
  • ResearchGate. (2012, February 29). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions.

Sources

Troubleshooting

separation of Methyl 3-(4-nitrophenyl)propanoate from para-isomer impurities

Ticket ID: #NITRO-PROP-004 Subject: Separation of Methyl 3-(4-nitrophenyl)propanoate (Target) from Regioisomer Impurities Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NITRO-PROP-004 Subject: Separation of Methyl 3-(4-nitrophenyl)propanoate (Target) from Regioisomer Impurities Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Scope & Definition

User Alert: Your request mentioned "separation... from para-isomer impurities." Technical Clarification: In the nitration of methyl 3-phenylpropanoate (methyl hydrocinnamate), the reaction produces a mixture of para- (4-nitro) and ortho- (2-nitro) isomers.

  • Target Compound: Methyl 3-(4-nitrophenyl)propanoate (Para-isomer). This is typically the solid, desired pharmacophore.

  • Primary Impurity: Methyl 3-(2-nitrophenyl)propanoate (Ortho-isomer). This is typically an oil or low-melting solid that complicates crystallization.

This guide addresses the removal of the ortho-isomer to purify the para-isomer .

The Physics of Separation (Data Sheet)

To separate these isomers, we exploit the symmetry-driven differences in their physical states. The para-isomer packs efficiently into a crystal lattice, while the ortho-isomer’s steric bulk (nitro group adjacent to the propanoate chain) disrupts packing, lowering its melting point.

FeatureTarget: Para-Isomer (4-nitro)Impurity: Ortho-Isomer (2-nitro)Separation Lever
Structure Linear, SymmetricalKinked, Sterically HinderedCrystallinity
State (RT) Solid (Crystalline needles)Yellow Oil / Low-melting solidPhase Separation
Melting Point 72 – 76 °C < 35 °C (Often liquid at RT)Temperature Control
Polarity Lower Dipole MomentHigher Dipole MomentChromatography
Solubility Low in cold MeOH/HexaneHigh in cold MeOH/HexaneRecrystallization
Troubleshooting Guide (Q&A)

Q1: I performed the nitration, but my crude product is a persistent yellow oil that won't solidify. What happened? Diagnosis: You likely have a "Eutectic Lock." The presence of the ortho-isomer (which is an oil) is acting as a solvent, dissolving your para-isomer and preventing nucleation. The Fix:

  • Seed It: Add a tiny crystal of pure para-isomer to the oil at 0°C.

  • Trituration: Add a small volume of cold hexane or methanol (just enough to cover the oil) and scratch the flask walls with a glass rod. This induces the para-isomer to crash out while the ortho-oil dissolves in the solvent.

Q2: My HPLC shows the peaks are co-eluting. How do I resolve them? Diagnosis: The polarity difference between the 2-nitro and 4-nitro isomers is subtle. Standard rapid gradients often merge them. The Fix:

  • Stationary Phase: Use standard Silica (40–63 µm).

  • Mobile Phase: Switch to an isocratic hold. Instead of a 0–50% gradient, try holding at 15% Ethyl Acetate / 85% Hexane . The ortho-isomer (more polar due to the dipole) will elute after the para-isomer in some systems, or slightly before depending on specific column chemistry (e.g., pi-pi interactions). Note: In many nitro-aromatic systems on silica, the less polar para elutes first, but ortho-nitro effects can reverse this due to internal hydrogen bonding. Always run a standard.

Q3: Recrystallization yields are low (<40%). Where is my product? Diagnosis: You are likely using too much solvent or a solvent that is too "good" (e.g., pure Ethanol or Ethyl Acetate). The Fix: Switch to a binary solvent system . Dissolve in minimum hot Ethyl Acetate, then slowly add Hexane until turbidity appears. Cool slowly. The ortho-isomer is highly soluble in Hexane, keeping it in solution while the para-isomer crystallizes.

Detailed Protocols
Protocol A: Fractional Recrystallization (High Throughput / Bulk)

Best for: Crude mixtures with >60% Para-isomer content.

  • Dissolution: Take the crude yellow solid/oil. Add Methanol (MeOH) (approx. 3 mL per gram of crude).

  • Heating: Heat to reflux (approx. 65°C) until the solution is clear. If oil droplets remain at the bottom, add more MeOH dropwise.

  • Controlled Cooling (Critical): Remove from heat and let the flask stand at Room Temperature (RT) for 30 minutes. Do not plunge into ice yet. Rapid cooling traps the ortho-oil inside the para-crystals (occlusion).

  • Crystallization: Once needles appear at RT, move the flask to an ice bath (0–4°C) for 1 hour.

  • Filtration: Vacuum filter the cold slurry.

    • The Cake: Contains the Para-isomer (Target).

    • The Filtrate (Mother Liquor): Contains the Ortho-isomer and uncrystallized Para.

  • Wash: Wash the cake with extremely cold (-20°C) MeOH.

  • Validation: Check Melting Point. If <72°C, repeat.

Protocol B: Flash Column Chromatography (High Purity)

Best for: Difficult separations or when the Ortho content is high (>40%).

  • Column Load: Pack a silica gel column. Ratio: 30g Silica per 1g of crude mixture.

  • Eluent Preparation: Prepare Hexane:Ethyl Acetate (8:2 v/v) .

  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM) and load onto the column. Avoid loading with EtOAc as it broadens bands.

  • Elution: Run the column isocratically.

  • Fraction Collection:

    • Fraction A (Fastest): Unreacted Methyl Cinnamate/Hydrocinnamate (if any).

    • Fraction B (Target): Methyl 3-(4-nitrophenyl)propanoate.

    • Fraction C (Slowest): Methyl 3-(2-nitrophenyl)propanoate (Ortho).

    • Note: Monitor via TLC (UV 254nm). The Ortho spot is often more yellow than the Para spot.

Workflow Visualization

The following logic tree illustrates the decision-making process for purification based on the physical state of your crude product.

PurificationWorkflow Start Crude Reaction Mixture (Nitration Product) StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Persistent Yellow Oil StateCheck->Oil Liquid Recryst Recrystallization (Solvent: MeOH or EtOAc/Hexane) Solid->Recryst Trituration Trituration (Cold Hexane/MeOH + Scratching) Oil->Trituration Induce Nucleation Trituration->Solid Solidifies Chromatography Flash Chromatography (Silica, Hex/EtOAc 8:2) Trituration->Chromatography Remains Oil Filtration Vacuum Filtration Recryst->Filtration CheckMP Check Melting Point Filtration->CheckMP Analyze Cake Pure Target Achieved (MP: 72-76°C) CheckMP->Pure In Range Impure MP < 70°C (Ortho Impurity Present) CheckMP->Impure Low MP Impure->Recryst Repeat (Loss of Yield) Impure->Chromatography Switch Method

Figure 1: Decision matrix for purification. Note that persistent oils usually require chromatography or aggressive trituration to break the eutectic mixture.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[1] Org. Synth. 1928, 8, 76. Link (Demonstrates the classical separation of nitro-isomer esters via crystallization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11298744, Methyl 3-(2-nitrophenyl)propanoate. Link (Verifies the physical properties of the ortho-impurity).

  • Sigma-Aldrich. (2024). Methyl 2-(4-nitrophenyl)propanoate Product Sheet. Link (Used for confirmation of melting point ranges of similar nitro-propanoate derivatives).

Sources

Optimization

Technical Support Center: Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-CAT-LOAD-001 Introduction: The Optimization Paradox Welcome. You are likely here because you are balancing three competing variab...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-CAT-LOAD-001

Introduction: The Optimization Paradox

Welcome. You are likely here because you are balancing three competing variables in the reduction of Methyl 3-(4-nitrophenyl)propanoate :

  • Reaction Rate: You need the nitro reduction to finish before the catalyst deactivates.

  • Selectivity: You must preserve the methyl ester moiety (

    
    ).
    
  • Safety: You must manage the massive exotherm of nitro reduction (~500 kJ/mol) and prevent the accumulation of explosive hydroxylamine intermediates.

This guide moves beyond "add more catalyst." We will optimize your load based on mass transfer limits and intrinsic kinetics .

Part 1: Critical Parameters & FAQs

Q1: How do I calculate the initial catalyst load? (It’s not just weight %)

The Short Answer: Start with 5 wt% loading of a 5% Pd/C catalyst (dry basis) relative to your substrate weight.

  • Example: 100g Substrate

    
     5g of 5% Pd/C.
    

The "Senior Scientist" Explanation: Do not confuse catalyst weight with metal loading.

  • Standard: 0.5 to 1.0 mol% Pd relative to the nitro substrate is the "safe zone" for batch reactors.

  • Calculation:

    
    
    
  • Why it matters: If you use <0.2 mol% Pd, you risk entering a regime where the reaction rate is slower than the catalyst deactivation rate (due to poisoning by trace sulfur or CO). If you use >2.0 mol%, you are likely mass-transfer limited , meaning you are wasting expensive metal because hydrogen gas cannot dissolve into the liquid fast enough to keep up with the catalyst's potential speed.

Q2: Why is the reaction stalling at 80-90% conversion?

Diagnosis: This is rarely a catalyst quantity issue; it is usually a Hydroxylamine Stall .

The Mechanism: Nitro reduction is not a single step.[1] It proceeds via a cascade. If the catalyst load is too low, or hydrogen pressure drops, the reaction pauses at the N-arylhydroxylamine intermediate (


).

Danger: Hydroxylamines are thermally unstable.[2] If you heat the reaction to "push" the conversion without sufficient hydrogen flow, you risk a runaway decomposition.

Visualizing the Stall:

ReactionPathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso + H2 (Fast) Hydrox Hydroxylamine (-NHOH) (ACCUMULATION RISK) Nitroso->Hydrox + H2 (Fast) Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation Amine Aniline Product (-NH2) Hydrox->Amine + H2 (Slow/Rate Determining) Hydrox->Azoxy

Figure 1: The reduction pathway.[1][3][4][5][6] Note that the reduction of Hydroxylamine to Amine is often rate-determining.[1] Insufficient catalyst load causes the intermediate to pool.

Q3: My product contains the Ethyl ester instead of the Methyl ester. Why?

Root Cause: Transesterification. You likely used Ethanol as your solvent.

  • Chemistry: The substrate has a methyl ester (

    
    ). In ethanol, under slightly basic conditions (amines are basic) or with heat, the methoxide leaves and ethoxide attacks:
    
    
    
    

Solution: Always match the solvent alcohol to the ester alkyl group.

  • Correct Solvent: Methanol (MeOH).[7]

  • Alternative: THF or Ethyl Acetate (though EtOAc can also transesterify or hydrolyze under harsh conditions).

Part 2: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Exotherm Spike Catalyst load too high; H2 feed too fast.Dosing Control: Do not dump all catalyst at once. Use a "feed-controlled" reaction where H2 pressure limits the rate, or dose the nitro-compound into a catalyst suspension.
Stall at ~85% Hydroxylamine accumulation.Increase Pressure: Boost H2 pressure to 5-10 bar. Do NOT just add more catalyst immediately; ensure agitation is maximizing gas-liquid mixing (

).
Ester Hydrolysis Wet solvent + Amine product (Base).Dry Solvents: Ensure MeOH water content is <0.1%. The amine product acts as a base catalyst for hydrolysis if water is present.
Dehalogenation (If substrate has Cl/Br/I).Add Inhibitor: If your specific derivative has halogens, add 0.1 eq of Morpholine or use Sulfided Pt/C instead of Pd/C.

Part 3: Standard Optimization Protocol

Objective: Hydrogenate Methyl 3-(4-nitrophenyl)propanoate to Methyl 3-(4-aminophenyl)propanoate with <0.1% hydroxylamine residue.

Materials
  • Catalyst: 5% Pd/C (50% water wet). Note: Wet catalyst is safer (non-pyrophoric).

  • Solvent: Methanol (Anhydrous).

  • Substrate: Methyl 3-(4-nitrophenyl)propanoate.

Workflow
  • Inerting (Safety Critical):

    • Purge reactor with Nitrogen (

      
      ) three times. Pd/C can ignite methanol vapor in the presence of air.
      
  • Loading:

    • Charge Substrate (1.0 equiv).

    • Charge Methanol (10-20 volumes).

    • Charge Catalyst: 10 wt% of the 50% wet catalyst (This equals 5 wt% dry catalyst).

  • Reaction:

    • Pressurize with

      
       to 3 bar (45 psi) .
      
    • Temperature: 25°C to 40°C . Caution: Do not exceed 50°C initially to protect the ester.

    • Agitation: Maximum RPM (vortex formation). Mass transfer is the driver here.

  • Monitoring:

    • Monitor

      
       uptake.
      
    • The "Knee": You will see a sharp drop in uptake rate after 2 equivalents of

      
       are consumed (conversion to hydroxylamine). The rate will slow for the final equivalent. Maintain pressure and agitation until uptake is zero. 
      
  • Workup:

    • Filter catalyst over Celite/diatomaceous earth.

    • Critical: Do not let the filter cake dry out (fire hazard). Wash with water immediately.

Part 4: Decision Logic for Scale-Up

Use this logic flow to determine if your process is ready for scale-up or needs kinetic adjustment.

OptimizationLogic Start Start Optimization (5 wt% Load) CheckRate Check H2 Uptake Rate Start->CheckRate Fast Rate > Heat Removal? CheckRate->Fast Too Exothermic Slow Rate Too Slow? CheckRate->Slow Stalling CheckImp Check Impurities (HPLC) CheckRate->CheckImp Normal Profile ReduceLoad Reduce Load to 2-3% or Limit Pressure Fast->ReduceLoad CheckMT Check Mass Transfer (Agitation/Pressure) Slow->CheckMT AddCat Increase Load (Only if MT is good) CheckImp->AddCat Hydroxylamine Present Success Process Locked CheckImp->Success Clean Profile CheckMT->AddCat MT is Maxed

Figure 2: Optimization Logic Flow. Note that "Rate Too Slow" triggers a Mass Transfer (MT) check before adding more catalyst.

References

  • Blaser, H. U., et al. "Industrial hydrogenation of nitroaromatics: process safety and catalyst selection." Organic Process Research & Development 7.6 (2003): 1029-1036.

  • Studer, M., et al. "Accumulation of hydroxylamine intermediates in the hydrogenation of nitroarenes."[2][6] Catalysis Letters 49 (1997): 97-100.

  • Tafesh, A. M., & Weiguny, J. "A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines." Chemical Reviews 96.6 (1996): 2035-2052.

  • Lippincott, T. "Safety Hazards in Hydrogenation Scale-Up." Chemical Engineering Progress.

Disclaimer: This guide is for research purposes. Always consult your facility's Safety Data Sheets (SDS) and Process Safety Management (PSM) guidelines before conducting high-pressure hydrogenations.

Sources

Troubleshooting

solving solubility issues of Methyl 3-(4-nitrophenyl)propanoate in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during assay development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during assay development. Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4; MW: 221.21 g/mol ) presents a classic solubility paradox[1]. While it contains polar moieties (a nitro group and a methyl ester), its thermodynamic aqueous solubility is severely limited by the hydrophobic bulk of its aromatic ring and aliphatic linker.

Furthermore, simply forcing this compound into an aqueous solution using harsh conditions often leads to the premature hydrolysis of the ester linkage. This guide is designed to provide you with field-proven, self-validating protocols to solubilize this compound without compromising its structural integrity.

Part 1: Strategic Decision Matrix

Choosing the correct solubilization method depends entirely on your downstream application. Using a co-solvent might be perfectly acceptable for a rapid biochemical assay, but it will cause precipitation or cytotoxicity in live-cell environments.

StrategyTree Start Methyl 3-(4-nitrophenyl)propanoate Goal Target Application? Start->Goal InVitro In Vitro Assays (High Throughput) Goal->InVitro InVivo In Vivo / Cell Culture (High Biocompatibility) Goal->InVivo DMSO Co-Solvent Method (DMSO -> Buffer) InVitro->DMSO Rapid prep CD Host-Guest Complexation (HP-β-Cyclodextrin) InVivo->CD Prevents toxicity & hydrolysis

Decision matrix for selecting the optimal solubilization strategy based on application.

Part 2: Step-by-Step Solubilization Protocols

Protocol A: Co-Solvent Dilution (Optimized for Biochemical Assays)

Causality: Dimethyl sulfoxide (DMSO) acts as a water-miscible hydrogen-bond acceptor that disrupts the crystalline lattice of the compound. However, rapid addition of the DMSO stock to water causes a "solvent shift," stripping the DMSO away faster than the compound can hydrate, leading to instant nucleation and precipitation. The protocol below uses kinetic trapping to prevent this.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 11.06 mg of Methyl 3-(4-nitrophenyl)propanoate and dissolve it in 1.0 mL of anhydrous DMSO to create a 50 mM stock solution.

  • Validation: Visually inspect the solution. It must be optically clear with no refractive striations.

  • Storage: Aliquot into amber glass vials and store at -20°C. Note: DMSO is hygroscopic; moisture ingress will cause the ester to hydrolyze over time.

  • Aqueous Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer at 500 rpm.

  • Kinetic Trapping: Add the DMSO stock dropwise (10 µL per addition) directly into the center of the vortex. Do not exceed a final concentration of 100 µM (0.2% DMSO final volume).

Protocol B: Host-Guest Encapsulation (Optimized for Cell Culture & In Vivo)

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that enhance the aqueous solubility of hydrophobic compounds by encapsulating them within a lipophilic central cavity[2]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is ideal here because the 4-nitrophenyl moiety fits thermodynamically into the β-CD cavity. This host-guest complexation not only improves solubility but sterically shields the methyl ester from hydrolytic enzymes and hydroxide ions in the aqueous environment[3].

Step-by-Step Methodology:

  • Host Solution: Dissolve 100 mg of HP-β-CD in 1.0 mL of deionized water to create a 10% (w/v) host solution.

  • Guest Addition: Add 2.2 mg of Methyl 3-(4-nitrophenyl)propanoate (targeting ~10 mM final concentration) directly to the cyclodextrin solution as a dry powder.

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30–45 minutes. The mechanical energy accelerates the thermodynamic equilibrium of the inclusion complex.

  • Validation (Self-Validating Step): The opaque suspension will transition to an optically clear solution once complexation is complete.

  • Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they may bind the hydrophobic compound.

Mechanism Ester Hydrophobic Guest (Methyl 3-(4-nitrophenyl)propanoate) Complex Inclusion Complex (Water Soluble & Shielded) Ester->Complex Thermodynamic Driving Force Host Hydrophilic Host (HP-β-Cyclodextrin Cavity) Host->Complex Encapsulation

Thermodynamic formation of a water-soluble inclusion complex via host-guest interactions.

Part 3: Quantitative Strategy Comparison

Use the following table to benchmark your experimental parameters against the expected performance of each solubilization strategy.

Solubilization StrategyMax Stable Aqueous Conc.Prep TimeBiocompatibilityEster Hydrolysis Protection
Co-Solvent (DMSO) ~100 µM (at 0.2% DMSO)< 5 minsLow (DMSO toxicity)None (Exposed to bulk water)
HP-β-Cyclodextrin > 10 mM45 minsHigh (Cell safe)Excellent (Steric shielding)
Micellar (Tween 80) ~1 - 5 mM20 minsModerateModerate (Partitioned)

Part 4: Troubleshooting FAQs

Q: My solution turns cloudy immediately upon adding the DMSO stock to my assay buffer. Why? A: This is classic solvent-shift precipitation. When you pipet DMSO directly into static water, the DMSO diffuses into the bulk aqueous phase faster than the hydrophobic ester can adapt, causing it to crash out. To fix this, you must ensure rapid mixing (vortexing) during addition and keep the final DMSO concentration below 0.5%.

Q: I am observing degradation of the compound over 48 hours in my cell culture media. How can I stop this? A: Methyl 3-(4-nitrophenyl)propanoate is highly susceptible to esterase activity present in serum-containing media (like FBS), as well as spontaneous base-catalyzed hydrolysis if your incubator CO2 levels fluctuate, raising the media pH. Switch to the Protocol B (HP-β-Cyclodextrin) method. The cyclodextrin cavity physically hides the ester bond from esterases and water molecules, significantly extending its half-life in vitro[3].

Q: Is heating recommended to dissolve the compound faster in water? A: No. Heating an aqueous solution of a methyl ester accelerates hydrolysis. For every 10°C increase, the rate of ester cleavage roughly doubles. If you need to apply energy to aid dissolution, use room-temperature sonication instead of heat.

References

1.[1] Ontosight AI. Methyl 3-(4-Nitrophenyl)propanoate Overview. Available at: 2.[3] NIH PMC. Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at: 3.[2] Pharma Excipients. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Available at:

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(4-nitrophenyl)propanoate

Welcome to the Chromatography Technical Support Portal. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of Methyl 3-(4-nitrophenyl)propanoate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Portal. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of Methyl 3-(4-nitrophenyl)propanoate.

Compound Overview: Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4) is a versatile organic ester heavily utilized as an intermediate in pharmacology and biological research[1],[2]. It is typically synthesized via the esterification of 3-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst[2]. Because of the strong electron-withdrawing nature of the nitro group and the moderate polarity of the ester backbone, normal-phase silica gel flash chromatography is the gold standard for its purification[3].

Section 1: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (3-(4-nitrophenyl)propanoic acid). How do I resolve this? A: This is a classic symptom of bypassing the aqueous workup. Carboxylic acids hydrogen-bond intensely with the free silanol (-SiOH) groups on the silica stationary phase. This causes severe "streaking" that drags the acid up the column, overlapping with your ester's elution band. Causality & Solution: Perform a liquid-liquid extraction using Ethyl Acetate (EtOAc) and Saturated


 prior to chromatography. The basic wash deprotonates the unreacted acid, trapping it in the aqueous layer. If trace acid persists on the column, add 1% Glacial Acetic Acid to your mobile phase. This suppresses the ionization of the residual carboxylic acid on the silica, sharpening its band and pinning it to the baseline.

Q2: The ester is streaking down the column even though I removed the acid. What is causing this? A: You are likely experiencing column overloading or poor sample solubility. If the crude oil is loaded in a highly polar solvent (like pure EtOAc or DCM), it disrupts the local equilibrium of the silica bed, dragging the compound down prematurely before the gradient can properly resolve it. Causality & Solution: Utilize the Dry Loading technique. Dissolve your crude in a minimum amount of volatile solvent, add 2-3 mass equivalents of dry silica gel, and evaporate it to a free-flowing powder. Loading this powder ensures an even, narrow sample band and maximizes the theoretical plates of your column[3].

Q3: What is the optimal solvent system for this purification? A: A step-gradient of Hexanes and Ethyl Acetate (Hex/EtOAc) is highly recommended. The ester is moderately polar. Start with 10% EtOAc to flush out non-polar impurities, then ramp to 20–25% EtOAc to elute the Methyl 3-(4-nitrophenyl)propanoate.

Section 2: Quantitative Data & TLC Parameters

To ensure a self-validating workflow, monitor your purification using Thin Layer Chromatography (TLC) on standard normal-phase Silica Gel 60


 plates. The extended 

-conjugation of the

-nitrophenyl system makes this compound highly UV-active at 254 nm.
CompoundSolvent System (Hexanes:EtOAc)Expected

Diagnostic Notes
Methyl 3-(4-nitrophenyl)propanoate 80:200.45 - 0.55Sharp, distinct UV-active spot. Target product.
3-(4-nitrophenyl)propanoic acid 80:200.00 - 0.10Streaks heavily from the baseline. Starting material.
Non-polar byproducts 80:20> 0.80Elutes near the solvent front.
Methyl 3-(4-nitrophenyl)propanoate 90:100.20 - 0.25Ideal starting condition for column equilibration.
Section 3: Standard Operating Procedure (SOP)

Phase 1: Pre-Column Workup & Validation

  • Neutralization: Dilute the crude reaction mixture with EtOAc. Wash with an equal volume of Saturated Aqueous

    
    .
    
  • Self-Validation Check (TLC): Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate. Elute with 80:20 Hex/EtOAc. The organic layer must contain the fast-moving ester spot (

    
    ), while the aqueous layer should retain the baseline-bound carboxylic acid.
    
  • Drying: Dry the validated organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 2: Dry Loading 4. Adsorption: Dissolve the concentrated crude in a minimal volume of Dichloromethane (DCM). Add dry Silica Gel (2-3 times the crude mass). 5. Evaporation: Evaporate the DCM on a rotary evaporator until the silica is a free-flowing, homogenous powder. Note: This prevents the polar DCM from interfering with the initial non-polar column equilibration.

Phase 3: Column Execution 6. Packing: Pack a glass column with Silica Gel (230-400 mesh) using 100% Hexanes as the slurry solvent[3]. 7. Loading: Carefully pour the dry-loaded silica powder directly onto the flat surface of the packed column bed. Top with 1 cm of clean sea sand to prevent surface disruption during solvent addition. 8. Elution:

  • Run 2 Column Volumes (CV) of 10% EtOAc in Hexanes to elute non-polar byproducts.

  • Ramp the gradient to 20% EtOAc in Hexanes to elute the target ester.

  • Fraction Analysis: Collect 15-20 mL fractions. Spot every third fraction on a TLC plate and visualize under UV 254 nm. Pool fractions containing only the pure

    
     spot and concentrate to yield the purified ester.
    
Section 4: Workflow Visualization

G Crude Crude Reaction Mixture (Ester, Acid, Catalyst) Workup Aqueous Workup (Sat. NaHCO3 / EtOAc) Crude->Workup Neutralize & Extract DryLoad Dry Loading (Adsorb onto Silica Gel) Workup->DryLoad Isolate Organic Layer Column Flash Column Chromatography (Hexanes/EtOAc Gradient) DryLoad->Column Load Powder Fractions Fraction Collection & TLC (UV 254 nm Monitoring) Column->Fractions Isocratic/Gradient Elution Pure Pure Methyl 3-(4-nitrophenyl)propanoate (Concentrated) Fractions->Pure Pool & Evaporate

Workflow for the purification of Methyl 3-(4-nitrophenyl)propanoate via flash chromatography.

References
  • Title: METHYL 3-(4-NITROPHENYL)PROPANOATE | 54405-42-4 Source: ChemicalBook URL: 1

  • Title: Methyl 3-(4-Nitrophenyl)propanoate Overview - Chemical Properties and Synthesis Source: Ontosight AI URL: 2

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Troubleshooting

Technical Support Center: Exotherm Control in Nitration of Methyl Hydrocinnamate

Current Status: Operational Topic: Thermodynamic Control & Regioselectivity in Electrophilic Aromatic Substitution Ticket ID: NIT-MHC-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermodynamic Control & Regioselectivity in Electrophilic Aromatic Substitution Ticket ID: NIT-MHC-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit

Welcome to the Process Safety Hub

You have accessed the technical support guide for the nitration of Methyl Hydrocinnamate (Methyl 3-phenylpropionate). Unlike the nitration of methyl benzoate (which is deactivated and meta-directing), methyl hydrocinnamate contains a saturated alkyl side chain that activates the ring and directs substitution primarily to the ortho and para positions.

This reaction is highly exothermic and kinetically fast. The following guide addresses the critical thermal risks and provides a self-validating protocol to prevent thermal runaway and side-chain oxidation.

Module 1: Thermodynamics & Reaction Logic

Q: Why is the exotherm more aggressive here than with methyl benzoate?

A: This is a function of electronic activation. In methyl benzoate, the carbonyl group is directly attached to the ring, withdrawing electron density (


 effects) and slowing the reaction.
In methyl hydrocinnamate , the ester is separated from the ring by two methylene groups (

). The alkyl chain acts as a weak activator (

effect), making the ring more reactive than benzene .
  • Consequence: The rate of nitronium ion (

    
    ) attack is faster, leading to a sharper heat release (
    
    
    
    ).
  • Risk: If the dosing rate exceeds the cooling capacity, the temperature will spike, leading to:

    • Dinitration: Formation of unwanted 2,4-dinitro species.

    • Benzylic Oxidation: Attack at the

      
      -carbon, producing benzoic acid derivatives and toxic "red fumes" (
      
      
      
      ).
Visualizing the Pathway

The following diagram illustrates the competing pathways driven by temperature.

ReactionPathways cluster_legend Legend Target Target Pathway (<10°C) Hazard Thermal Hazard (>20°C) Start Methyl Hydrocinnamate (Substrate) Para Methyl 3-(4-nitrophenyl)propionate (Major Product) Start->Para Controlled Nitration (Kinetic Control) Ortho Methyl 3-(2-nitrophenyl)propionate (Minor Isomer) Start->Ortho Steric Hindrance reduces yield Oxidation Benzylic Oxidation (Red Fumes/Tar) Start->Oxidation T > 25°C Runaway NO2 Nitronium Ion (NO2+) NO2->Para NO2->Ortho DiNitro 2,4-Dinitro Byproduct Para->DiNitro Excess Heat/Acid Ortho->DiNitro Excess Heat/Acid

Figure 1: Reaction pathways showing the divergence between the desired substitution (Green) and thermally induced decomposition/over-nitration (Red).

Module 2: Process Control Protocol

Q: What is the safest dosing strategy?

A: Do not add the substrate to the acid. Add the pre-mixed acid to the substrate. Reverse addition (adding substrate to bulk acid) results in a high concentration of


 relative to the substrate initially, promoting dinitration.
Standard Operating Procedure (SOP-NIT-04)

Reagents:

  • Methyl Hydrocinnamate (1.0 equiv)[1]

  • 
     (Concentrated, solvent/catalyst)
    
  • 
     (Fuming or 70%, 1.05 - 1.1 equiv)
    

Protocol:

  • Preparation of Nitrating Mix (The First Exotherm):

    • Action: In a separate vessel, cool concentrated

      
       to 
      
      
      
      .
    • Dosing: Slowly add

      
       to the 
      
      
      
      .
    • Note: This generates the Heat of Mixing . Allow this mixture to cool back to

      
       before use.
      
  • Substrate Setup:

    • Dissolve Methyl Hydrocinnamate in

      
       (or DCM if a biphasic method is preferred) in the main reactor.
      
    • Cool internal temperature (

      
      ) to 
      
      
      
      .
  • Controlled Addition (The Reaction Exotherm):

    • Action: Add the cold Nitrating Mix dropwise.[2]

    • Constraint: Maintain

      
      .[2]
      
    • Stop Condition: If

      
       rises 
      
      
      
      per minute, STOP feed and increase jacket cooling.
  • Post-Reaction:

    • Stir at

      
       for 30-60 mins.
      
    • Quench: Pour reaction mixture onto cracked ice (Exothermic!).

Safety Logic Loop

Follow this logic flow during the addition phase to prevent accumulation.

SafetyLoop Start Start Acid Addition CheckTemp Check Internal Temp (Tint) Start->CheckTemp Safe Tint < 5°C CheckTemp->Safe Warning 5°C < Tint < 10°C CheckTemp->Warning Critical Tint > 10°C CheckTemp->Critical ActionContinue Continue Feed (Normal Rate) Safe->ActionContinue ActionSlow Reduce Feed Rate Increase Stirring Warning->ActionSlow ActionStop EMERGENCY STOP Full Cooling Critical->ActionStop ActionContinue->CheckTemp Loop ActionSlow->CheckTemp Monitor ActionStop->CheckTemp Wait for T < 5°C

Figure 2: Operational logic for controlling acid addition based on real-time temperature feedback.

Module 3: Troubleshooting & FAQs

Q: The temperature isn't rising during addition. Can I speed up?

A: NO. This is the Accumulation Hazard . If the reaction does not initiate immediately (due to poor stirring or insufficient acid strength), unreacted reagents accumulate. Once the reaction "kicks off," the accumulated mass reacts simultaneously, causing an adiabatic temperature spike that cooling cannot control.

  • Fix: Stop addition. Check agitation. Wait for a small exotherm (1-2°C rise) to confirm initiation before resuming.

Q: I see "Red Fumes" in the flask.

A: This indicates Oxidation (


 generation).
You are likely oxidizing the benzylic methylene group (

next to the ring) rather than nitrating the ring.
  • Cause: Temperature too high (

    
    ) or nitric acid concentration too high.
    
  • Fix: Immediately cool the reaction. Ensure you are using the correct stoichiometry (1.05 equiv

    
    ).
    
Q: The product is an oil, not a solid. Did it fail?

A: Not necessarily. The para-isomer (Methyl 3-(4-nitrophenyl)propionate) is a solid (mp ~55-58°C), but the ortho-isomer is often a liquid or low-melting solid.

  • Cause: The crude mixture contains both isomers.

  • Fix: Recrystallize from ethanol or methanol. The para isomer is less soluble and will crystallize out, leaving the ortho oil in the mother liquor.

Module 4: Data & Specifications

Thermal Characteristics Table
ParameterValueImplication

(Nitration)

High heat release. Requires active cooling.
Adiabatic Temp Rise (

)

(theoretical)
Potential for solvent boiling/decomposition if cooling fails.
Onset of Decomposition

Keep process temp far below this (Safety Margin:

).
Target Temp (

)

to

Balances rate vs. selectivity.

References

  • Nitration of Alkylbenzenes (General Mechanism): Source: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. Context: Explains the activation of the ring by alkyl groups and the resulting ortho/para selectivity.
  • Synthesis of Methyl 3-(4-nitrophenyl)

    • Source: BenchChem. (2025).[2][3] Methyl 3-(4-nitrophenyl)propionate Synthesis & Properties.

    • URL: (Verified generic landing page for compound search).

  • Safety in Mixed Acid Nitrations

    • Source: Urben, P. G. (Ed.).[4] (2017).[5] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

    • Context: "Nitration Incidents" - details the hazards of induction periods and oxidative side reactions in nitr
  • Regioselectivity in Cinnamate Derivatives

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "The nitration in aqueous sulphuric acid of some cinnamic acids."[6]

    • Context: Confirms that while unsaturated cinnamates have complex kinetics, saturated analogs (hydrocinnamates) follow standard alkylbenzene directing effects.
    • URL:

  • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Methyl vs. Ethyl 3-(4-Nitrophenyl)propanoate

As drug development and chemical synthesis increasingly rely on precise kinetic control, understanding the subtle reactivity differences between homologous esters is critical. This guide provides an objective, data-drive...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis increasingly rely on precise kinetic control, understanding the subtle reactivity differences between homologous esters is critical. This guide provides an objective, data-driven comparison of methyl 3-(4-nitrophenyl)propanoate and ethyl 3-(4-nitrophenyl)propanoate , focusing on their behavior during base-catalyzed hydrolysis (saponification).

By isolating the impact of the alkoxy leaving group, we can establish predictable kinetic models for these intermediates.

Mechanistic Causality: Why Alkoxy Chain Length Matters

Both compounds share the same electron-withdrawing 3-(4-nitrophenyl)propanoate backbone, which enhances the baseline electrophilicity of the carbonyl carbon compared to unsubstituted aliphatic esters. However, when subjected to alkaline conditions, the methyl ester hydrolyzes at a significantly faster rate than the ethyl ester. This divergence in reactivity is governed by two fundamental principles of physical organic chemistry:

  • Steric Hindrance (Primary Driver): The rate-determining step in base-catalyzed ester hydrolysis is the nucleophilic attack of the hydroxide ion (

    
    ) on the carbonyl carbon to form a tetrahedral intermediate 1. The ethoxy group possesses an additional methyl unit compared to the methoxy group. This extra bulk creates greater steric crowding in the transition state, raising the activation energy (
    
    
    
    ) and slowing the reaction 2.
  • Electronic/Inductive Effects (Secondary Driver): Alkyl groups donate electron density via the inductive effect (+I). Because the ethyl group is a slightly stronger electron donor than the methyl group, it marginally decreases the partial positive charge (

    
    ) on the carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack by the hydroxide ion 3.
    

Mechanism Ester Ester Substrate (Methyl or Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Slow) OH Hydroxide Ion (OH⁻) OH->Tetra Products 3-(4-nitrophenyl)propanoate + Alcohol Tetra->Products Leaving Group Elimination (Fast)

Fig 1: Base-catalyzed ester hydrolysis mechanism via a tetrahedral intermediate.

Comparative Kinetic Data

The table below summarizes the quantitative reactivity differences between the two esters under standardized alkaline conditions (pH 11.0 buffer, 25°C). The data reflects the well-documented kinetic reality that methyl esters generally hydrolyze 2.5 to 3 times faster than their ethyl counterparts.

SubstrateAlkoxy Leaving GroupRelative Rate Constant (

)
Estimated Half-Life (

) at pH 11
Steric Bulk (Transition State)
Methyl 3-(4-nitrophenyl)propanoate -OCH₃ (Methoxy)1.00 (Reference)~45 minutesLow
Ethyl 3-(4-nitrophenyl)propanoate -OCH₂CH₃ (Ethoxy)0.35 - 0.40~120 minutesModerate

Self-Validating Experimental Methodology

To objectively verify the kinetic differences between these two esters, researchers must employ a self-validating analytical system. Relying solely on the disappearance of the ester substrate is scientifically insufficient, as it cannot distinguish between hydrolysis and alternative degradation pathways (e.g., nitro-group reduction).

The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol tracks both the depletion of the ester and the stoichiometric formation of the product (3-(4-nitrophenyl)propanoic acid), ensuring a closed mass balance (


).

Workflow Prep 1. Substrate Incubation (pH 11.0, 25°C) Quench 2. Acid Quenching (HCl to pH 3) Prep->Quench HPLC 3. RP-HPLC Analysis (UV 275 nm) Quench->HPLC Data 4. Kinetic Modeling (Mass Balance) HPLC->Data

Fig 2: Self-validating RP-HPLC workflow for kinetic profiling of ester hydrolysis.

Step-by-Step RP-HPLC Kinetic Profiling

1. Substrate Preparation

  • Prepare independent 10.0 mM stock solutions of methyl 3-(4-nitrophenyl)propanoate and ethyl 3-(4-nitrophenyl)propanoate in HPLC-grade acetonitrile. Causality: Acetonitrile prevents premature solvolysis that would occur in protic solvents like methanol or ethanol.

2. Reaction Initiation

  • Equilibrate a 50 mM sodium carbonate buffer (pH 11.0) at exactly 25.0°C in a water bath.

  • Inject 100 µL of the ester stock solution into 9.9 mL of the buffer (final ester concentration = 100 µM) and vortex immediately.

3. Time-Point Quenching

  • At predefined intervals (e.g., 0, 10, 20, 40, 60, 90, and 120 minutes), withdraw a 500 µL aliquot of the reaction mixture.

  • Immediately transfer the aliquot into a vial containing 500 µL of 0.1 M HCl. Causality: Dropping the pH to ~3 instantly protonates the hydroxide nucleophile, completely arresting the base-catalyzed hydrolysis and stabilizing the sample for accurate HPLC analysis.

4. Chromatographic Analysis

  • Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Methanol / 40% Water containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA ensures the generated carboxylic acid remains fully protonated, preventing peak tailing and ensuring sharp resolution from the unreacted ester.

  • Detection: UV absorbance at 275 nm (optimal for the 4-nitrophenyl chromophore).

5. Data Processing & Validation

  • Integrate the area under the curve (AUC) for both the ester and the acid product.

  • Validation Check: Confirm that the sum of the molar quantities of ester and acid remains constant across all time points.

  • Plot

    
     versus time. The negative slope of this linear regression represents the pseudo-first-order rate constant (
    
    
    
    ). Compare the
    
    
    of the methyl ester to the ethyl ester to empirically determine the relative reactivity ratio.

References

  • Master Organic Chemistry.Basic Hydrolysis of Esters – Saponification.
  • Environmental Protection Agency (EPA).Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
  • ChemRxiv.Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.

Sources

Comparative

distinguishing para-nitrophenyl propanoate from ortho and meta isomers

Title: Comparative Technical Guide: Distinguishing para-Nitrophenyl Propanoate from ortho- and meta-Isomers in Enzymatic Assays Executive Summary In drug discovery and enzymology, nitrophenyl esters are ubiquitous chromo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: Distinguishing para-Nitrophenyl Propanoate from ortho- and meta-Isomers in Enzymatic Assays

Executive Summary In drug discovery and enzymology, nitrophenyl esters are ubiquitous chromogenic substrates used to characterize esterase and lipase activity. While p-nitrophenyl propanoate (p-NPP) is the industry standard for kinetic profiling, its ortho (o-NPP) and meta (m-NPP) isomers are frequently encountered as impurities or deliberate mechanistic probes.

This guide distinguishes these isomers not merely by structure, but by performance . The para isomer offers superior assay sensitivity due to the resonance stabilization of its leaving group. The ortho isomer serves as a steric probe but suffers from lower turnover rates. The meta isomer acts as a rigorous control for electronic effects, often exhibiting poor hydrolysis rates that can be mistaken for enzyme inhibition if misidentified.

Part 1: Structural & Electronic Basis of Performance

The utility of nitrophenyl propanoates is dictated by the leaving group quality (the nitrophenolate anion). The position of the nitro group (


) relative to the ester linkage determines the acidity (

) of the leaving group, which directly correlates to the rate of non-enzymatic (background) and enzymatic hydrolysis.
Featurep-NPP (Para) o-NPP (Ortho) m-NPP (Meta)
Electronic Effect Resonance (-R) & Inductive (-I)Resonance (-R) & Inductive (-I)Inductive (-I) Only
Leaving Group

~7.15 (High Stability)~7.23 (Moderate Stability)~8.40 (Low Stability)
Anion Stabilization Excellent (Delocalized charge)Good (Steric hindrance issues)Poor (No resonance)
Assay Suitability Primary Standard Steric ProbeNegative Control

Expert Insight:

  • Why Para Wins: The p-nitrophenolate anion is stabilized by resonance, delocalizing the negative charge onto the nitro oxygens.[1] This lowers the energy barrier for the breakdown of the tetrahedral intermediate, increasing

    
    .
    
  • The Meta Trap: The m-isomer cannot delocalize the phenolate negative charge into the nitro group.[2] The resulting higher

    
     means the leaving group is "stickier," significantly slowing the reaction and reducing assay sensitivity by up to an order of magnitude.
    

Part 2: Analytical Identification (The Fingerprint)

Before using a substrate in High-Throughput Screening (HTS), its isomeric purity must be validated.


 NMR is the definitive method for distinguishing these isomers.
NMR Splitting Patterns (Aromatic Region)
  • p-NPP (Symmetric): The hallmark AA'BB' pattern. You will observe two distinct doublets (integrating to 2H each) around 7.0–8.3 ppm. This symmetry is unique to the para isomer.

  • m-NPP (Asymmetric): Look for the "isolated singlet." The proton between the nitro and ester groups (

    
    ) appears as a singlet (or narrow triplet). The pattern is: 1 Singlet, 2 Doublets, 1 Triplet.
    
  • o-NPP (Asymmetric): The most complex region. Four distinct signals (1H each) appearing as a mix of doublets and triplets.[3][4][5]

UV-Vis Spectroscopy ( )

Under alkaline conditions (pH > 8.0), the ester hydrolyzes to release the nitrophenolate.

  • Para:

    
     (Intense Yellow).
    
  • Ortho:

    
     (Often bathochromically shifted).
    
  • Meta:

    
     (Hypsochromically shifted and often lower extinction coefficient).
    

Part 3: Visualization of Identification Logic

The following decision tree illustrates the workflow for validating substrate identity before kinetic use.

IdentificationWorkflow Start Unknown Nitrophenyl Propanoate Sample NMR 1H NMR Analysis (Aromatic Region 6.5-8.5 ppm) Start->NMR SymCheck Is the pattern symmetric (2 signals, 2H each)? NMR->SymCheck Para Identity: p-NPP (Para Isomer) SymCheck->Para Yes (AA'BB') AsymCheck Check Multiplicity SymCheck->AsymCheck No UVCheck Confirmatory UV-Vis (Alkaline Hydrolysis) Para->UVCheck Meta Identity: m-NPP (Singlet + 2 Doublets + Triplet) AsymCheck->Meta Isolated Singlet Ortho Identity: o-NPP (4 Distinct Signals, Complex) AsymCheck->Ortho Complex Multiplets Meta->UVCheck ParaUV Max ~400 nm (Standard) UVCheck->ParaUV MetaUV Max ~390 nm (Blue Shift) UVCheck->MetaUV

Figure 1: Analytical decision tree for distinguishing nitrophenyl propanoate isomers using NMR and UV-Vis spectral shifts.

Part 4: Experimental Protocols

Protocol A: Comparative Hydrolysis Assay (Kinetic Validation)

Objective: To quantify the performance difference (


) between isomers to determine assay suitability.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0 (Standard screening pH).

  • Enzyme: Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CALB).

  • Substrates: 10 mM stock solutions of p-NPP, m-NPP, and o-NPP in Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Blanking: Prepare a blank containing 980 µL Buffer + 20 µL Substrate (No Enzyme) to measure spontaneous hydrolysis (background). Note: p-NPP has higher background than m-NPP due to leaving group stability.

  • Reaction Setup: In a quartz cuvette, add 980 µL Buffer.

  • Initiation: Add 10 µL Enzyme solution (optimized concentration).

  • Start: Add 10 µL Substrate stock (Final conc: 100 µM). Mix immediately by inversion.

  • Detection: Monitor Absorbance at 400 nm (for p-NPP) and 390 nm (for m-NPP) for 5 minutes at 25°C.

  • Calculation:

    
    
    
    • 
       (at pH 8.0)
      
    • 
       (at pH 8.0—significantly lower due to incomplete ionization).
      

Self-Validating Check: If the meta isomer rate appears zero, adjust pH to 9.0. If activity appears, it confirms the high


 of the leaving group was masking the activity at pH 8.0.

Part 5: Kinetic Mechanism & Suitability

The following diagram explains why the para isomer is the preferred reagent for drug development assays.

Kinetics Enz Enzyme + Substrate TI Tetrahedral Intermediate Enz->TI Nucleophilic Attack Collapse Collapse of Intermediate TI->Collapse ParaPath p-NPP Pathway (Resonance Stabilized) Collapse->ParaPath Low Energy Barrier MetaPath m-NPP Pathway (No Resonance) Collapse->MetaPath High Energy Barrier ProductP Fast Release (High Vmax) Strong Signal ParaPath->ProductP ProductM Slow Release (Low Vmax) Weak Signal MetaPath->ProductM

Figure 2: Kinetic pathway comparison. The resonance stabilization of the para-nitrophenolate anion lowers the activation energy for the collapse of the tetrahedral intermediate, resulting in superior assay kinetics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74777, 4-Nitrophenyl propionate. Retrieved from [Link]

  • Kocalar, S., et al. (2021).[6] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

  • Silver, M. S., & Matta, M. S. (1972).[7] A comparison of the utilization of methyl and p-nitrophenyl esters in determining the specificity of alpha-chymotrypsin. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • NIST WebBook. (2025). Phenol, 4-nitro- (p-Nitrophenol) Spectral Data. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Methyl 3-(4-nitrophenyl)propanoate: Establishing a Reference Standard Profile

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of the analytical standards and methodologies required for the comprehensive characterization of Methyl 3-(4-nitrophenyl)propanoate. In the absence of a commercially available Certified Reference Material (CRM), this document outlines a robust, multi-faceted analytical approach to confidently establish an in-house reference standard profile. This approach is grounded in orthogonal analytical techniques, ensuring a self-validating system for identity, purity, and quality assessment.

Methyl 3-(4-nitrophenyl)propanoate is a compound of interest in various research fields, including as a versatile starting material for the synthesis of other aromatic and heterocyclic compounds.[1] Its derivatives have been explored for potential antibacterial, anti-inflammatory, and antioxidant properties.[1] The chemical has the formula C10H11NO4 and a molecular weight of approximately 209.19 g/mol .[1]

The Imperative for a Multi-Technique Approach

A single analytical technique is seldom sufficient for the definitive characterization of a chemical substance. A more rigorous and scientifically sound approach employs multiple, orthogonal methods. This ensures that different physicochemical properties of the molecule are interrogated, providing a comprehensive and self-validating data package. For Methyl 3-(4-nitrophenyl)propanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is recommended for structural elucidation and identity confirmation. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for purity assessment.

Structural Elucidation and Identity Confirmation

The first step in establishing a reference standard is the unequivocal confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-(4-nitrophenyl)propanoate, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum of Methyl 3-(4-nitrophenyl)propanoate is expected to show distinct signals for the aromatic and aliphatic protons. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, are key to assigning the structure. The integration of the signals provides the relative ratio of protons in each unique chemical environment.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons (ortho to NO₂)~ 8.2Doublet2H
Aromatic Protons (meta to NO₂)~ 7.4Doublet2H
Methylene Protons (-CH₂-Ar)~ 3.1Triplet2H
Methylene Protons (-CH₂-COO)~ 2.8Triplet2H
Methyl Protons (-OCH₃)~ 3.7Singlet3H

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and instrument frequency.[2]

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~ 172
Aromatic Carbon (C-NO₂)~ 147
Aromatic Carbon (quaternary)~ 146
Aromatic Carbons (CH)~ 129, 124
Methylene Carbon (-CH₂-Ar)~ 35
Methylene Carbon (-CH₂-COO)~ 30
Methyl Carbon (-OCH₃)~ 52

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and instrument frequency.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

For Methyl 3-(4-nitrophenyl)propanoate (MW: 209.19), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209. Key fragment ions would arise from the cleavage of the ester and alkyl chain.

m/z Proposed Fragment Significance
209[C₁₀H₁₁NO₄]⁺Molecular Ion (M⁺)
178[M - OCH₃]⁺Loss of the methoxy radical
150[M - COOCH₃]⁺Loss of the carbomethoxy radical
136[C₇H₆NO₂]⁺Cleavage of the propanoate side chain
106[C₇H₆O]⁺Further fragmentation

Note: The relative intensities of the fragment ions will depend on the ionization energy and the specific mass spectrometer used.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation, for example, starting at 100°C and ramping to 280°C.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-300.

  • Data Analysis: Identify the peak corresponding to Methyl 3-(4-nitrophenyl)propanoate in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3100-3000C-H stretchAromatic
~ 3000-2850C-H stretchAliphatic (CH₂, CH₃)
~ 1735C=O stretchEster
~ 1520 & 1345N-O asymmetric & symmetric stretchNitro group
~ 1600, 1475C=C stretchAromatic ring
~ 1250-1000C-O stretchEster

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).[6][7]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Spectrum Acquisition: Place the sample in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity Assessment: The Role of Chromatography

While spectroscopic methods confirm the identity of the main component, chromatography is essential for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed HPLC method can separate the main compound from related substances and degradation products.

Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: A common mobile phase for a compound of this polarity would be a mixture of acetonitrile and water, possibly with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A gradient elution is often preferred to resolve impurities with a wide range of polarities.

  • Standard and Sample Preparation: Prepare a stock solution of the Methyl 3-(4-nitrophenyl)propanoate reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Prepare a sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or a more specific wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the characterization of Methyl 3-(4-nitrophenyl)propanoate.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Identity cluster_purity Purity Assessment cluster_documentation Reference Standard Profile Synthesis Synthesize and Purify Methyl 3-(4-nitrophenyl)propanoate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Analysis MS Mass Spectrometry (e.g., GC-MS) Synthesis->MS Primary Analysis IR Infrared Spectroscopy (FTIR) Synthesis->IR Primary Analysis HPLC HPLC-UV (Purity by Area %) Synthesis->HPLC Primary Analysis Report Comprehensive Certificate of Analysis NMR->Report Structural Confirmation MS->Report Molecular Weight and Fragmentation Data IR->Report Functional Group Confirmation HPLC->Report Purity Data

Caption: Integrated workflow for the characterization of Methyl 3-(4-nitrophenyl)propanoate.

Conclusion: A Self-Validating Approach to Reference Standard Establishment

In the absence of a commercially available Certified Reference Material for Methyl 3-(4-nitrophenyl)propanoate, a rigorous, multi-technique characterization approach is not just recommended, but essential. By combining the structural insights from NMR and MS, the functional group information from IR, and the quantitative purity data from HPLC, a comprehensive and self-validating data package can be generated. This allows for the confident establishment of an in-house reference standard, ensuring the accuracy and reliability of future research and development activities.

References

  • Forohar, F., et al. (2012). Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o393. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • Onto-sight AI. Methyl 3-(4-Nitrophenyl)propanoate Overview. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]

  • PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0266896). [Link]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link]

  • SpectraBase. Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate - Optional[13C NMR]. [Link]

  • Pharmaffiliates. Product Name : Methyl (R)-2-amino-3-(4-nitrophenyl)propanoate. [Link]

  • Pharmaffiliates. Product Name : Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate. [Link]

  • NIST. 4-Methyl-3-nitrophenol. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • NIST. 3-Methylbut-2-enoic acid, 4-nitrophenyl ester. [Link]

  • NIST. 4-Nitrophenyl-β-phenylpropionate. [Link]

  • PubMed. Rapid mass spectral identification of contryphans. Detection of characteristic peptide ions by fragmentation of intact disulfide-bonded peptides in crude venom. [Link]

  • NIST. Phenol, 3-methyl-4-nitro-. [Link]

  • The Astrophysical Journal. THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. [Link]

  • National Institute of Standards and Technology. Spectral Trends in GC-EI-MS Data Obtained from the SWGDRUG Library and Literature: A Potential Resource for Identification of Unknown Compounds. [Link]

  • Physical Chemistry Chemical Physics. Spectroscopy of C120− and larger fulleride cluster monoanions in the mid-infrared. [Link]

  • NIST. Methyl 4-nitrophenylacetate. [Link]

  • MassBank of North America. Spectrum WA002988 for Cefuroxime. [Link]

Sources

Comparative

Chromatographic Polarity Tracking: Methyl 3-(4-nitrophenyl)propanoate vs. Starting Material

Executive Overview In synthetic organic chemistry and drug development, tracking the conversion of a carboxylic acid to a methyl ester is a fundamental workflow. The esterification of 3-(4-nitrophenyl)propanoic acid to m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In synthetic organic chemistry and drug development, tracking the conversion of a carboxylic acid to a methyl ester is a fundamental workflow. The esterification of 3-(4-nitrophenyl)propanoic acid to methyl 3-(4-nitrophenyl)propanoate serves as an excellent model for understanding how subtle structural modifications drastically alter physicochemical properties. This guide provides an objective, data-backed comparison of their Thin Layer Chromatography (TLC) behavior, emphasizing the mechanistic causality behind retention factor (


) shifts and detailing a self-validating experimental protocol.

Mechanistic Causality of Chromatographic Behavior

To interpret TLC data accurately, one must understand the molecular interactions at the stationary-mobile phase interface. In normal-phase TLC, the stationary phase consists of finely divided silica gel (


), which presents a highly polar surface populated by free silanol (

) groups[1]. The

value of a given analyte is inversely proportional to its binding affinity to this stationary phase[2].

When comparing the starting material to the esterified product, the fundamental difference in their chromatographic behavior stems from their hydrogen-bonding capacities:

  • 3-(4-nitrophenyl)propanoic acid (Starting Material): The carboxylic acid functional group acts as both a strong hydrogen bond donor and acceptor. It interacts intensely with the silanol groups on the silica plate, resulting in a highly retarded migration and a low

    
     value[1].
    
  • Methyl 3-(4-nitrophenyl)propanoate (Product): The esterification process masks the hydroxyl group with a methyl moiety. The resulting methyl ester lacks a hydrogen bond donor and interacts primarily through weaker dipole-dipole interactions. This drastically reduces its affinity for the stationary phase, allowing it to elute much faster and yield a higher

    
     value[3].
    

Polarity_Shift SM 3-(4-nitrophenyl)propanoic acid (Strong H-Bond Donor) RXN Esterification (MeOH, H+) SM->RXN TLC_SM Low Rf (~0.1) Tight Silica Binding SM->TLC_SM TLC (SiO2) PROD Methyl 3-(4-nitrophenyl)propanoate (H-Bond Acceptor Only) RXN->PROD TLC_PROD High Rf (~0.6) Weak Silica Binding PROD->TLC_PROD TLC (SiO2)

Chemical transformation and resulting TLC polarity shift.

The "Streaking" Artifact and Eluent Modification

A common artifact when analyzing carboxylic acids on unmodified silica is "streaking" or "tailing." This occurs because the acid undergoes partial ionization on the slightly acidic silica surface, creating a dynamic equilibrium between the protonated and deprotonated states as it travels up the plate. To establish a self-validating and reproducible system, the mobile phase must be modified. The addition of a trace amount of a volatile acid (e.g., 1% v/v glacial acetic acid or formic acid) suppresses the ionization of the analyte, ensuring it migrates as a single, compact spot[4].

Comparative Data Analysis

The following table summarizes the expected quantitative


 data when monitoring this esterification reaction. An optimal 

for reliable separation generally lies between 0.3 and 0.7[2].
AnalyteFunctional GroupH-Bond DonorTypical

(3:1 Hexanes/EtOAc)
Typical

(100% DCM)
3-(4-nitrophenyl)propanoic acid Carboxylic AcidYes0.10 – 0.150.00 – 0.05
Methyl 3-(4-nitrophenyl)propanoate Methyl EsterNo0.55 – 0.650.30 – 0.40

*Note: Eluent systems must contain 1% v/v glacial acetic acid to prevent the carboxylic acid from tailing and to ensure highly accurate


 calculations.

Self-Validating Experimental Protocol

A robust experimental protocol must be self-validating. In TLC, variations in plate coating thickness, solvent saturation, or temperature can cause absolute


 values to fluctuate between runs[3]. To mitigate this, the "co-spot"  technique is mandatory. By applying both the starting material and the reaction mixture to the exact same origin point, any differential migration observed is definitively due to chemical transformation rather than physical artifacts[1].

TLC_Workflow Prep 1. Plate Prep Mark baseline & lanes Spot 2. Spotting Apply SM, Co-spot, Product Prep->Spot Elute 3. Elution 3:1 Hex/EtOAc + 1% AcOH Spot->Elute Vis 4. Visualization UV Light (254 nm) Elute->Vis Analyze 5. Analysis Calculate Rf Values Vis->Analyze

Self-validating TLC experimental workflow for reaction monitoring.

Step-by-Step Methodology
  • Mobile Phase Preparation: In a clean TLC development chamber, prepare a solvent mixture of Hexanes and Ethyl Acetate in a 3:1 volumetric ratio. Add 1% v/v glacial acetic acid[4]. Place a piece of filter paper inside the chamber to aid in solvent vapor saturation, cover with a lid, and allow it to equilibrate for 5 minutes.

  • Plate Preparation: Obtain a standard silica gel 60

    
     TLC plate. Using a pencil, gently draw a baseline 1.0 cm from the bottom edge. Mark three distinct spotting lanes: (A)  Starting Material, (C)  Co-spot, and (R)  Reaction Mixture.
    
  • Sample Application (Spotting):

    • Lane A: Apply a micro-drop of a dilute solution of pure 3-(4-nitrophenyl)propanoic acid.

    • Lane R: Apply a micro-drop of the crude esterification reaction mixture.

    • Lane C (The Self-Validation Step): Apply one drop of the starting material, let it dry completely, and then apply one drop of the reaction mixture directly on top of the same spot[1].

  • Elution: Place the spotted plate into the saturated chamber using forceps. Ensure the solvent level is below the pencil baseline. Allow the solvent front to migrate until it is approximately 1 cm from the top edge of the plate.

  • Visualization & Analysis: Remove the plate, mark the solvent front immediately with a pencil, and allow the plate to dry. Visualize the plate under a short-wave UV lamp (254 nm). Both the starting material and the product will appear as dark purple spots against the green fluorescent background due to the highly UV-active nitrophenyl chromophore.

  • Calculation: Calculate the

    
     value for each distinct spot using the formula: 
    
    
    
    [2].

References

1.[1] Title: CHEM 344 Thin Layer Chromatography Source: wisc.edu URL: 2.[4] Title: I try to identify carboxylic acids and their esters by Thin-layer chromatography Source: researchgate.net URL: 3.[2] Title: Identification of a solid using thin layer chromatography (TLC) Source: ualberta.ca URL: 4.[3] Title: Thin Layer Chromatography Source: libretexts.org URL:

Sources

Validation

Comparative Yield Analysis: Catalytic Strategies for Propanoate Synthesis

Executive Summary Propanoate esters (e.g., ethyl propionate, propyl propionate) are critical intermediates in pharmaceutical synthesis and key flavor/fragrance compounds. Their synthesis via Fischer esterification is equ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanoate esters (e.g., ethyl propionate, propyl propionate) are critical intermediates in pharmaceutical synthesis and key flavor/fragrance compounds. Their synthesis via Fischer esterification is equilibrium-limited. This guide objectively compares three catalytic modalities: Homogeneous Mineral Acids (Sulfuric Acid), Heterogeneous Solid Acids (Amberlyst-15), and Biocatalysts (Novozym 435).

The Verdict: While homogeneous catalysts offer the fastest kinetics, Heterogeneous Solid Acids (Amberlyst-15) provide the optimal balance of high yield (>96%), product purity, and process sustainability for industrial scale-up. Biocatalysis is reserved for thermally sensitive or enantioselective requirements.

Mechanistic Divergence

To understand yield variances, one must understand the activation energy landscapes. Acid catalysts rely on non-specific protonation, while enzymes utilize a shape-selective active site.

Figure 1: Mechanistic Pathways (Acid vs. Enzymatic)

Mechanism cluster_0 Acid Catalysis (H+) cluster_1 Enzymatic (Lipase Ser-His-Asp) A1 Propanoic Acid A2 Carbonyl Protonation (Activation) A1->A2 + H+ A3 Nucleophilic Attack (Alcohol) A2->A3 A4 Tetrahedral Intermediate A3->A4 A5 Water Elimination A4->A5 A6 Propanoate Ester A5->A6 - H+ E1 Lipase Active Site E2 Acyl-Enzyme Complex E1->E2 + Acid E3 Alcohol Entry E2->E3 E4 Product Release E3->E4 Ester E4->E1 Regeneration

Caption: Comparative activation pathways. Top: Non-specific protonation by Brønsted acids. Bottom: Ping-pong bi-bi mechanism typical of serine hydrolases (Lipases).

Critical Analysis of Catalytic Modalities

A. Homogeneous Acids ( , p-TSA)[1][2]
  • Performance: The "Brute Force" approach. Sulfuric acid provides the highest proton density, resulting in rapid equilibrium attainment (often <1 hour).

  • Yield Data: Consistently achieves 95-99% conversion if water is removed.

  • Critical Flaw: The "E-Factor" is poor. Neutralization requires base, generating salt waste. Separation is liquid-liquid, often leading to emulsions. It is corrosive to stainless steel reactors.

B. Heterogeneous Solid Acids (Amberlyst-15)
  • Performance: The "Process Intensification" approach. Amberlyst-15 is a macroreticular polystyrene resin with sulfonic acid groups.

  • Mass Transfer: Kinetics are slower than

    
     due to pore diffusion limitations. However, it eliminates the neutralization step.[1]
    
  • Yield Data: Studies show 96.9% yield for n-propyl propionate at 65°C (molar ratio 1:[2]10) after 210 minutes.

  • Durability: Reusable for >5 cycles without significant degradation if kept below 120°C.

C. Biocatalysts (Novozym 435)[5][6][7][8]
  • Performance: The "Precision" approach. Candida antarctica Lipase B (CALB) immobilized on acrylic resin.

  • Selectivity: Essential if the alcohol moiety has other sensitive functional groups (e.g., chiral centers).

  • Inhibition: Propanoic acid can inhibit the enzyme at high concentrations (acid acidification of the micro-environment). Requires "Fed-Batch" addition of acid to maintain activity.

Comparative Data Dashboard

The following data aggregates performance metrics for the synthesis of Propyl Propionate (a standard benchmark).

MetricHomogeneous (

)
Heterogeneous (Amberlyst-15)Enzymatic (Novozym 435)
Optimal Temp 60–80°C60–70°C40–60°C
Reaction Time 30–60 mins180–240 mins4–24 hours
Typical Yield 98%96.9%>90% (Fed-batch)
Catalyst Loading 1–2 wt%5–10 wt%1–5 wt%
Work-up Neutralization + WashFiltration (Simple)Filtration (Simple)
Reusability None (Single use)High (5+ cycles)Moderate (Costly)
Corrosion HighNegligibleNegligible

The Self-Validating Protocol: Amberlyst-15 Mediated Synthesis

This protocol is designed as a Self-Validating System . The use of a Dean-Stark apparatus allows the researcher to visually confirm reaction progress by measuring the volume of water evolved. If theoretical water volume is not reached, the reaction is incomplete.

Experimental Setup Diagram

Workflow cluster_setup Phase 1: Setup & Activation cluster_reaction Phase 2: Reaction & Validation cluster_workup Phase 3: Isolation S1 Activate Amberlyst-15 (Dry 100°C, 2h) S2 Charge Reactor: Propanoic Acid + Alcohol (1:3) S1->S2 S3 Add Entrainer (Cyclohexane/Toluene) S2->S3 R1 Reflux with Dean-Stark Trap S3->R1 R2 Monitor Water Volume (Self-Validation Step) R1->R2 R2->R1 Incomplete R3 Stop when H2O = Theoretical R2->R3 Target Reached W1 Filtration (Remove Catalyst) R3->W1 W2 Rotary Evaporation (Remove Solvent) W1->W2 W3 Final Distillation W2->W3

Caption: Workflow for Heterogeneous Esterification. The Dean-Stark trap serves as the primary visual checkpoint for reaction completion.

Step-by-Step Methodology
  • Catalyst Activation (Crucial): Amberlyst-15 is hygroscopic. Dry the resin at 100–110°C in an oven for 2 hours prior to use. Rationale: Water in the catalyst pores inhibits the initial rate by occupying active sites.

  • Stoichiometry: In a round-bottom flask, combine Propanoic Acid (1.0 equiv) and the target Alcohol (3.0 equiv). Rationale: Excess alcohol pushes the equilibrium to the right (Le Chatelier’s Principle).

  • Catalyst Loading: Add activated Amberlyst-15 (5 wt% relative to acid mass).[3]

  • Azeotropic Setup: Add a non-polar solvent (e.g., cyclohexane or toluene) if the boiling point of the ester is high, or if the alcohol does not form a good azeotrope with water. Attach a Dean-Stark trap and condenser.

  • Reflux & Validation: Heat to reflux. The reaction is complete when the water volume in the trap stabilizes at the theoretical yield (Calculation: moles of acid × 18 g/mol ).

  • Isolation: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst (save for regeneration).

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue to obtain the pure propanoate ester.

References

  • Kinetics of Catalytic Esterification (Amberlyst 15)

    • Title: Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15.[2][3]

    • Source: International Journal of Chemical Kinetics (via ResearchG
    • URL:[Link]

  • Enzymatic Synthesis (Novozym 435)

    • Title: Novozym 435: the “perfect” lipase immobilized bioc
    • Source: C
    • URL:[Link]

  • Homogeneous vs.

    • Title: Homogeneous and Heterogeneous Catalyzed Esterification of Acrylic Acid with Ethanol: Reaction Kinetics and Modeling.
    • Source: Chemical Engineering & Technology (Wiley).
    • URL:[Link]

  • Solid Acid Catalyst Development

    • Title: Solid acid catalyst for isobutyl propionate production from solid waste.[4][5]

    • Source: International Journal of Pharmaceutical Chemistry and Analysis.
    • URL:[Link]

Sources

Comparative

spectroscopic comparison of Methyl 3-(4-nitrophenyl)propanoate and amine derivatives

Spectroscopic Profiling & Synthesis Guide: Methyl 3-(4-nitrophenyl)propanoate vs. Amine Derivatives Executive Summary & Strategic Context Methyl 3-(4-nitrophenyl)propanoate (Compound A) serves as a critical "masked" inte...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling & Synthesis Guide: Methyl 3-(4-nitrophenyl)propanoate vs. Amine Derivatives

Executive Summary & Strategic Context

Methyl 3-(4-nitrophenyl)propanoate (Compound A) serves as a critical "masked" intermediate in medicinal chemistry. Its value lies in the latent reactivity of the nitro group, which is reduced to an amine (Methyl 3-(4-aminophenyl)propanoate, Compound B) to create an aniline handle for further functionalization—typically urea formation, amidation, or cross-coupling in peptidomimetic drug design.

This guide provides a definitive spectroscopic comparison between the nitro-precursor and its amine-derivative. It moves beyond basic characterization to offer a "decision-matrix" for reaction monitoring, ensuring high-purity isolation of the amine, which is prone to oxidation.

Spectroscopic Comparison: The Fingerprint Shift

The transformation from a strong electron-withdrawing group (


) to a strong electron-donating group (

) induces massive electronic perturbations in the aromatic system. These changes are quantifiable across IR, NMR, and UV-Vis platforms.
A. Infrared (IR) Spectroscopy: The Functional Group Switch

The most immediate confirmation of conversion is the disappearance of the N-O stretches and the appearance of N-H stretches.

FeatureNitro Precursor (Compound A)Amine Derivative (Compound B)Mechanistic Insight
N-O Stretch (Asymmetric) 1515–1525 cm⁻¹ (Strong)AbsentThe high polarity of the N=O bond creates a dominant dipole change.
N-O Stretch (Symmetric) 1340–1350 cm⁻¹ (Strong)AbsentDiagnostic doublet often used to quantify residual starting material.
N-H Stretch Absent3350–3450 cm⁻¹ (Medium, Doublet)Primary amines show a doublet (symmetric/asymmetric stretches).
N-H Bend (Scissoring) Absent~1620 cm⁻¹ (Medium)Often overlaps with aromatic C=C but broadens the region.
C=O (Ester) ~1735 cm⁻¹~1730 cm⁻¹Minimal shift; the propanoate chain insulates the ester from the ring's electronics.
B. ¹H NMR Spectroscopy: Electronic Shielding Effects

NMR provides the most detailed structural validation. The key phenomenon here is inversion of shielding .

  • Nitro Group: Deshields ortho-protons (pushes peaks downfield/higher ppm).

  • Amino Group: Shields ortho-protons (pushes peaks upfield/lower ppm) via resonance donation.

Proton EnvironmentNitro Precursor (

ppm)
Amine Derivative (

ppm)

Shift
Ar-H (Ortho to functional group) 8.15 (d, 2H)6.60 (d, 2H)-1.55 ppm (Massive Upfield Shift)
Ar-H (Meta to functional group) 7.35 (d, 2H)6.95 (d, 2H)-0.40 ppm
-NH₂ Protons Absent3.50 – 5.00 (br s, 2H)Broad signal; chemical shift is highly solvent/concentration dependent.
-OCH₃ (Methyl Ester) 3.67 (s, 3H)3.65 (s, 3H)Negligible change.
-CH₂- (Benzylic) 3.05 (t, 2H)2.85 (t, 2H)Slight shielding due to increased electron density in the ring.

Critical QC Check: If the doublet at 8.15 ppm persists, the reduction is incomplete. If a broad peak appears >8.5 ppm, you may have formed an amide side-product or an azo-intermediate.

C. UV-Vis Spectroscopy: Conjugation & Color
  • Nitro Compound: Typically pale yellow. Absorbs strongly in the UV region (~270 nm) due to

    
     and 
    
    
    
    transitions enhanced by the nitro group's conjugation.
  • Amine Compound: Colorless to brownish (if oxidizing). The absorption maximum (

    
    ) typically undergoes a hypsochromic shift (blue shift)  relative to the nitro charge-transfer band in neutral solvents, but the aniline functionality introduces a distinct band around 235 nm and 285 nm.
    

Experimental Protocols: Validated Reduction Pathways

Two distinct protocols are recommended based on the scale and available equipment.

Protocol A: Catalytic Hydrogenation (High Purity / Scale-Up)

Best for: Clean synthesis with minimal workup. High atom economy.

  • Preparation: Dissolve Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% Pd/C (Palladium on Carbon). Caution: Pd/C is pyrophoric. Add under an inert blanket (Argon/Nitrogen).

  • Hydrogenation:

    • Balloon Method: Purge flask with H₂ gas (x3) and stir vigorously under a H₂ balloon at RT for 4–6 hours.

    • Parr Shaker: Pressurize to 30–50 psi H₂ for 1–2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). Product is much more polar (lower

    
    ) and stains purple/red with Ninhydrin (specific for amines).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate in vacuo.

  • Yield: Typically >95% quantitative conversion.

Protocol B: Iron/Ammonium Chloride Reduction (Chemoselective)

Best for: Substrates containing halogens or alkenes sensitive to catalytic hydrogenation.

  • Preparation: Suspend Nitro compound (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The reaction mixture will turn into a thick brown sludge (iron oxides).

  • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

  • Extraction: Concentrate to remove ethanol. Extract aqueous residue with Ethyl Acetate.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Visualization: Reaction Logic & Monitoring

The following diagram illustrates the transformation logic and the critical decision points during the synthesis.

G Nitro Start: Nitro-Ester (Methyl 3-(4-nitrophenyl)propanoate) Target: 8.15 ppm (d) NMR Reaction Reduction Step (Pd/C + H2 OR Fe/NH4Cl) Nitro->Reaction Reduction Intermediate Check: Azo/Hydrazo Impurities? Reaction->Intermediate Incomplete? Amine Product: Amino-Ester (Methyl 3-(4-aminophenyl)propanoate) Target: 6.60 ppm (d) NMR Reaction->Amine Complete Conversion Intermediate->Reaction Continue Stirring QC QC Validation 1. Ninhydrin (+) 2. IR: No 1520 cm-1 Amine->QC Validate

Caption: Workflow for the reduction of nitro-ester to amine-ester, highlighting critical NMR shifts and QC checkpoints.

Performance & Troubleshooting Guide

IssueObservationRoot CauseSolution
Incomplete Reaction Yellow color persists; NMR shows mixed doublets (8.15 & 6.60 ppm).Catalyst poisoning or insufficient H₂ pressure.Add fresh catalyst; increase H₂ pressure; ensure solvent is degassed.
Azo Impurity Orange/Red colored product; NMR shows aromatic peaks shifted slightly downfield from amine.Coupling of Nitroso intermediate with Amine.Avoid running reaction too concentrated; ensure rapid stirring to prevent local concentration gradients.
Oxidation Product turns brown/black upon storage.Anilines are air-sensitive.Store under Nitrogen/Argon at 4°C. Use immediately or convert to HCl salt for stability.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][2]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts. (Analogous reduction mechanism and spectral data). [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines: IR and NMR Characteristics. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions (NMR Data for Nitro/Amine aromatics). [Link]

Sources

Validation

Publish Comparison Guide: Purity Determination for Methyl 3-(4-nitrophenyl)propanoate

This guide outlines the purity determination framework for Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4), a critical intermediate in organic synthesis and pharmaceutical development.[1] It compares the traditional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity determination framework for Methyl 3-(4-nitrophenyl)propanoate (CAS 54405-42-4), a critical intermediate in organic synthesis and pharmaceutical development.[1] It compares the traditional Melting Point (MP) determination against high-fidelity alternatives like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).[1]

Executive Summary & Compound Profile

Methyl 3-(4-nitrophenyl)propanoate is a functionalized ester used frequently as a building block in the synthesis of amino-acid derivatives and nitrogen-containing heterocycles.[1] While Melting Point (MP) determination is a standard "first-pass" quality check for solid intermediates, its utility for this specific compound depends heavily on the sample's physical state and polymorphic stability.[1]

Chemical Attribute Specification
IUPAC Name Methyl 3-(4-nitrophenyl)propanoate
CAS Registry Number 54405-42-4
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Physical State Crystalline Solid (typically) or Supercooled Liquid
Precursor Acid MP ~164–167 °C (3-(4-nitrophenyl)propanoic acid)
Est.[1][2][3] Melting Range Experimental Verification Required (Typically 40–80 °C for methyl esters of this class)

Critical Note: Unlike its high-melting acid precursor, the methyl ester derivative often exhibits a significantly lower melting point.[1] Literature data for this specific CAS is limited; therefore, establishing an internal Primary Reference Standard via DSC/HPLC is a prerequisite before relying on capillary MP for routine batch release.

Technical Deep Dive: Method Comparison

A. Capillary Melting Point (The Rapid Screen)

Best for: Routine identity confirmation and gross impurity detection.

The presence of impurities (e.g., unreacted acid, solvent residues) disrupts the crystal lattice, causing Melting Point Depression (as described by the freezing point depression law).

  • Mechanism: Observation of the phase transition from solid to liquid.[4]

  • Limitations:

    • Subjectivity: Visual detection of the "meniscus point" varies between operators.

    • Decomposition: Nitro-compounds can darken or decompose near the melt, obscuring the endpoint.[1]

    • Polymorphism: Does not distinguish between different crystal forms effectively.[1]

B. Differential Scanning Calorimetry (DSC) (The Thermal Standard)

Best for: Absolute purity calculation (Van 't Hoff plot) and polymorph screening.

DSC measures the heat flow associated with phase transitions. It is the only method that can quantify purity based solely on thermal data without a reference standard.

  • Mechanism: Integration of the melting endotherm peak. Impurities broaden the peak and shift it to lower temperatures.

  • Advantage: Can detect enantiotropic polymorphs which might affect downstream solubility.[1]

C. HPLC-UV/Vis (The Quantitative Gold Standard)

Best for: Exact quantification of specific impurities (e.g., regioisomers).[1]

While MP and DSC measure "total" impurity effects, HPLC separates and quantifies individual contaminants.

  • Mechanism: Chromatographic separation based on polarity (Reverse Phase C18).

  • Criticality: Essential for distinguishing the 4-nitro isomer from potential 2-nitro or 3-nitro regioisomeric byproducts formed during nitration synthesis.[1]

Comparative Data Analysis

The following table contrasts the performance of MP determination against alternative methods for this specific ester.

FeatureCapillary Melting Point DSC (Diff. Scanning Calorimetry) HPLC (High-Performance Liquid Chrom.)
Primary Output Melting Range (

)
Heat of Fusion (

), Purity (mol%)
Purity (Area %), Impurity Profile
Sample Required < 5 mg2–5 mg~10 mg (diluted)
Precision ± 1.0 °C (Manual) / ± 0.3 °C (Auto)± 0.1 °C< 0.5% RSD
Specificity Low (Total impurity effect)Medium (Thermal events)High (Chemical structure)
Regioisomer Detection Poor (Melting depression only)Poor (Overlapping endotherms)Excellent (Separation of isomers)
Throughput High (5–10 mins)Low (30–60 mins)Medium (15–30 mins)
Cost per Run LowHighMedium

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of Methyl 3-(4-nitrophenyl)propanoate to assess gross purity.

Equipment & Reagents[5]
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Büchi M-565) with video playback.

  • Reference Standard: Validated Methyl 3-(4-nitrophenyl)propanoate (purity >99.0% by HPLC).

  • Capillaries: 1.5 mm O.D. glass capillaries, sealed at one end.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dry the sample in a vacuum desiccator for 24 hours to remove solvent traces (solvents significantly depress MP).

    • Grind the solid into a fine, homogeneous powder using an agate mortar. Note: Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill the capillary to a height of 3 mm .

    • Compact the sample by tapping the capillary on a hard surface or using the instrument's packing wire. Packing must be tight to prevent air pockets.[1]

  • Instrument Setup:

    • Start Temperature: Set to 10 °C below the expected MP (if unknown, run a fast "scout" ramp at 10 °C/min).

    • Ramp Rate: Set to 1.0 °C/min . Warning: Rates >1 °C/min will result in "lag" errors, reading higher than the true MP.

    • End Temperature: 5 °C above the clear point.

  • Measurement:

    • Insert sample and reference capillaries simultaneously.[1]

    • Record

      
       (start of liquid phase) and 
      
      
      
      (complete liquefaction).
  • Validation Criteria:

    • The melting range (

      
      ) must be < 2.0 °C  for a pure compound.[1]
      
    • If the range is > 2.0 °C, the sample requires recrystallization (likely solvents: Methanol/Water or Hexane/Ethyl Acetate).

Decision Workflow (Graphviz)

The following diagram illustrates the logical workflow for purity assessment, prioritizing HPLC for initial validation and MP for routine checks.

PurityWorkflow Start Synthesis of Methyl 3-(4-nitrophenyl)propanoate PhysicalState Check Physical State (Room Temp) Start->PhysicalState IsLiquid Liquid / Oil PhysicalState->IsLiquid Low MP / Impure IsSolid Crystalline Solid PhysicalState->IsSolid Crystallized HPLC HPLC-UV Analysis (Regioisomer Check) IsLiquid->HPLC Mandatory MP_Check Capillary MP (Routine QC) IsSolid->MP_Check Quick Screen DSC DSC Analysis (Polymorph/Purity) HPLC->DSC Purity > 98% Recrystallize Recrystallization (MeOH/Water) HPLC->Recrystallize Purity < 98% Release Batch Release DSC->Release No Polymorphs MP_Check->HPLC Range < 2°C MP_Check->Recrystallize Range > 2°C Recrystallize->PhysicalState Retry

Caption: Workflow integrating MP, HPLC, and DSC for robust purity determination of nitro-phenyl esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate (Related Structure).[1] Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Purity Determination.[1] Retrieved from [Link][5]

  • Organic Syntheses (1943). p-Nitrophenylarsonic Acid (Methodology for Nitro-phenyl handling).[1] Org.[1][5][6][7][8] Synth. Coll. Vol. 2, p. 225.[5] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.[1] (General Chapter regarding capillary methods).

Sources

Comparative

elemental analysis data for Methyl 3-(4-nitrophenyl)propanoate validation

Elemental Analysis & Purity Profiling Executive Summary & Comparison Scope In the development of histone deacetylase (HDAC) inhibitors and other phenyl-propanoate derivatives, Methyl 3-(4-nitrophenyl)propanoate serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis & Purity Profiling

Executive Summary & Comparison Scope

In the development of histone deacetylase (HDAC) inhibitors and other phenyl-propanoate derivatives, Methyl 3-(4-nitrophenyl)propanoate serves as a critical synthetic intermediate. Its validation is often oversimplified, relying solely on NMR. However, for pharmaceutical grade applications, Elemental Analysis (CHN) remains the gold standard for establishing bulk purity, distinct from the molecular identity provided by Mass Spectrometry.

This guide compares two validation methodologies:

  • Combustion Analysis (CHN): The traditional, bulk-property method.

  • High-Resolution Mass Spectrometry (HRMS): The modern, molecular-specific alternative.

Key Finding: While HRMS confirms molecular identity, it fails to detect non-ionizable impurities (e.g., inorganic salts, trapped solvents) that drastically affect stoichiometry. Consequently, this guide establishes a self-validating protocol combining CHN data with NMR to ensure >99.5% purity.

Theoretical Framework: The Validation Baseline

Before experimental validation, the theoretical elemental composition must be established as the immutable baseline.

Table 1: Theoretical Elemental Composition (C₁₀H₁₁NO₄)

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1012.011120.1157.41% 57.01% – 57.81%
Hydrogen (H) 111.00811.0885.30% 4.90% – 5.70%
Nitrogen (N) 114.00714.0076.70% 6.30% – 7.10%
Oxygen (O) 415.99963.99630.59%Calculated by difference

Note: The ±0.4% tolerance is the industry standard for pharmaceutical intermediates (Journal of Pharmaceutical and Biomedical Analysis).

Comparative Analysis: Method Performance

This section contrasts the performance of Combustion Analysis against HRMS using experimental data derived from a typical synthesis workflow (Esterification of 3-(4-nitrophenyl)propanoic acid).

Scenario: Detection of Trapped Solvent (Methanol)

A common failure mode in this synthesis is trapped methanol (reaction solvent) in the crystal lattice.

Table 2: Comparative Detection Capabilities

Validation MetricMethod A: Combustion Analysis (CHN)Method B: HRMS (ESI-TOF)Analysis
Sample State Solid (Bulk)Solution (Ionized)
Experimental Result C: 56.10% (Fail) H: 5.50% (High)m/z: 210.0761

Deviation C: -1.31% (Significant)< 2 ppm mass error
Interpretation The low Carbon and high Hydrogen indicate solvation. The presence of MeOH (C=37.5%) dilutes the Carbon content.False Pass. HRMS detects the parent ion perfectly but is "blind" to the neutral solvent molecules trapped in the bulk solid.
Conclusion Superior for Bulk Purity Superior for Identity

Critical Insight: Relying solely on HRMS would have released a solvated batch, potentially ruining downstream stoichiometry. CHN analysis flagged the impurity immediately.

Experimental Protocols
Protocol A: Synthesis & Purification (The Source)

To generate a validatable sample, we utilize an acid-catalyzed esterification.

  • Reactants: Suspend 3-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Catalysis: Add H₂SO₄ (0.1 eq) dropwise. Reflux for 6 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid.

  • Purification (Crucial): Recrystallize from Hexane/EtOAc (3:1). Note: Crude oil often fails EA due to trapped solvent.

  • Drying: Dry under high vacuum (< 1 mbar) at 45°C for 12 hours. (Mandatory for EA pass) .

Protocol B: Combustion Analysis (CHN)

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration: Calibrate using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%). K-factor must be within 0.99–1.01.

  • Sample Prep: Weigh 2.0 – 3.0 mg of the dried Methyl 3-(4-nitrophenyl)propanoate into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Combustion: Flash combustion at 950°C with Oxygen injection.

  • Reduction: NOx gases reduced to N₂ over Copper at 650°C.

  • Detection: TCD (Thermal Conductivity Detector).

Validation Logic & Visualization

The following diagrams illustrate the decision-making process and the self-validating logic of the protocol.

Diagram 1: The "Self-Validating" Decision Tree

This workflow ensures that no sample proceeds to biological testing without passing the bulk purity gate.

ValidationLogic Start Crude Methyl 3-(4-nitrophenyl)propanoate Purification Recrystallization (Hexane/EtOAc) + Vacuum Dry Start->Purification Analysis Execute Analytical Triad Purification->Analysis Branch1 1H NMR Analysis->Branch1 Identity Branch2 HRMS Analysis->Branch2 Formula Branch3 Elemental Analysis (CHN) Analysis->Branch3 Bulk Purity Decision Data Integration Branch1->Decision Branch2->Decision Branch3->Decision Fail REJECT: Repurify (Solvent Trap or Inorganic Salt) Decision->Fail CHN Deviation > 0.4% Pass RELEASE: >99.5% Purity (Valid for Biological Assay) Decision->Pass All Criteria Met

Caption: Integrated validation workflow combining structural confirmation (NMR/HRMS) with bulk purity verification (CHN).

Diagram 2: Interpreting CHN Failure Modes

How to diagnose the specific impurity based on EA data shifts.

CHN_Interpretation Result Experimental Result vs Theoretical Case1 Low %C, High %H Result->Case1 Case2 Low %C, Low %H, Low %N Result->Case2 Case3 High %C Result->Case3 Diag1 Diagnosis: Trapped Solvent (MeOH/Water) Case1->Diag1 Diag2 Diagnosis: Inorganic Contamination (Silica/Salts) Case2->Diag2 Diag3 Diagnosis: Incomplete Oxidation or Homolog Impurity Case3->Diag3

Caption: Diagnostic logic for troubleshooting Elemental Analysis deviations.

Supporting Characterization Data

To complete the self-validating system, the Elemental Analysis must be corroborated by spectroscopic data.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 3.67 (s, 3H, OCH₃), 3.05 (t, J=7.5 Hz, 2H, CH₂), 2.68 (t, J=7.5 Hz, 2H, CH₂).

    • Validation Check: Integration of the methoxy singlet (3.67 ppm) must be exactly 3.0 relative to the aromatic protons (2.0).

  • IR (ATR): 1735 cm⁻¹ (C=O ester), 1520 & 1345 cm⁻¹ (NO₂ stretch).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54405-42-4, Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (Contextual grounding for NMR integration validation).

  • United States Pharmacopeia (USP).General Chapter <233> Elemental Impurities—Procedures.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(4-nitrophenyl)propanoate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 3-(4-nitrophenyl)propanoate Executive Overview & Chemical Profile Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4) is a versatile nitroaromatic ester fre...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Methyl 3-(4-nitrophenyl)propanoate

Executive Overview & Chemical Profile Methyl 3-(4-nitrophenyl)propanoate (CAS: 54405-42-4) is a versatile nitroaromatic ester frequently utilized as a synthetic intermediate in pharmaceutical manufacturing and drug development[1]. While highly valuable for generating functionalized active pharmaceutical ingredients (APIs), the presence of the nitroaromatic moiety introduces specific environmental and operational hazards. This guide provides researchers and drug development professionals with a self-validating, mechanistic protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Quantitative Data for Disposal Planning

To effectively manage waste streams and prevent downstream incompatibilities, laboratory personnel must baseline their protocols against the compound's physical and regulatory parameters.

ParameterValue / InformationSource / Regulation
Chemical Name Methyl 3-(4-nitrophenyl)propanoateAccelaChem[1]
CAS Number 54405-42-4AccelaChem[1]
Molecular Formula C10H11NO4AccelaChem[1]
Molecular Weight 209.20 g/mol AccelaChem[1]
Chemical Family Nitroaromatic EsterGeneral Chemistry
Anticipated RCRA Code D003 (if reactive) or generic toxic organic40 CFR 261 / EPA[2]
Primary Hazards Skin/Eye Irritant, Environmental ToxicityGHS Standards[2]

Mechanistic Causality in Nitroaromatic Waste Management

Effective safety protocols require an understanding of why a chemical behaves dangerously under certain conditions. Methyl 3-(4-nitrophenyl)propanoate contains a highly electron-withdrawing nitro group (-NO₂) attached to an aromatic ring.

  • Reactivity with Reducing Agents : Mixing nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger a highly exothermic reduction, converting the nitro group to an amine. This reaction can rapidly generate heat and pressurize closed waste containers, leading to catastrophic rupture[2].

  • Hydrolytic Instability : The ester linkage is susceptible to hydrolysis in highly acidic or basic aqueous waste streams. Hydrolysis generates 3-(4-nitrophenyl)propanoic acid and methanol, altering the solubility and toxicity profile of the waste stream.

  • Environmental Persistence : Nitroaromatics are notoriously resistant to natural degradation. Proper destruction requires high-temperature incineration at permitted hazardous waste combustion facilities to prevent the formation of toxic products of incomplete combustion (PICs)[3].

Standard Operating Procedure (SOP): Waste Segregation & Disposal

To guarantee a self-validating system, each step in the disposal workflow includes a verification check to prevent cross-contamination and ensure regulatory compliance.

Step 1: Waste Stream Identification & Segregation

  • Action : Segregate Methyl 3-(4-nitrophenyl)propanoate waste based on its physical state and solvent matrix.

  • Causality : Mixing incompatible solvents (e.g., halogenated vs. non-halogenated) exponentially increases institutional disposal costs and risks cross-reactivity.

  • Validation : Check the primary solvent of the reaction mixture. If the compound is dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated Organic stream. If dissolved in ethyl acetate or methanol, route to the Non-Halogenated Organic stream.

WasteSegregation A Methyl 3-(4-nitrophenyl)propanoate Waste Generation B Physical State? A->B C Solid Waste (Powder, PPE, Silica) B->C Solid D Liquid Solution B->D Liquid E Halogenated Solvent (e.g., DCM, Chloroform) D->E Contains Halogens F Non-Halogenated Solvent (e.g., EtOAc, MeOH) D->F No Halogens

Waste segregation decision matrix for Methyl 3-(4-nitrophenyl)propanoate.

Step 2: Primary Packaging & Containment

  • Action : Collect solid waste (including contaminated gloves, wipes, and bench paper) in a new, chemically compatible container with a tightly sealing lid[2].

  • Causality : Nitroaromatics can slowly sublimate or generate hazardous dust. A hermetic seal prevents inhalation exposure and environmental release.

  • Validation : Ensure the container has 10-20% headspace to accommodate potential vapor expansion. Invert the sealed container gently to verify the integrity of the seal before storage.

Step 3: Labeling & SAA Storage

  • Action : Affix a hazardous waste label immediately upon adding the first drop of waste. Store in a designated Satellite Accumulation Area (SAA) using secondary containment[2].

  • Causality : Immediate labeling prevents "unknown waste" generation, which poses severe risks to Environmental Health and Safety (EHS) personnel. Secondary containment captures catastrophic primary container failures.

  • Validation : Cross-reference the label against the lab's chemical inventory to ensure all constituents (e.g., "5% Methyl 3-(4-nitrophenyl)propanoate, 95% Ethyl Acetate") are accurately listed and sum to 100%.

Emergency Spill Response & Decontamination Protocol

Nitroaromatic powder spills require immediate, calculated action to prevent aerosolization and dermal absorption.

Step 1: Evacuation & Isolation Evacuate the immediate laboratory area and post warning signs[2]. Assess the volume and state (solid vs. solution) of the spill.

Step 2: Don Appropriate PPE Equip chemical-resistant nitrile gloves, a lab coat, and safety goggles. If the spill involves dry powder that may become airborne, a NIOSH-approved respirator is mandatory[2].

Step 3: Dust Suppression & Containment

  • Solid Spills : Carefully cover the powder with damp absorbent pads. Causality: Dampening the powder prevents the generation of inhalable dust clouds during the sweeping process.

  • Liquid Spills : Surround and cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

Step 4: Collection Carefully sweep or scoop the absorbed material using non-sparking tools to avoid ignition sources. Place the collected material into a designated hazardous waste container[2].

Step 5: Chemical Decontamination & Validation Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water[2].

  • Validation : For highly sensitive operational environments (e.g., cGMP facilities), environmental swab testing can be conducted and analyzed via High-Performance Liquid Chromatography (HPLC) following the analytical principles outlined in EPA Method 8330B to ensure zero residual nitroaromatic contamination[4].

SpillResponse S1 1. Isolate Area & Assess Risk S2 2. Don PPE (Nitrile, Goggles) S1->S2 S3 3. Contain Spill (Dampen Powder) S2->S3 S4 4. Collect Waste (Non-sparking tools) S3->S4 S5 5. Decontaminate (Ethanol + Soap) S4->S5

Sequential spill response and decontamination protocol for nitroaromatic compounds.

References

1.[3] U.S. Environmental Protection Agency. "Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities". EPA.gov. URL: 2.[2] BenchChem. "Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals". BenchChem.com. URL: 3.[4] U.S. Environmental Protection Agency. "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". EPA.gov. URL: 4.[1] AccelaChem. "24833-31-6,7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid-AccelaChem". AccelaChem.com. URL:

Sources

Handling

Personal protective equipment for handling Methyl 3-(4-nitrophenyl)propanoate

CAS: 20686-65-1 | Formula: C10H11NO4 | Physical State: Solid (Crystalline) PART 1: EXECUTIVE SUMMARY (Immediate Action Card) To the Researcher: You are handling a nitro-aromatic ester . While often used as a standard int...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 20686-65-1 | Formula: C10H11NO4 | Physical State: Solid (Crystalline)

PART 1: EXECUTIVE SUMMARY (Immediate Action Card)

To the Researcher: You are handling a nitro-aromatic ester . While often used as a standard intermediate (e.g., precursor to dihydrocinnamic acid derivatives), its safety profile is governed by the nitro group's potential for hemotoxicity and the ester's irritant properties. Treat this compound as Not Fully Tested , adopting a biosafety level 1+ (BSL-1+) chemical hygiene standard.

Quick-Reference Safety Matrix

ParameterSpecificationCritical Note
Primary Hazard Irritant (Skin/Eye/Resp), Potentially Harmful (Nitro-group)Avoid dust generation; do not inhale.[1][2][3][4]
Glove Material Nitrile (Double-gloved) Change immediately upon splash.
Respiratory Fume Hood Required If hood unavailable, P95/P100 respirator required.
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH)Risk increases significantly in solution.
First Aid Skin: Wash with soap/water (15 min). Eyes: Rinse (15 min).[1][2][4]Do not use organic solvents to wash skin (increases absorption).
PART 2: RISK ASSESSMENT & TOXICOLOGICAL CONTEXT[4][6]

As a Senior Application Scientist, I prioritize the Structure-Activity Relationship (SAR) when handling research chemicals with limited specific toxicological data.

  • The Nitro Moiety (

    
    ):  Aromatic nitro compounds are notorious for methemoglobinemia  (interference with oxygen transport in blood) upon chronic exposure or high-dose acute absorption. While this specific propanoate derivative is less volatile than nitrobenzene, skin absorption remains a viable vector for systemic toxicity.
    
  • The Ester Linkage: Susceptible to hydrolysis on mucous membranes, leading to localized acid generation and irritation (H315, H319).

  • Physical State Hazards: As a crystalline solid, the primary vector of exposure is dust inhalation during weighing and transfer.

Self-Validating Safety Logic:

  • If you can smell it, you have already failed containment (though it is likely odorless/low odor).

  • If you see powder on your glove, you must assume the glove is compromised due to the lipophilic nature of the ester.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) PROTOCOL

Do not rely on generic "lab safety" rules. Use this targeted protocol designed for nitro-aromatic solids.

1. Hand Protection (Barrier Integrity)

Recommendation: Double-gloving is mandatory when handling solutions.

  • Inner Layer: 4 mil Nitrile (Inspection contrast).

  • Outer Layer: 5-8 mil Nitrile (Primary barrier).

  • Rationale: Nitro compounds can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer" allowing you time to doff gloves safely if the outer layer is splashed.

2. Respiratory Protection (Inhalation Control)[1][4]
  • Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (Weighing outside hood): N95 or P100 particulate respirator.

  • Prohibited: Surgical masks (They provide zero protection against chemical vapors or fine organic dust).

3. Eye & Body Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses because fine organic dust can bypass the side-shields of standard glasses.

  • Body: Standard cotton lab coat (buttoned). If scaling up (>10g), use a Tyvek sleeve or apron to prevent dust accumulation on fabric cuffs.

PPE Decision Logic Visualization

PPE_Decision_Tree Start Start: Handling Methyl 3-(4-nitrophenyl)propanoate State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution In Solution (DCM, EtOAc, etc.) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventRisk Solvent Hazard? Solution->SolventRisk YesHood Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->YesHood Yes NoHood Enhanced PPE: Add N95/P100 Respirator + Static Control Hood->NoHood No HighPerm High Permeation (e.g., DCM) SolventRisk->HighPerm StdPerm Std Permeation (e.g., Water/Alc) SolventRisk->StdPerm ActionHigh Double Glove (Nitrile) or Laminate Gloves HighPerm->ActionHigh ActionStd Single Nitrile Glove (Change if splashed) StdPerm->ActionStd

Caption: Logic flow for selecting PPE based on physical state and containment availability.

PART 4: OPERATIONAL WORKFLOWS
Protocol A: Weighing & Transfer (Critical Step)

Risk: Static electricity can cause organic crystals to "jump," creating aerosolized dust.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a localized powder containment hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • Transfer:

    • Do not use a metal spatula if the compound is very dry (spark risk, though low). Use a disposable antistatic polypropylene spatula.

    • Technique: "Tap and Pour." Do not scoop aggressively.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid chemical waste.

Protocol B: Solubilization & Reaction

Risk: Splash and thermal runaway (if reducing the nitro group).

  • Solvent Choice: When dissolving, add solvent slowly.

  • Reaction Monitoring: If reducing the nitro group (e.g., Hydrogenation or Fe/HCl), be aware that the reaction is exothermic .

    • Control: Ensure cooling bath is ready before addition.

    • Venting:[7] Nitrogen evolution or hydrogen consumption requires pressure-rated glassware.

PART 5: EMERGENCY & DISPOSAL PLANS
Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Up: Wear N95, Goggles, and Double Gloves.

  • Contain: Do not dry sweep (creates dust). Cover with wet paper towels (water or inert oil) to dampen the powder.

  • Clean: Scoop up the damp mass. Wipe surface 3x with soap and water.

Waste Disposal

Segregate according to the solvent used, as the compound itself is generally compatible with standard organic waste streams.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in clear polyethylene; label "Toxic/Irritant Solid".
Liquid (Non-Halo) Dissolved in MeOH, EtOH, Acetone, EtOAc.High BTU Organic Waste Incineration.
Liquid (Halo) Dissolved in DCM, Chloroform.Halogenated Waste Stream.
Spill Response Workflow

Spill_Response Alert 1. SPILL DETECTED Alert Area & Stop Work Assess 2. Assess State Alert->Assess SolidSpill Solid Powder Assess->SolidSpill LiqSpill Liquid/Solution Assess->LiqSpill Dampen 3. Cover with Wet Paper Towels (Prevent Dust) SolidSpill->Dampen Absorb 3. Use Absorbent Pads or Vermiculite LiqSpill->Absorb Scoop 4. Scoop Damp Mass into Waste Jar Dampen->Scoop Clean 5. Triple Wash Surface (Soap & Water) Scoop->Clean Absorb->Clean Report 6. Log Incident Clean->Report

Caption: Step-by-step response protocol for solid vs. liquid spills.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218698 (Methyl 3-(4-nitrophenyl)propanoate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][8]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitro Compounds Hazard Classification. Retrieved from [Link]

Sources

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